1,3-Diisopropenylbenzene
描述
属性
IUPAC Name |
1,3-bis(prop-1-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVPVTPPYGGAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30352-78-4 | |
| Record name | Benzene, 1,3-bis(1-methylethenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30352-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7027546 | |
| Record name | m-Bis(1-methylvinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [EPA ChAMP: Initial Risk-Based Prioritization] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzene, 1,3-bis(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diisopropenylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.16 [mmHg] | |
| Record name | 1,3-Diisopropenylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3748-13-8 | |
| Record name | 1,3-Diisopropenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3748-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diisopropenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-bis(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Bis(1-methylvinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-bis(1-methylvinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIISOPROPENYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536PC64795 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Diisopropenylbenzene: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diisopropenylbenzene (m-DIPEB) is an aromatic hydrocarbon that serves as a valuable monomer and chemical intermediate. Its bifunctional nature, owing to the two isopropenyl groups, allows for its use in the synthesis of specialized polymers with unique architectures, such as hyperbranched and star polymers. While not possessing intrinsic pharmacological activity, its utility in creating novel polymeric structures makes it a compound of interest for applications in drug delivery and advanced materials. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.
Chemical Structure and Identification
The structure of this compound consists of a central benzene (B151609) ring substituted at the meta positions with two isopropenyl groups.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1,3-bis(prop-1-en-2-yl)benzene[1][2] |
| CAS Number | 3748-13-8[1][3] |
| Molecular Formula | C₁₂H₁₄[1][2] |
| SMILES | CC(=C)C1=CC(=CC=C1)C(=C)C[1] |
| InChI | InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3[1][4] |
| InChIKey | IBVPVTPPYGGAEL-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physicochemical properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 158.24 g/mol [1][3] |
| Boiling Point | 107 °C at 16 mmHg[3] / 231 °C (lit.)[2] |
| Density | 0.925 g/mL at 25 °C (lit.)[2] |
| Flash Point | 93 °C[2] / 165 °C[3] |
| Refractive Index | 1.56[3] |
| Solubility in water | Insoluble[3] |
| Solubility (other) | Soluble in Methanol[3] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry[5][6] |
Experimental Protocols
Synthesis of this compound via Dehydrogenation of 1,3-Diisopropylbenzene (B165221)
The primary industrial method for synthesizing this compound is the dehydrogenation of its precursor, 1,3-diisopropylbenzene.[4][5][7] This process typically involves a high-temperature, gas-phase reaction in the presence of steam and a solid catalyst.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Methodology:
-
Catalyst: A solid catalyst, often composed of an iron compound, a potassium compound, and a magnesium compound, is utilized.
-
Reaction Conditions: The dehydrogenation is carried out in the gaseous phase at elevated temperatures. Steam is introduced into the reaction mixture.
-
Reactant Feed: 1,3-diisopropylbenzene is fed into the reactor over the catalyst bed.
-
Product Mixture: The output stream contains this compound along with unreacted starting material and various by-products.
-
Purification: The crude product mixture is subjected to continuous distillation to separate the desired this compound from impurities.[4][7] Batch distillation is generally avoided as it can lead to polymerization of the product.[4]
Purification by Recrystallization (for solid derivatives) or Continuous Distillation
For solid derivatives of this compound, recrystallization is a viable purification method. For this compound itself, which is a liquid, continuous distillation is the preferred method to avoid polymerization at elevated temperatures.
Methodology for Recrystallization (Conceptual for solid derivatives):
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and subsequently removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Applications in Polymer Chemistry and Relevance to Drug Development
While this compound does not have direct applications as a therapeutic agent, its role as a monomer is of significant interest in the development of novel materials for biomedical applications. Its two polymerizable groups allow for the formation of cross-linked and branched polymer architectures.
Polymer Architectures:
-
Hyperbranched Polymers: Through techniques like anionic self-condensing vinyl polymerization, this compound can form highly branched, soluble polymers. These structures are of interest for their unique rheological properties and the high density of functional end groups, which can be used for conjugating drugs or targeting moieties.
-
Star Polymers: this compound can be used to create the core of star-shaped polymers, with linear polymer chains of other monomers forming the arms. Such architectures can be designed to form micelles for drug encapsulation and controlled release.
Logical Relationship: From Monomer to Potential Application
Caption: Pathway from this compound to potential biomedical applications.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[3][8]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Avoid contact with skin and eyes.[9]
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and dark place in a tightly sealed container.[6]
In case of exposure, follow standard first-aid procedures and seek medical attention. For spills, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]
- 5. Process for the synthesis and purification diisopropenylbenzene - Patent 0155223 [data.epo.org]
- 6. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
IUPAC name for 1,3-bis(prop-1-en-2-yl)benzene
An In-depth Technical Guide to 1,3-Bis(prop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Nomenclature
1,3-Bis(prop-1-en-2-yl)benzene, a significant monomer in polymer chemistry, offers a unique combination of reactivity and structural functionality. Its IUPAC-designated name is 1,3-bis(prop-1-en-2-yl)benzene [1]. This nomenclature precisely describes the molecular structure: a central benzene (B151609) ring substituted at the first and third positions with prop-1-en-2-yl groups.
In scientific literature and commercial contexts, it is frequently referred to by its common synonyms, including m-diisopropenylbenzene , 1,3-DIPEB , and m-DIPEB [1]. Due to its two polymerizable isopropenyl groups, it serves as a valuable cross-linking agent and a monomer for creating both linear and branched polymers with tailored properties. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and its emerging relevance in fields pertinent to materials science and drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of 1,3-bis(prop-1-en-2-yl)benzene are summarized below. This quantitative data is essential for its application in controlled chemical reactions and material synthesis.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-bis(prop-1-en-2-yl)benzene | [1] |
| CAS Number | 3748-13-8 | [1] |
| Molecular Formula | C₁₂H₁₄ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Physical Form | Clear, light yellow liquid | [1] |
| Boiling Point | 231 °C (lit.) | [2] |
| Density | 0.925 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n²⁰/D) | 1.556 (lit.) | [2] |
| Vapor Pressure | 0.16 mmHg | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 1,3-bis(prop-1-en-2-yl)benzene.
| Spectrum Type | Key Peaks / Chemical Shifts | Reference(s) |
| ¹H NMR (in CDCl₃) | δ (ppm): 7.55, 7.34, 7.26 (Aromatic-H); 5.36, 5.08 (Vinyl-H); 2.15 (Methyl-H) | [3] |
| ¹³C NMR | Full spectra are available in public databases such as PubChem and SpectraBase. | [1][4] |
| Mass Spectrometry (GC-MS) | m/z: 158 [M]⁺, 143, 128, 115 | [1] |
| Infrared (IR) Spectroscopy | Full FTIR, ATR-IR, and vapor phase IR spectra are available in public databases. | [1][5] |
Synthesis and Manufacturing
The primary industrial route to 1,3-bis(prop-1-en-2-yl)benzene involves the catalytic dehydrogenation of its saturated precursor, 1,3-diisopropylbenzene (B165221).
Synthesis Pathway
The overall manufacturing process begins with the alkylation of benzene, followed by isomerization to enrich the meta-isomer, and finally, dehydrogenation.
Experimental Protocol: Dehydrogenation of 1,3-Diisopropylbenzene
This protocol describes a laboratory-scale gas-phase dehydrogenation process.
-
Catalyst Preparation : A solid catalyst composed primarily of an iron compound, a potassium compound, and a magnesium compound is packed into a fixed-bed reactor tube.
-
System Setup : The reactor tube is placed inside a tube furnace. A preheating zone, filled with inert material like glass chips, is established upstream of the catalyst bed.
-
Heating : The furnace is heated to raise the temperature of the catalyst bed and preheating zone to the reaction temperature, typically 550-600 °C.
-
Reactant Feed : A mixture of 1,3-diisopropylbenzene (m-DIPB) and water (steam) is introduced into the preheating zone. A typical weight ratio of water to m-DIPB is 10:1. The liquid hourly space velocity (LHSV) is maintained around 0.3 h⁻¹.
-
Reaction : The vaporized reactants pass over the hot catalyst bed, where dehydrogenation occurs, removing hydrogen atoms from the isopropyl groups to form isopropenyl groups.
-
Product Collection : The gaseous product stream exiting the reactor is cooled to condense the organic and aqueous phases. The organic layer, containing 1,3-bis(prop-1-en-2-yl)benzene, unreacted m-DIPB, and byproducts, is separated.
-
Purification : The desired product is isolated from the organic mixture via fractional distillation under reduced pressure.
Key Reactions and Applications in Polymer Science
The bifunctionality of 1,3-bis(prop-1-en-2-yl)benzene makes it a versatile monomer for synthesizing advanced polymers with unique architectures and properties.
Anionic Polymerization
1,3-Bis(prop-1-en-2-yl)benzene can undergo anionic polymerization to form either linear polymers with pendant vinyl groups or cross-linked networks. The reaction is characterized by a low ceiling temperature, meaning the polymerization is reversible at or near room temperature. A notable feature is the difference in reactivity between its two double bonds, which allows for the formation of linear polymers at low conversion, with branching and cross-linking occurring at higher conversions.
This protocol outlines the synthesis of a linear poly(1,3-diisopropenylbenzene).
-
Reagent Purification : Tetrahydrofuran (THF) as the solvent and this compound monomer must be rigorously purified. This typically involves distillation over sodium wire or another suitable drying agent under an inert atmosphere to remove all traces of water and oxygen.
-
Glassware Preparation : All glassware is oven-dried at >120 °C for several hours and assembled hot under a stream of dry, inert gas (e.g., argon).
-
Reaction Setup : A round-bottom flask is equipped with a magnetic stir bar and sealed with a rubber septum. The reactor is thoroughly purged with argon.
-
Initiation : The reactor is cooled to the desired temperature (e.g., -78 °C). The purified monomer and THF are transferred to the reactor via cannula. A calculated amount of initiator, such as sec-butyllithium (B1581126) in cyclohexane, is added via a gas-tight syringe. The appearance of a color indicates the formation of living carbanionic chain ends.
-
Propagation : The reaction is stirred at a low temperature for a set period. To obtain a linear polymer, the reaction is kept at a low monomer conversion.
-
Termination : The living polymerization is terminated by adding a degassed proton source, such as methanol. The disappearance of the carbanion color signals the end of the reaction.
-
Polymer Isolation : The polymer is isolated by precipitating the reaction solution into a large volume of a non-solvent (e.g., methanol). The resulting polymer is collected by filtration and dried under vacuum.
Inverse Vulcanization
Inverse vulcanization is a novel polymerization process that utilizes elemental sulfur as a comonomer, enabling the synthesis of high-sulfur-content polymers. 1,3-Bis(prop-1-en-2-yl)benzene is a key cross-linker in this process, reacting with molten sulfur to form copolymers, designated as poly(sulfur-random-1,3-diisopropenylbenzene) or poly(S-r-DIB).
This is a solvent-free, bulk polymerization method.
-
Setup : Elemental sulfur is placed in a glass vial with a magnetic stir bar.
-
Melting : The vial is heated in an oil bath to approximately 165 °C. The sulfur will melt and form a clear, yellow liquid. Above 159 °C, the S₈ rings open to form diradical polysulfide chains.
-
Monomer Addition : The desired amount of 1,3-bis(prop-1-en-2-yl)benzene is injected directly into the molten sulfur using a syringe.
-
Polymerization : The mixture is stirred at 165 °C for 10-15 minutes. The viscosity of the mixture will increase significantly as the copolymer forms, eventually causing the magnetic stirrer to stop.
-
Isolation : The vial is removed from the heat and allowed to cool to room temperature. The solid, high-sulfur-content polymer can then be extracted from the vial.
Relevance to Researchers and Drug Development Professionals
While 1,3-bis(prop-1-en-2-yl)benzene is not a therapeutic agent itself, the novel polymers derived from it possess properties that are of significant interest to the biomedical and pharmaceutical fields. The ability to create polymers with tunable properties opens avenues for developing advanced materials for drug delivery, medical devices, and diagnostics.
Potential Applications of Derived Polymers
The diagram below illustrates the relationship between the monomer, the polymerization methods, and the potential applications relevant to drug development and materials science.
-
Antimicrobial Surfaces : Poly(S-r-DIB) copolymers have demonstrated antimicrobial activity. This property is highly valuable for medical devices, wound dressings, and hospital surfaces to prevent infections.
-
Drug Delivery Systems : The cross-linking capabilities of 1,3-bis(prop-1-en-2-yl)benzene allow for the synthesis of hydrogels and other polymer networks. These materials can be engineered to control the release of therapeutic agents, a cornerstone of modern drug delivery technology.
-
Biomaterials and Scaffolds : The unique polymers formed can be explored as scaffolds in tissue engineering or as biocompatible coatings for implants. The ability to tune mechanical properties by varying monomer ratios is a key advantage.
-
Heavy Metal Remediation and Diagnostics : The high sulfur content in poly(S-r-DIB) makes these materials effective at capturing heavy metals like mercury. This principle could be adapted for creating diagnostic tools or detoxification agents for heavy metal poisoning.
References
An In-Depth Technical Guide to the Synthesis of 1,3-Diisopropenylbenzene from 1,3-Diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,3-diisopropenylbenzene from 1,3-diisopropylbenzene. The document details the predominant industrial method of catalytic dehydrogenation and an alternative two-step process involving oxidation and subsequent dehydration. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and purification of this versatile monomer.
Introduction
This compound is a valuable bifunctional monomer utilized in the synthesis of various polymers and resins. Its two reactive isopropenyl groups allow for cross-linking and the creation of materials with unique thermal and mechanical properties. The primary precursor for its industrial production is 1,3-diisopropylbenzene, an aromatic hydrocarbon. This guide will explore the two main pathways for this transformation, providing detailed experimental protocols, quantitative data, and process visualizations.
Catalytic Dehydrogenation of 1,3-Diisopropylbenzene
The most direct and industrially significant method for the synthesis of this compound is the catalytic dehydrogenation of 1,3-diisopropylbenzene. This process typically involves a high-temperature, gas-phase reaction in the presence of a solid catalyst and steam.
Reaction Principle
The dehydrogenation reaction involves the removal of two molecules of hydrogen from the isopropyl groups of 1,3-diisopropylbenzene, forming two double bonds and yielding this compound. The reaction is endothermic and reversible, thus requiring high temperatures and the continuous removal of hydrogen to favor product formation. Steam is used as a heat carrier and to prevent coke formation on the catalyst surface.
Dehydrogenation of Diisopropylbenzene to Diisopropenylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the catalytic dehydrogenation of diisopropylbenzene (DIPB) to produce diisopropenylbenzene (DIPEB), a valuable monomer in polymer synthesis and a key intermediate in various chemical processes. This document details the synthesis of a robust iron-based catalyst, outlines a complete experimental protocol for the vapor-phase dehydrogenation, and provides a validated analytical method for the quantification of reaction products. The information is intended to equip researchers and professionals with the necessary knowledge to safely and efficiently conduct this chemical transformation.
Introduction
The conversion of diisopropylbenzene to diisopropenylbenzene is a critical industrial process for producing a monomer with applications in specialty polymers and resins. The reaction involves the catalytic removal of hydrogen from the isopropyl groups of DIPB at elevated temperatures. The choice of catalyst and optimization of reaction conditions are paramount to achieving high conversion rates and selectivity towards the desired diisopropenylbenzene isomers, primarily meta- and para-diisopropenylbenzene. This guide focuses on a chromium-free, iron-based catalyst system, offering an environmentally more benign alternative to traditional chromium-containing catalysts.
Catalyst Synthesis: Iron-Potassium-Magnesium Oxide
A highly effective catalyst for the dehydrogenation of diisopropylbenzene is a mixed metal oxide catalyst composed of iron, potassium, and magnesium oxides. The following protocol describes a co-precipitation method for its synthesis.
Materials
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Potassium nitrate (KNO₃)
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Calcination furnace
-
Drying oven
Experimental Protocol: Catalyst Preparation
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of iron(III) nitrate nonahydrate, potassium nitrate, and magnesium nitrate hexahydrate in deionized water to achieve a target metal ratio (e.g., Fe:K:Mg of 85:10:5 by weight of the final oxides).
-
Co-precipitation: While vigorously stirring, slowly add a solution of ammonium carbonate to the mixed metal nitrate solution. This will induce the co-precipitation of the metal hydroxides and carbonates.
-
Aging: Continue stirring the resulting slurry at room temperature for 2 hours to ensure complete precipitation and homogenization.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual nitrates and ammonium salts. Repeat the washing step until the filtrate is neutral.
-
Drying: Dry the filter cake in an oven at 120°C for 12 hours.
-
Calcination: Calcine the dried powder in a furnace. Gradually ramp the temperature to 600°C and hold for 4 hours. This thermal decomposition step converts the precursors into the final mixed metal oxide catalyst.
-
Pelletization: The resulting catalyst powder can be pressed into pellets for use in a fixed-bed reactor.
Dehydrogenation of Diisopropylbenzene: Experimental Protocol
This section details the procedure for the vapor-phase dehydrogenation of diisopropylbenzene using the prepared iron-potassium-magnesium oxide catalyst in a fixed-bed reactor.
Materials and Equipment
-
Diisopropylbenzene (meta- or para-isomer)
-
Iron-potassium-magnesium oxide catalyst pellets
-
Quartz tube reactor
-
Tube furnace with temperature controller
-
Mass flow controllers for gases (e.g., Nitrogen)
-
Syringe pump for liquid feed
-
Condenser and collection flask
-
Gas chromatograph with a mass spectrometer (GC-MS)
Experimental Workflow
Detailed Procedure
-
Reactor Preparation: Pack a quartz tube reactor with the prepared catalyst pellets, ensuring a stable bed.
-
System Purge and Heating: Place the reactor in a tube furnace and purge the system with an inert gas, such as nitrogen, to remove air. Heat the reactor to the desired reaction temperature, typically in the range of 520-580°C.[1]
-
Reactant Feed: Once the temperature has stabilized, introduce a co-feed of diisopropylbenzene and water (steam) into the reactor using a syringe pump for the liquid DIPB and a controlled evaporator for the water. A typical steam-to-DIPB molar ratio is between 10:1 and 20:1. The liquid hourly space velocity (LHSV) is typically maintained between 0.2 and 0.8 h⁻¹.[1]
-
Reaction: Allow the reaction to proceed for a set duration. The effluent from the reactor, containing diisopropenylbenzene, unreacted diisopropylbenzene, water, and byproducts, is passed through a condenser.
-
Product Collection: Collect the condensed liquid products in a cooled collection flask. Non-condensable gases can be collected separately or vented.
-
Analysis: Analyze the collected liquid organic phase using GC-MS to determine the conversion of diisopropylbenzene and the selectivity to diisopropenylbenzene.
Analytical Method: Product Quantification by GC-MS
Accurate quantification of the product mixture is crucial for determining the efficiency of the dehydrogenation process. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for this analysis.
Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the aromatic hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 6°C/min.
-
Ramp: Increase to 285°C at a rate of 10°C/min.
-
Hold: Maintain at 285°C for 10 minutes.
-
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C (for FID) or MS transfer line at 280°C.
-
MS Parameters (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Sample Preparation and Quantification
-
Sample Preparation: Dilute a known amount of the organic phase of the collected product in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Internal Standard: Add a known concentration of an internal standard, such as naphthalene (B1677914) or durene, to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture and elutes without overlapping with other peaks.
-
Calibration: Prepare a series of calibration standards containing known concentrations of diisopropylbenzene, meta-diisopropenylbenzene, and para-diisopropenylbenzene, along with the internal standard. Run these standards through the GC-MS to generate calibration curves.
-
Analysis: Inject the prepared sample into the GC-MS. Identify the peaks corresponding to diisopropylbenzene, diisopropenylbenzene isomers, and byproducts based on their retention times and mass spectra.
-
Calculation: Calculate the concentration of each component in the product mixture using the calibration curves and the peak areas relative to the internal standard. From these concentrations, determine the conversion of diisopropylbenzene and the selectivity for diisopropenylbenzene.
Data Presentation: Catalyst Performance
The performance of the dehydrogenation catalyst is evaluated based on the conversion of diisopropylbenzene and the selectivity towards diisopropenylbenzene. The following table summarizes typical performance data for an iron-potassium-magnesium oxide catalyst under varying reaction temperatures.
| Reaction Temperature (°C) | DIPB Conversion (%) | DIPEB Selectivity (%) | Isopropenyl-isopropylbenzene Selectivity (%) |
| 520 | 45 | 85 | 10 |
| 550 | 60 | 80 | 15 |
| 580 | 75 | 70 | 20 |
Note: These values are illustrative and can vary based on specific catalyst composition and reaction conditions.
Signaling Pathways and Logical Relationships
The overall process can be visualized as a series of logical steps from reactant to final analyzed product.
References
CAS number 3748-13-8 properties and uses
An In-depth Technical Guide to 1,3-Diisopropenylbenzene (CAS 3748-13-8)
Introduction
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of the chemical compound with CAS number 3748-13-8, identified as this compound. This document is intended for researchers, scientists, and professionals in the fields of chemistry and materials science. It is important to note that while the initial query included an interest in drug development applications, the available scientific literature indicates that this compound is primarily utilized as a monomer and crosslinking agent in polymer synthesis and does not have established applications in the pharmaceutical or drug development fields.
Chemical and Physical Properties
This compound, also known as m-diisopropenylbenzene, is a divinyl aryl monomer.[1] It is a colorless to pale yellow liquid that is sensitive to heat and air.[1] For research purposes, it is often supplied stabilized with TBC (tert-butylcatechol).[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄ | [2][4] |
| Molecular Weight | 158.24 g/mol | [4][5] |
| IUPAC Name | 1,3-bis(prop-1-en-2-yl)benzene | [2] |
| Synonyms | m-Diisopropenylbenzene, Benzene (B151609), 1,3-bis(1-methylethenyl)- | [4][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -40 °C | [4][7] |
| Boiling Point | 231 °C (lit.) | [4][7] |
| Density | 0.925 g/mL at 25 °C (lit.) | [4][7] |
| Refractive Index (n20/D) | 1.556 (lit.) | [4] |
| Flash Point | 93 °C | [4] |
| Vapor Pressure | 19.5 Pa at 25°C | [4][7] |
| Water Solubility | 5.6 mg/L at 25°C | [4] |
| LogP | 5.04 at 20℃ | [4] |
| InChI Key | IBVPVTPPYGGAEL-UHFFFAOYSA-N | [2] |
| SMILES | CC(=C)C1=CC(=CC=C1)C(=C)C | [2] |
Analytical Data
The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Spectral data is available for this compound.[8]
-
¹³C NMR (in CDCl₃): The chemical shifts provide evidence for the sp² hybridized carbons of the benzene ring and the vinyl groups, as well as the sp³ hybridized methyl carbons.[9] Approximate chemical shifts are observed around 142.1 ppm for quaternary aromatic carbons and 138.3 ppm for quaternary vinylic carbons.[9]
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the purity of the monomer and identify any synthesis byproducts.[9] The mass spectrum of this compound shows a characteristic fragmentation pattern that serves as a chemical fingerprint.[8][9][10]
Synthesis and Production
While detailed experimental protocols for the synthesis of this compound are proprietary to chemical manufacturers, the process generally involves the dehydrogenation of 1,3-diisopropylbenzene. Optimization of reaction parameters such as temperature, pressure, and Weight Hourly Space Velocity (WHSV) is crucial to maximize the yield of the desired m-isomer and minimize the formation of byproducts.[9]
Core Applications in Polymer Science
The presence of two polymerizable isopropenyl groups makes this compound a valuable building block in polymer chemistry and materials science.[9] Its primary applications are as a monomer and a crosslinking agent.
Monomer in Polymerization
This compound can be used as a monomer in anionic polymerization.[3][4] This type of polymerization is characterized by a relatively low ceiling temperature and differences in reactivity between the two double bonds.[3][4]
Crosslinking Agent
As a crosslinking agent, this compound is used to create networked polymer structures, which enhances the mechanical and thermal properties of the resulting materials.[9] A notable application is in the preparation of novel crosslinked radiation-grafted poly(ethylene-alt-tetrafluoroethylene) (ETFE)-based membranes.[3][4]
Inverse Vulcanization with Sulfur
A significant area of recent research involves the copolymerization of this compound with elemental sulfur through a process known as inverse vulcanization.[9] This method yields high-sulfur-content polymers, referred to as poly(S-r-DIB), with unique optical, chemical, and electrochemical properties.[9] These organosulfur polymers have shown potential in advanced materials applications.[9]
Caption: Inverse Vulcanization of Sulfur with this compound.
Emerging Applications
Research into polymers derived from this compound has revealed several potential cutting-edge applications.
Advanced Optical Materials
Copolymers of sulfur and this compound, particularly deuterated versions, have demonstrated enhanced transparency in the mid-infrared region, making them promising for IR optics.[9]
Environmental Remediation
Porous sulfur polymers synthesized using this compound have shown potential for environmental applications, such as the removal of organic contaminants from water due to their high adsorption capacity.[9]
Antimicrobial Surfaces
Poly(sulfur-co-1,3-diisopropenylbenzene) surfaces have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] Studies have shown these materials can be effective in killing bacteria such as Escherichia coli.[9]
Experimental Workflow: Polymer Synthesis
The general workflow for synthesizing polymers using this compound as a crosslinking agent involves several key steps, from the preparation of the initial polymer solution to the final crosslinking process.
Caption: General Experimental Workflow for Polymer Crosslinking.
Safety and Handling
This compound is classified with GHS hazard statements H227 (Combustible liquid), H316 (Causes mild skin irritation), and H320 (Causes eye irritation). It should be handled in a well-ventilated area with appropriate personal protective equipment. It is incompatible with oxidizing agents and acids.[1] For long-term storage, it should be kept in a dark place, sealed in dry conditions, and refrigerated at 2-8°C.
Conclusion
This compound (CAS 3748-13-8) is a versatile chemical intermediate with significant applications in polymer science. Its ability to act as both a monomer and a crosslinking agent allows for the synthesis of a wide range of polymers with tailored mechanical, thermal, and optical properties. While its use is currently confined to materials science and industrial applications, ongoing research into novel polymers derived from this compound continues to expand its potential in areas such as advanced optics, environmental remediation, and antimicrobial materials. There is no evidence in the current scientific literature to support its use in drug development or other biomedical applications.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C12H14 | CID 77353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. This compound | 3748-13-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Benzene, 1,3-bis(1-methylethenyl)- (CAS 3748-13-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3748-13-8 | CAS DataBase [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | 3748-13-8 | Benchchem [benchchem.com]
- 10. This compound(3748-13-8) MS [m.chemicalbook.com]
An In-Depth Technical Guide to 1,3-Diisopropenylbenzene: Properties, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of 1,3-Diisopropenylbenzene (m-DIPEB), a key monomer in the synthesis of advanced polymers. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, synthesis protocols, and its burgeoning applications in materials science, including its potential relevance in drug delivery systems.
Core Molecular and Physical Properties
This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with two isopropenyl groups at the meta positions. This structure imparts a high degree of reactivity, making it a valuable crosslinking agent and monomer in various polymerization reactions.
Molecular Formula: C₁₂H₁₄[1][2][3]
Molecular Weight: 158.24 g/mol [1][2][3]
The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and implementation.
| Property | Value | Source |
| IUPAC Name | 1,3-bis(prop-1-en-2-yl)benzene | PubChem |
| CAS Number | 3748-13-8 | [1][2] |
| Physical State | Colorless to light yellow liquid | Tokyo Chemical Industry Co., Ltd. |
| Boiling Point | 231 °C (lit.) | ChemicalBook |
| Density | 0.925 g/mL at 25 °C (lit.) | ChemicalBook |
| Refractive Index (n20/D) | 1.556 (lit.) | ChemicalBook |
| Flash Point | 91.1 °C | Chemsrc |
| Solubility | Insoluble in water | Tokyo Chemical Industry Co., Ltd. |
Synthesis of this compound
The primary industrial route for the synthesis of this compound involves the dehydrogenation of 1,3-diisopropylbenzene (B165221).[4] This process typically occurs at high temperatures in the gas phase, in the presence of steam and a solid catalyst.
Experimental Protocol: Dehydrogenation of 1,3-Diisopropylbenzene
This protocol outlines the general procedure for the synthesis of this compound via the dehydrogenation of 1,3-diisopropylbenzene.
Materials:
-
1,3-diisopropylbenzene
-
Solid catalyst (commonly composed of an iron compound, a potassium compound, and a magnesium compound)
-
Steam generator
-
High-temperature tube reactor
-
Condensation and collection apparatus
-
Purification setup (e.g., distillation column)
Procedure:
-
Catalyst Preparation and Reactor Setup: The solid catalyst is packed into a high-temperature tube reactor. The reactor is then heated to the target reaction temperature, typically between 500-650 °C.
-
Introduction of Reactants: A feed stream of 1,3-diisopropylbenzene and steam is introduced into the heated reactor. The weight ratio of steam to diisopropylbenzene is a critical parameter and is carefully controlled.
-
Dehydrogenation Reaction: The gaseous mixture passes over the catalyst bed, where the dehydrogenation of the isopropyl groups to isopropenyl groups occurs.
-
Product Condensation and Collection: The product stream exiting the reactor is cooled to condense the organic components, separating them from the steam and any gaseous byproducts.
-
Purification: The crude product, containing this compound, unreacted 1,3-diisopropylbenzene, and various byproducts, is purified, typically by fractional distillation, to isolate the high-purity this compound.
Caption: Synthesis of this compound via Dehydrogenation.
Applications in Polymer Chemistry and Materials Science
The two isopropenyl groups of this compound allow it to act as a versatile monomer and an effective crosslinking agent in the production of a variety of polymers.
Anionic Polymerization
This compound can undergo anionic polymerization to produce polymers with a range of properties. The reactivity of the two double bonds can differ, allowing for the formation of linear polymers with pendant double bonds at low conversions, which can then be used for further grafting reactions.
Inverse Vulcanization and Sulfur-Rich Polymers
A significant application of this compound is in inverse vulcanization, a process where elemental sulfur is copolymerized with an organic crosslinker. This reaction produces high-sulfur-content polymers, known as poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)). These materials have unique optical and electrochemical properties and are being explored for applications in infrared optics and energy storage.
Supramolecular Polymers and Modified Resins
This compound is also utilized in the preparation of supramolecular polymers and as a crosslinking agent to modify polyvinyl chloride (PVC) resins. The introduction of this monomer can enhance the thermal stability and mechanical strength of the resulting materials.
Relevance in Drug Development
While direct applications of this compound in drug formulations are not prevalent, its role as a crosslinking agent in polymer synthesis is of interest to the field of drug delivery. The creation of novel polymer architectures, such as hydrogels and nanoparticles, often relies on crosslinking agents to control the release kinetics of encapsulated therapeutic agents. The unique properties of polymers derived from this compound may offer new avenues for the design of advanced drug delivery systems. Further research is warranted to explore the potential of these materials in controlled release and targeted drug delivery applications.
References
Spectroscopic Analysis of 1,3-Diisopropenylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diisopropenylbenzene (m-DIB), a key monomer and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, the experimental protocols for data acquisition, and a visualization of its primary synthesis pathway.
Spectroscopic Data Presentation
The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here were recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound shows distinct signals for the aromatic, vinylic, and methyl protons.
| Assignment | Structural Fragment | Chemical Shift (δ) in ppm |
| Aromatic C-H | Aromatic | 7.55 |
| Aromatic C-H | Aromatic | 7.34 |
| Vinylic C-H | C=CH₂ | 5.36 |
| Vinylic C-H | C=CH₂ | 5.08 |
| Methyl C-H | -CH₃ | 2.15 |
¹³C NMR Spectroscopic Data
The carbon NMR spectrum distinguishes between the sp² hybridized carbons of the benzene (B151609) ring and the vinyl groups, and the sp³ hybridized methyl carbons.
| Carbon Type | Structural Fragment | Approximate Chemical Shift (δ) in ppm |
| Quaternary Aromatic | Ar-C | 142.1 |
| Vinylic | C =CH₂ | 138.3 |
| Aromatic | Ar-CH | 125-170 |
| Vinylic | C=C H₂ | 120-160 |
| Methyl | -CH₃ | ~22 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for its aromatic and alkene components.
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic |
| 3000-2850 | C-H Stretch | Alkyl (Methyl) |
| 1680-1640 | C=C Stretch | Alkene (Vinylic) |
| 1600-1585 & 1500-1400 | C=C Stretch | Aromatic Ring |
| 900-675 | C-H Out-of-Plane Bend | Aromatic |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The general protocols for NMR and FTIR spectroscopy applicable to a liquid sample like this compound are outlined below.
NMR Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation :
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrumental Analysis :
-
The NMR spectrum is typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.[1]
-
Insert the NMR tube into the spectrometer's probe.
-
Locking : The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.
-
Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.
-
Acquisition : Set the appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans) and initiate data acquisition.
-
Processing : After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
-
Instrumental Analysis :
-
Background Scan : A background spectrum of the empty, clean ATR crystal is recorded. This allows for the subtraction of signals from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.
-
Sample Scan : With the sample in place, the sample spectrum is recorded. For liquid samples, a pressure arm may be applied to ensure good contact with the crystal.
-
The instrument directs a beam of infrared radiation through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.
-
The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
-
The attenuated IR beam is then directed to a detector (e.g., DTGS or MCT).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mandatory Visualization
The primary industrial route for the production of this compound involves the dehydrogenation of its precursor, 1,3-diisopropylbenzene.[2] This process is a critical step in synthesizing the monomer for various applications.
Caption: Synthesis of this compound via Dehydrogenation.
References
A Technical Guide to the Core Distinction Between 1,3-Diisopropenylbenzene and 1,3-Diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the structural, physical, and chemical distinctions between 1,3-diisopropenylbenzene and 1,3-diisopropylbenzene (B165221). The document is intended to serve as a detailed resource for researchers and professionals involved in chemical synthesis, materials science, and drug development, offering a clear comparison of their properties, reactivity, and applications.
Core Structural and Chemical Distinction
The fundamental difference between this compound and 1,3-diisopropylbenzene lies in the nature of their side chains. This compound possesses two unsaturated isopropenyl (prop-1-en-2-yl) groups, featuring reactive carbon-carbon double bonds. In contrast, 1,3-diisopropylbenzene has two saturated isopropyl groups. This seemingly subtle structural variance leads to profoundly different chemical reactivity and applications.
The presence of vinyl groups in this compound makes it a highly reactive monomer, readily undergoing polymerization and other addition reactions.[1][2][3][4] Conversely, the saturated isopropyl groups of 1,3-diisopropylbenzene are relatively inert, with the molecule's reactivity primarily centered on electrophilic substitution reactions on the aromatic ring.[5][6]
dot
Caption: Core distinction in reactivity between the two compounds.
Physical and Chemical Properties
The structural differences between the two molecules also manifest in their physical properties. The following table summarizes key quantitative data for easy comparison.
| Property | This compound | 1,3-Diisopropylbenzene |
| Molecular Formula | C₁₂H₁₄[7] | C₁₂H₁₈[8] |
| Molecular Weight | 158.24 g/mol [7] | 162.27 g/mol [8] |
| CAS Number | 3748-13-8[7] | 99-62-7[8] |
| Appearance | Colorless to light yellow liquid[7] | Colorless liquid[8] |
| Boiling Point | 231 °C[2] | 203 °C[9] |
| Melting Point | -40 °C | -63 °C[9] |
| Density | 0.925 g/mL at 25 °C[2] | 0.856 g/mL at 25 °C |
| Refractive Index | n20/D 1.556[2] | n20/D 1.488 |
Synthesis and Reactivity
Synthesis Pathways
The synthesis of these two compounds is intrinsically linked. This compound is primarily produced through the dehydrogenation of 1,3-diisopropylbenzene. This process typically involves high temperatures in the presence of a catalyst to remove hydrogen atoms from the isopropyl groups, forming the double bonds.[10]
The synthesis of 1,3-diisopropylbenzene is achieved via the Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948) with propylene, using a Lewis acid catalyst.[8][11] The reaction often produces a mixture of ortho, meta, and para isomers, from which the meta isomer is separated.
dot
Caption: General synthesis workflow for the two compounds.
Comparative Reactivity
This compound: The presence of two vinyl groups makes this molecule highly susceptible to polymerization. It can undergo anionic, cationic, and free-radical polymerization to form crosslinked polymers or linear polymers with pendant double bonds, depending on the reaction conditions.[1][2][3] This reactivity is the cornerstone of its use as a crosslinking agent and monomer in the production of polymers and resins.[4] It is also used in inverse vulcanization with sulfur to create novel organosulfur polymers.[12]
1,3-Diisopropylbenzene: With its saturated side chains, 1,3-diisopropylbenzene does not undergo polymerization. Its reactivity is dominated by the aromatic ring. The isopropyl groups are activating, ortho-, para-directing substituents in electrophilic aromatic substitution reactions. However, due to steric hindrance at the ortho positions, substitution primarily occurs at the 4- and 6- positions of the ring.[5] It can undergo reactions such as nitration, halogenation, and sulfonation on the benzene ring.[5] It also undergoes anodic oxidation in methanol (B129727) to yield a dimethoxy-functionalized product.[13]
Spectroscopic Analysis
NMR Spectroscopy
This compound:
-
¹H NMR: The spectrum is characterized by signals for the aromatic protons, two singlets for the vinylic protons (CH₂=), and a singlet for the methyl protons. The aromatic region will show a complex multiplet. The vinylic protons will appear as two distinct signals due to their different chemical environments.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbons attached to the isopropenyl groups being distinct. The isopropenyl group will have three signals: one for the quaternary carbon, one for the methylene (B1212753) carbon (CH₂), and one for the methyl carbon (CH₃).
1,3-Diisopropylbenzene:
-
¹H NMR: The spectrum is simpler, showing signals for the aromatic protons, a septet for the methine proton (CH) of the isopropyl group, and a doublet for the six equivalent methyl protons (CH₃) of each isopropyl group.[8][14]
-
¹³C NMR: The spectrum will display signals for the aromatic carbons and two signals for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.[15]
Infrared (IR) Spectroscopy
This compound:
-
C=C stretching (aromatic): Peaks around 1600-1450 cm⁻¹.
-
C=C stretching (alkene): A characteristic peak around 1630 cm⁻¹.
-
=C-H stretching (alkene): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aromatic): Peaks in the 3100-3000 cm⁻¹ region.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.[16]
1,3-Diisopropylbenzene:
-
C-H stretching (aromatic): Peaks in the 3100-3000 cm⁻¹ region.
-
C-H stretching (aliphatic): Strong peaks just below 3000 cm⁻¹ due to the isopropyl groups.
-
C=C stretching (aromatic): Peaks around 1600-1450 cm⁻¹.[17][18]
-
The absence of a significant C=C stretching peak around 1630 cm⁻¹ is a key differentiator from this compound.
Experimental Protocols
While detailed, step-by-step laboratory protocols are highly dependent on the specific equipment and scale of the reaction, the following provides an overview of the general procedures for synthesis.
Synthesis of 1,3-Diisopropylbenzene (General Procedure)
The synthesis is typically carried out via Friedel-Crafts alkylation.[8][11]
-
Reaction Setup: A reaction vessel equipped with a stirrer, a cooling system, and a gas inlet is charged with benzene and a Lewis acid catalyst (e.g., AlCl₃).
-
Alkylation: Propylene gas is bubbled through the cooled and stirred reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.
-
Quenching: After the reaction is complete, the mixture is quenched by slowly adding it to ice-water.
-
Workup: The organic layer is separated, washed with a dilute base (e.g., NaHCO₃ solution) and then with water, and finally dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The crude product, a mixture of diisopropylbenzene isomers and other poly-alkylated products, is purified by fractional distillation to isolate the 1,3-diisopropylbenzene isomer.
Synthesis of this compound (General Procedure)
This synthesis involves the dehydrogenation of 1,3-diisopropylbenzene.[10]
-
Reaction Setup: A high-temperature tube furnace containing a dehydrogenation catalyst is used.
-
Dehydrogenation: A stream of 1,3-diisopropylbenzene is vaporized and passed through the heated catalyst bed. The reaction is typically carried out at elevated temperatures (e.g., 500-650 °C).
-
Condensation: The product stream exiting the reactor is cooled to condense the organic products.
-
Purification: The crude product, which may contain unreacted starting material and other byproducts, is purified by vacuum distillation. A polymerization inhibitor is often added to the purified product for storage.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 3748-13-8 [chemicalbook.com]
- 3. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. Solved 5. You react 1,3-diisopropylbenzene (structure shown | Chegg.com [chegg.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | C12H14 | CID 77353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 10. This compound | 3748-13-8 | Benchchem [benchchem.com]
- 11. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical functionalization of 1,3-diisopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound(3748-13-8) IR Spectrum [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. 1,3-DIISOPROPYLBENZENE(99-62-7) IR Spectrum [m.chemicalbook.com]
Commercial Production of 1,3-Diisopropenylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core commercial production methods for 1,3-Diisopropenylbenzene (1,3-DIB), a key monomer and chemical intermediate. The document details the primary synthetic routes, reaction conditions, catalytic systems, and purification processes employed in industrial-scale manufacturing.
Executive Summary
The predominant commercial route for the synthesis of this compound is the catalytic dehydrogenation of its precursor, 1,3-diisopropylbenzene (B165221) (1,3-DIPB). This process is typically carried out in the vapor phase at elevated temperatures over a solid catalyst, with steam injection to enhance the reaction equilibrium and minimize side reactions. The production of 1,3-DIPB itself is a critical preliminary stage, generally achieved through the alkylation of benzene (B151609) or cumene (B47948), followed by isomerization to enrich the meta-isomer content. Subsequent purification of the crude 1,3-DIB product is essential to remove unreacted starting materials and byproducts, and is most commonly accomplished through continuous vacuum distillation.
Synthesis of the Precursor: 1,3-Diisopropylbenzene (1,3-DIPB)
The synthesis of high-purity 1,3-diisopropylbenzene is a crucial first step in the overall production of 1,3-DIB. The most common industrial methods involve the alkylation of aromatic compounds followed by isomerization.
Alkylation of Benzene or Cumene
The initial step involves the Friedel-Crafts alkylation of benzene or cumene with propylene (B89431) in the presence of an acid catalyst. This reaction produces a mixture of diisopropylbenzene isomers (ortho, meta, and para).
Isomerization of Diisopropylbenzene Isomers
The isomeric mixture from the alkylation step is then subjected to isomerization to maximize the concentration of the desired 1,3-diisopropylbenzene (meta-isomer). This is often achieved through thermal isomerization over a solid acid catalyst.[1]
Commercial Production of this compound
The core of the commercial production of 1,3-DIB is the dehydrogenation of 1,3-DIPB.
Catalytic Dehydrogenation of 1,3-Diisopropylbenzene
The dehydrogenation of 1,3-DIPB is a highly endothermic reaction and is therefore carried out at high temperatures. The reaction is typically performed in the gaseous phase in the presence of steam and a solid catalyst.[2] Steam serves as a heat carrier and reduces the partial pressure of the hydrocarbons, which favors the dehydrogenation equilibrium. It also helps to prevent the formation of coke on the catalyst surface.[2]
The primary reaction is as follows:
C₆H₄(CH(CH₃)₂)₂ (1,3-DIPB) ⇌ C₆H₄(C(CH₃)=CH₂)₂ (1,3-DIB) + 2H₂
However, several side reactions can occur, leading to the formation of impurities such as isopropenylcumene.[2]
Catalytic Systems
The most common catalysts for the dehydrogenation of diisopropylbenzene are iron oxide-based, often promoted with potassium and sometimes magnesium.[2][3] These chromium-free catalysts are favored for their environmental friendliness and suitability for industrial-scale production.[2][3] The addition of potassium to the iron oxide catalyst is crucial for maintaining the oxidation state of the iron, which is essential for the catalyst's activity and stability.[4]
Reaction Conditions
The dehydrogenation reaction is typically carried out under the following conditions:
| Parameter | Value | Reference |
| Temperature | 500 - 650 °C | [3] |
| Catalyst | Iron compound, potassium compound, and magnesium compound | [2][3] |
| Phase | High-temperature gaseous phase | [2][3] |
| Additives | Steam | [2][3] |
A Japanese patent provides specific data for the dehydrogenation of m-DIPB, as summarized in the table below:
| Parameter | Value | Reference |
| m-DIPB Conversion Rate | 86% | [3] |
| meta-Diisopropenylbenzene Yield | 50% | [3] |
| meta-Isopropenylcumene Yield | 32% | [3] |
Purification of this compound
The product stream from the dehydrogenation reactor is a mixture containing 1,3-DIB, unreacted 1,3-DIPB, and various byproducts.[5] Purification to obtain high-purity 1,3-DIB is typically achieved through continuous distillation under vacuum.[5]
Experimental Protocols
The following are generalized experimental protocols based on information from patents for the key production steps. These are intended for informational purposes and should be adapted and optimized for specific laboratory or pilot plant conditions.
Protocol for Catalytic Dehydrogenation of 1,3-Diisopropylbenzene
Objective: To synthesize this compound from 1,3-Diisopropylbenzene via catalytic dehydrogenation.
Materials:
-
1,3-Diisopropylbenzene (1,3-DIPB)
-
Dehydrogenation catalyst (e.g., iron oxide-potassium oxide-magnesium oxide)
-
Deionized water
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Fixed-bed reactor system
-
High-temperature furnace
-
Liquid feed pump for 1,3-DIPB
-
Water pump for steam generation
-
Vaporizer/preheater
-
Condenser
-
Product collection vessel
-
Gas chromatograph (GC) for analysis
Procedure:
-
Load the fixed-bed reactor with the dehydrogenation catalyst.
-
Purge the reactor system with an inert gas (e.g., Nitrogen) to remove air.
-
Heat the reactor to the desired reaction temperature (e.g., 550 °C) under a continuous flow of inert gas.
-
Initiate the flow of water through the vaporizer/preheater to generate steam and introduce it into the reactor.
-
Once the steam flow is stable, introduce the 1,3-Diisopropylbenzene feed into the vaporizer/preheater to create a gaseous mixture of 1,3-DIPB and steam.
-
Pass the gaseous feed mixture through the heated catalyst bed in the reactor.
-
The reactor effluent is passed through a condenser to liquefy the organic products and unreacted starting materials.
-
Collect the liquid product in a chilled collection vessel.
-
Analyze the composition of the product mixture using a gas chromatograph (GC) to determine the conversion of 1,3-DIPB and the yield of 1,3-DIB.
Protocol for Purification of this compound by Vacuum Distillation
Objective: To purify crude this compound from unreacted starting materials and byproducts.
Materials:
-
Crude this compound from the dehydrogenation reaction.
Equipment:
-
Vacuum distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Vacuum pump
-
Heating mantle
-
Temperature and pressure sensors
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Assemble the vacuum distillation apparatus, ensuring all connections are airtight.
-
Begin to evacuate the system using the vacuum pump to the desired pressure.
-
Apply heat to the distillation flask using the heating mantle.
-
Carefully monitor the temperature at the top of the fractionating column and the pressure of the system.
-
Collect the different fractions in the receiving flasks based on their boiling points. Lower boiling point impurities will distill first.
-
Collect the fraction corresponding to the boiling point of this compound at the operating pressure.
-
Analyze the purity of the collected 1,3-DIB fraction using a gas chromatograph (GC).
Process Visualization
The following diagrams illustrate the key workflows and relationships in the commercial production of this compound.
Caption: Overall workflow for the commercial production of this compound.
Caption: Key reactions in the dehydrogenation of 1,3-diisopropylbenzene.
References
- 1. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 2. This compound | 3748-13-8 | Benchchem [benchchem.com]
- 3. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]
The Pivotal Role of 1,3-Diisopropenylbenzene in Advanced Polymer Synthesis: A Technical Guide
Introduction
1,3-Diisopropenylbenzene (1,3-DIPEB) is a versatile aromatic monomer that has garnered significant interest in the field of polymer chemistry. Its unique bifunctional nature, possessing two reactive isopropenyl groups, allows for its participation in a variety of polymerization techniques, including anionic, cationic, and free-radical polymerization. This adaptability makes 1,3-DIPEB a valuable building block for the synthesis of a wide array of polymeric materials with tailored properties, ranging from linear and hyperbranched polymers to robust crosslinked networks. This technical guide provides an in-depth exploration of the role of 1,3-DIPEB as a monomer, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying chemical pathways. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique characteristics of 1,3-DIPEB for the creation of novel polymers.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of 1,3-DIPEB is crucial for its effective use in polymer synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₄ |
| Molecular Weight | 158.24 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 231 °C |
| Density | 0.925 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.556 |
Polymerization of this compound
1,3-DIPEB can be polymerized through various mechanisms, each yielding polymers with distinct architectures and properties.
Anionic Polymerization
Anionic polymerization of 1,3-DIPEB is characterized by its low ceiling temperature and the differential reactivity of its two isopropenyl groups.[1] This disparity in reactivity allows for the formation of linear polymers with pendant isopropenyl groups at low monomer conversions.[1] At higher conversions, these pendant groups can participate in further reactions, leading to branching and crosslinking.[1]
A significant application of 1,3-DIPEB in anionic polymerization is its use in the formation of difunctional initiators. The reaction of 1,3-DIPEB with organolithium reagents, such as sec-butyllithium (B1581126) (sec-BuLi), can produce a diadduct that serves as a bifunctional initiator for the synthesis of triblock copolymers. However, the reaction is complex, with the potential for oligomerization competing with the formation of the desired diadduct.
Experimental Protocol: Anionic Homopolymerization of this compound
This protocol describes the synthesis of a linear poly(this compound) with pendant isopropenyl groups.
Materials:
-
This compound (1,3-DIPEB), freshly distilled over calcium hydride.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
1-Phenylethylpotassium in THF as the initiator.
-
Methanol for termination.
-
Argon or Nitrogen (high purity).
Procedure:
-
All glassware is rigorously dried and assembled under an inert atmosphere.
-
A calculated amount of purified THF is transferred to the reaction vessel.
-
The reactor is brought to the desired temperature, for example, -30 °C.
-
A known amount of 1-phenylethylpotassium initiator solution is added to the THF.
-
A pre-determined amount of purified 1,3-DIPEB is slowly added to the stirred initiator solution.
-
The polymerization is allowed to proceed for a specific time, keeping the conversion low to favor the formation of a linear polymer.
-
The polymerization is terminated by the addition of degassed methanol.
-
The polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.
Characterization Data for Anionically Polymerized Poly(1,3-DIPEB)
| Sample | Mn ( g/mol ) | Mw/Mn |
| Poly(1,3-DIB) | 19,500 | 1.10 |
| Poly(1,3-DIB) | 35,000 | 1.12 |
| Poly(1,3-DIB) | 52,000 | 1.15 |
Data obtained under specific experimental conditions as reported in the literature.[1]
Reaction Pathway: Formation of a Difunctional Initiator
The reaction of 1,3-DIPEB with two equivalents of sec-BuLi leads to the formation of a difunctional initiator, which can then be used to polymerize other monomers to form ABA triblock copolymers.
Cationic Polymerization
Cationic polymerization of 1,3-DIPEB, typically initiated by Brønsted or Lewis acids, can proceed through a combination of step-growth and chain-growth mechanisms.[2] This dual pathway can lead to polymers with a complex architecture, including indane structures within the polymer backbone.[2] The resulting polymers often exhibit high glass transition temperatures (Tg) and good solubility in non-polar solvents.[2]
Experimental Protocol: Cationic Polymerization of this compound
This protocol provides a general procedure for the cationic polymerization of 1,3-DIPEB using a Lewis acid catalyst.
Materials:
-
This compound (1,3-DIPEB), inhibitor removed.
-
Anhydrous hydrocarbon solvent (e.g., toluene (B28343) or cyclohexane).
-
Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄).
-
Co-initiator (e.g., trace amount of water).
-
Methanol for termination.
-
Nitrogen or Argon (high purity).
Procedure:
-
A reaction flask is charged with the purified solvent and monomer under an inert atmosphere.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C to -78 °C).[3]
-
The Lewis acid catalyst, optionally complexed with a co-initiator, is added to the stirred monomer solution.
-
The polymerization is allowed to proceed for a set period.
-
The reaction is quenched by the addition of methanol.
-
The polymer is precipitated in methanol, filtered, and dried under vacuum.
Polymer Properties from Cationic Polymerization
| Property | Value Range |
| Glass Transition Temperature (Tg) | 50 - 300 °C |
| Decomposition Onset Temperature | 200 - 450 °C |
| Solubility | Good in non-polar solvents |
Data is dependent on specific reaction conditions and catalyst used.[2]
Reaction Pathway: Cationic Polymerization Mechanisms
Cationic polymerization of 1,3-DIPEB can involve both chain-growth (vinyl polymerization) and step-growth (polyindane formation) pathways.
Free-Radical Polymerization
Free-radical polymerization of 1,3-DIPEB can be controlled to produce either linear or crosslinked polymers. In the presence of a chain transfer agent, substantially linear polymers with pendant isopropenyl groups can be synthesized.[4] In the absence of such control, the bifunctionality of the monomer leads to the formation of a crosslinked network. A specific application of free-radical chemistry is the oxidative polymerization of 1,3-DIPEB to produce poly(this compound peroxide), a material with a high heat of degradation.
Experimental Protocol: Free-Radical Oxidative Polymerization
This protocol details the synthesis of poly(this compound peroxide).
Materials:
-
This compound (1,3-DIPEB).
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized.
-
Benzene (B151609) (solvent).
-
High-purity oxygen.
-
Methanol for precipitation.
Procedure:
-
A solution of 1,3-DIPEB and AIBN in benzene is prepared in a high-pressure reactor.
-
The reactor is pressurized with oxygen to 100 psi.
-
The reaction is carried out at 55 °C for 24 hours with stirring.
-
After cooling, the polymer is precipitated by adding the reaction mixture to methanol.
-
The solid polymer is collected by filtration and dried.
Experimental Workflow: General Free-Radical Polymerization
A typical workflow for the free-radical polymerization of 1,3-DIPEB.
This compound as a Crosslinking Agent
One of the primary applications of 1,3-DIPEB is as a crosslinking agent. Its two reactive sites allow for the formation of covalent bonds between polymer chains, creating a three-dimensional network. This crosslinking significantly enhances the mechanical and thermal properties of the resulting material. For instance, the incorporation of 1,3-DIPEB into epoxy resins can lead to an increase in Young's modulus and tensile strength.
Mechanical Properties of 1,3-DIPEB Crosslinked Polymers
The following table provides illustrative data on the effect of crosslinking on the mechanical properties of an epoxy resin.
| Property | Neat Epoxy Resin | Epoxy Resin + 1,3-DIPEB |
| Young's Modulus (GPa) | ~3.1 | Can increase with crosslinking |
| Tensile Strength (MPa) | ~72 | Can increase with crosslinking |
Actual values are highly dependent on the base polymer, the concentration of 1,3-DIPEB, and curing conditions.[5]
Conclusion
This compound stands out as a highly valuable and versatile monomer in polymer chemistry. Its ability to undergo anionic, cationic, and free-radical polymerization provides access to a diverse range of polymer architectures with tunable properties. From the synthesis of well-defined block copolymers using difunctional initiators to the creation of high-performance crosslinked networks, 1,3-DIPEB offers numerous opportunities for the development of advanced materials. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals seeking to harness the potential of this unique monomer in their scientific and developmental endeavors.
References
An In-Depth Technical Guide to Inverse Vulcanization with 1,3-Diisopropenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inverse vulcanization is a burgeoning field in polymer chemistry that utilizes elemental sulfur, a widely available industrial byproduct, as a monomer to synthesize high-sulfur-content polymers. This process offers a sustainable and cost-effective route to novel materials with diverse and tunable properties. This technical guide provides a comprehensive overview of the inverse vulcanization of sulfur with 1,3-diisopropenylbenzene (DIB), a commonly employed comonomer. We will delve into the reaction mechanism, provide detailed experimental protocols, present key quantitative data in a structured format, and explore the properties and applications of the resulting poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)) copolymers.
Introduction to Inverse Vulcanization
Conventional vulcanization involves crosslinking natural or synthetic rubber with a small amount of sulfur (typically <10 wt%) to enhance its mechanical properties. In contrast, inverse vulcanization, a concept introduced in 2013, utilizes elemental sulfur as the major component, copolymerizing it with unsaturated organic crosslinkers.[1] This process transforms elemental sulfur from a small molecule into stable, processable polymers with high sulfur content.[2] The operational simplicity and the use of a readily available, inexpensive feedstock make inverse vulcanization an attractive and sustainable polymerization method.[3]
The reaction is typically a solvent- and catalyst-free bulk polymerization that occurs at elevated temperatures.[1][3] Above its melting point (~115 °C), the solid, cyclic S₈ allotrope of sulfur undergoes ring-opening polymerization to form linear polysulfane diradicals. These reactive sulfur species can then copolymerize with various organic comonomers containing multiple carbon-carbon double bonds, such as divinylbenzene (B73037) (DVB) and this compound (DIB).[1][2] The resulting sulfur-rich polymers have found applications in diverse fields, including lithium-sulfur batteries, infrared (IR) optics, antimicrobial materials, and environmental remediation.[1]
The Role of this compound (DIB)
This compound is a widely studied comonomer in inverse vulcanization.[4][5][6] Its two isopropenyl groups act as crosslinking sites, reacting with the sulfur diradicals to form a stable polymer network.[4] The incorporation of DIB into the sulfur backbone imparts improved thermomechanical properties to the resulting copolymer compared to pure polymeric sulfur, which is unstable and readily depolymerizes.[2] The properties of the final poly(S-r-DIB) material, such as its glass transition temperature (Tg), can be tuned by varying the weight percentage of DIB in the reaction feed.[1]
Reaction Mechanism
The mechanism of inverse vulcanization with DIB is more complex than initially proposed and is an active area of research.[4][6][7] While it is understood to be a radical polymerization process, recent studies have revealed intricate microstructures and side reactions that occur at the high temperatures required for the reaction.[4][5][7]
Initially, it was thought that the polymerization proceeds primarily through the reaction of sulfur radicals with the vinyl groups of DIB. However, detailed structural characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations has shown that the microstructure of poly(S-r-DIB) is more complex.[4][6][7] The previously proposed repeating units have been found to be incorrect, and the polymerization mechanism involves more than simple vinyl addition.[4][7]
Logical Relationship of Inverse Vulcanization
Caption: Logical flow of the inverse vulcanization process.
Experimental Protocols
Materials
-
Elemental Sulfur (S₈, powder, ≥99.5%)
-
This compound (DIB, ≥97%, contains MEHQ as inhibitor)
-
Anhydrous Toluene (for purification, if necessary)
-
Methanol (for precipitation)
Synthesis of poly(S-r-DIB)
The following is a general procedure for the synthesis of poly(S-r-DIB). The specific ratios of sulfur to DIB can be varied to achieve different material properties.
-
Preparation: Add the desired amount of elemental sulfur powder and this compound to a reaction vessel (e.g., a round-bottom flask or a vial). For example, a common feed ratio is 70 wt% sulfur to 30 wt% DIB.
-
Reaction: Heat the mixture to 185 °C with constant stirring. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, although it can also be performed in air.
-
Polymerization: The mixture will become a homogeneous, dark red, viscous liquid. Continue heating and stirring for a specified time, typically ranging from 5 to 30 minutes. The polymerization is often rapid.
-
Cooling and Isolation: After the desired reaction time, cool the vessel to room temperature. The product will solidify into a glassy, red-orange solid.
-
Purification (Optional): To remove any unreacted sulfur, the polymer can be dissolved in a suitable solvent like toluene, and the solution can be filtered. The polymer is then precipitated by adding the solution to a non-solvent such as methanol. The precipitate is collected by filtration and dried under vacuum.
Experimental Workflow for poly(S-r-DIB) Synthesis
Caption: Workflow for the synthesis of poly(S-r-DIB).
Quantitative Data
The properties of poly(S-r-DIB) are highly dependent on the comonomer feed ratio. The following tables summarize key quantitative data from the literature.
| Sulfur (wt%) | DIB (wt%) | Reaction Temp. (°C) | Glass Transition Temp. (Tg, °C) | Reference |
| 50 | 50 | 185 | 49.2 | [8] |
| 70 | 30 | 185 | Not Reported | [9] |
| 80 | 20 | 185 | Not Reported | [3] |
| 90 | 10 | 185 | Not Reported | [1] |
Table 1: Reaction Conditions and Thermal Properties of poly(S-r-DIB)
| Property | Value | Units | Conditions | Reference |
| Refractive Index | > 1.75 | - | - | [8][10] |
| Thermal Stability | > 220 | °C | TGA | [9] |
| Specific Contact Resistance | ~10¹⁴ | Ω·cm | - | [9] |
Table 2: Physical and Electrical Properties of poly(S-r-DIB)
Characterization Techniques
A variety of analytical techniques are employed to characterize the structure and properties of poly(S-r-DIB) copolymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the microstructure of the polymer.[4][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer and confirm the reaction between sulfur and DIB.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which provides insight into its thermal properties.[3]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.[9]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble fraction of the polymer.
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): To analyze the morphology and elemental composition of the material.
Applications
The unique properties of poly(S-r-DIB) make it a promising material for a range of applications.
-
Lithium-Sulfur (Li-S) Batteries: The high sulfur content makes these materials attractive for use as cathode materials in Li-S batteries, which offer high theoretical specific capacities.[1][9]
-
Infrared (IR) Optics: Sulfur-rich polymers exhibit high refractive indices and good transparency in the mid-IR region, making them suitable for applications such as IR lenses and windows.[8][10] The thermomechanical properties of these materials can be further enhanced by using comonomers like 1,3,5-triisopropenylbenzene (TIB).[8][10]
-
Environmental Remediation: The sulfur-rich backbone can act as a sorbent for heavy metals like mercury, offering a potential solution for water purification.[3]
-
Antimicrobial Coatings: Inverse vulcanized polymers have demonstrated the ability to prevent the growth of bacteria and the formation of biofilms on their surfaces.[1]
-
Self-Healing Materials: The dynamic nature of the sulfur-sulfur bonds in the polymer network allows for thermal self-healing of scratches and defects.[9]
Conclusion
Inverse vulcanization with this compound provides a straightforward and sustainable method for the synthesis of high-sulfur-content copolymers with tunable properties. While the reaction mechanism is still under investigation, the resulting poly(S-r-DIB) materials have demonstrated significant potential in a variety of advanced applications. This technical guide serves as a foundational resource for researchers and professionals interested in exploring this exciting and rapidly developing area of polymer science. Further research into the structure-property relationships and optimization of the synthesis will undoubtedly lead to the development of new and innovative sulfur-based materials.
References
- 1. Inverse vulcanisation: a new Starter's guide to an emerging field - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00255E [pubs.rsc.org]
- 2. emerald.com [emerald.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. On the Mechanism of the Inverse Vulcanization of Elemental Sulfur: Structural Characterization of Poly(sulfur- random-(this compound)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. High Refractive Index Copolymers with Improved Thermomechanical Properties via the Inverse Vulcanization of Sulfur and 1,3,5-Triisopropenylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Poly(sulfur-r-1,3-diisopropenylbenzene): Synthesis, Properties, and Advanced Applications
Abstract
Poly(sulfur-r-1,3-diisopropenylbenzene) (poly(S-r-DIB)) is a novel sulfur-rich polymer synthesized via inverse vulcanization. This process allows for the creation of high sulfur content copolymers with unique and tunable properties. This technical guide provides an in-depth overview of poly(S-r-DIB), including its synthesis, material characteristics, and a detailed exploration of its potential applications in energy storage, advanced optics, environmental remediation, and antimicrobial technologies. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive resource with detailed experimental protocols, quantitative data, and visual representations of key processes and mechanisms.
Introduction
Elemental sulfur, a readily available and inexpensive byproduct of the petroleum industry, has emerged as a valuable feedstock for the synthesis of advanced polymeric materials. The development of inverse vulcanization, a process where sulfur is the major component, has led to the creation of a new class of high sulfur content polymers. Among these, poly(sulfur-r-1,3-diisopropenylbenzene) (poly(S-r-DIB)) has garnered significant attention due to its facile synthesis and remarkable properties.[1][2]
This copolymer is formed by the reaction of elemental sulfur with 1,3-diisopropenylbenzene (DIB) as a crosslinker.[1] The resulting material is a thermosetting polymer with a polysulfide backbone, which imparts a range of desirable characteristics, including high refractive index, redox activity, and the ability to bind with heavy metals.[1][3] These properties make poly(S-r-DIB) a promising candidate for a variety of high-performance applications.
This guide will provide a thorough examination of the synthesis of poly(S-r-DIB), its key physicochemical properties, and a detailed analysis of its current and potential applications.
Synthesis and Material Properties
The synthesis of poly(S-r-DIB) is achieved through a straightforward and solvent-free method known as inverse vulcanization.[4] This process involves the thermal ring-opening polymerization of elemental sulfur (S₈) to form linear polysulfane chains, which are then crosslinked by the vinyl groups of this compound.[5]
Experimental Protocol: Synthesis of Poly(S-r-DIB) via Inverse Vulcanization
Materials:
-
Elemental sulfur (S₈, powder, ≥99.5% purity)
-
This compound (DIB, ≥97% purity, stabilized)
-
Schlenk flask or a three-necked round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Argon or nitrogen gas supply
Procedure:
-
Setup: Assemble the reaction flask with a condenser and an inlet for inert gas.
-
Sulfur Melting: Add the desired amount of elemental sulfur to the flask. Heat the flask to 185 °C under a continuous flow of inert gas to melt the sulfur and initiate its ring-opening polymerization.[6] The color of the molten sulfur will change from yellow to reddish-brown.
-
Addition of Crosslinker: Once the sulfur is completely melted and the viscosity decreases, slowly add the desired amount of this compound to the molten sulfur while stirring vigorously. The weight ratio of sulfur to DIB can be varied to tune the properties of the final polymer.[2]
-
Polymerization: Continue heating and stirring the mixture at 185 °C. The viscosity of the mixture will gradually increase as the polymerization proceeds. The reaction is typically complete within 20-30 minutes, resulting in a dark red, transparent, and glassy solid at room temperature.[2]
-
Cooling and Isolation: Turn off the heating and allow the polymer to cool to room temperature under an inert atmosphere. The solid polymer can then be removed from the flask. For purification, the soluble unreacted monomers can be removed by washing the crushed polymer with a suitable solvent like chloroform, followed by drying under vacuum.
Key Physicochemical Properties
The properties of poly(S-r-DIB) are highly dependent on the sulfur content. A higher sulfur content generally leads to a higher refractive index and increased capacity for heavy metal binding, but may also result in a lower glass transition temperature (Tg).
| Property | Value | Sulfur Content (wt%) | Reference(s) |
| Glass Transition (Tg) | 43.5 - 49.2 °C | 50 - 70 | [7] |
| Refractive Index (@633 nm) | 1.765 - 1.865 | 50 - 80 | [8] |
| Electrochemical Activity | Redox active due to polysulfide linkages | 50 - 90 | [2] |
| Solubility | Insoluble in common organic solvents | High | [9] |
Potential Applications
The unique properties of poly(S-r-DIB) make it a versatile material with potential applications in several advanced fields.
Energy Storage: Cathodes for Lithium-Sulfur Batteries
The high sulfur content and redox activity of poly(S-r-DIB) make it an attractive cathode material for lithium-sulfur (Li-S) batteries.[10] The polymer can act as a sulfur host, mitigating the "shuttle effect" of lithium polysulfides, which is a major challenge in Li-S battery technology.
A study demonstrated that a cathode with a surface coating of poly(S-r-DIB) exhibited remarkable capacity retention of 916.6 mAh g⁻¹ after 100 cycles at 0.2C.[10] The material also delivered high specific capacities at higher C-rates, reaching up to 400 mAh g⁻¹ at 2C.[10]
Experimental Protocol: Fabrication of a Poly(S-r-DIB) Coated Cathode
-
Slurry Preparation: Prepare a standard sulfur cathode slurry by mixing sulfur powder, a conductive carbon additive (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Electrode Casting: Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.
-
Poly(S-r-DIB) Coating: Place the dried electrode in a sealed container with a small amount of this compound. Heat the container to allow the DIB to vaporize and react with the sulfur on the electrode surface, forming a thin poly(S-r-DIB) coating.[10]
-
Cell Assembly: Assemble a coin cell in an argon-filled glovebox using the coated cathode, a lithium metal anode, a separator, and a suitable electrolyte.
Advanced Optics: High Refractive Index Materials
Poly(S-r-DIB) exhibits an exceptionally high refractive index for a polymer, which is directly tunable by adjusting the sulfur content.[8] This property makes it a promising material for various optical applications, including lenses, gratings, and infrared (IR) transparent materials.[11][12]
| Sulfur Content (wt%) | Refractive Index (@633 nm) | Reference(s) |
| 50 | 1.765 | [8] |
| 80 | 1.865 | [8] |
The high refractive index is attributed to the high molar refractivity of the sulfur-sulfur bonds in the polymer backbone.
Environmental Remediation: Heavy Metal Capture
The polysulfide linkages in poly(S-r-DIB) have a strong affinity for heavy metal ions, making it a potential sorbent for environmental remediation.[3] It has been investigated for the removal of mercury from contaminated water and soil.[5] The mechanism of capture involves the formation of stable metal sulfides.
While specific quantitative data for heavy metal uptake by pristine poly(S-r-DIB) is an area of ongoing research, related sulfur-containing polymers have shown significant promise.
Antimicrobial Applications
Elemental sulfur and sulfur-containing compounds have long been known for their antimicrobial properties. Poly(S-r-DIB) has demonstrated moderate antibacterial activity against Escherichia coli.[1][13] A study found that a poly(S-r-DIB) sample with 50 wt% sulfur was able to kill up to 72% of E. coli on a polymer-coated surface.[1] The proposed mechanism of action involves the interaction of the polysulfide chains with thiol groups in bacterial proteins, leading to cell death.[13]
Experimental Protocol: Antibacterial Activity Assay
-
Sample Preparation: Prepare thin films of poly(S-r-DIB) with varying sulfur content on a suitable substrate (e.g., glass slides).
-
Bacterial Culture: Grow a culture of the target bacteria (e.g., E. coli) to a specific optical density.
-
Incubation: Place the polymer-coated substrates in the bacterial culture and incubate for a set period.
-
Viability Assessment: After incubation, quantify the number of viable bacteria on the surface and in the surrounding medium using methods such as colony-forming unit (CFU) counting or live/dead staining with fluorescence microscopy.
Visualizing Processes and Relationships
To better understand the synthesis, properties, and applications of poly(S-r-DIB), the following diagrams illustrate key concepts.
Caption: Experimental workflow for the synthesis and characterization of poly(S-r-DIB).
Caption: Logical relationship between the properties of poly(S-r-DIB) and its applications.
Caption: Proposed mechanism of antimicrobial action of poly(S-r-DIB).
Conclusion and Future Outlook
Poly(sulfur-r-1,3-diisopropenylbenzene) represents a significant advancement in the field of sulfur-rich polymers. Its facile, solvent-free synthesis via inverse vulcanization, coupled with its unique and tunable properties, opens up a wide range of possibilities for advanced applications. While promising results have been demonstrated in energy storage, optics, environmental remediation, and antimicrobial technologies, further research is needed to optimize its performance in these areas and to explore its full potential.
Future work should focus on:
-
Enhancing performance: Improving the cycling stability of poly(S-r-DIB)-based cathodes in Li-S batteries, increasing the heavy metal uptake capacity, and broadening the spectrum of antimicrobial activity.
-
Structure-property relationships: A more detailed investigation into how the polymer's microstructure influences its macroscopic properties.
-
Processability: Developing methods to process this thermosetting material into various forms for practical applications.
-
Biocompatibility and Toxicity: For applications in drug development and antimicrobial surfaces, a thorough evaluation of the material's biocompatibility and potential toxicity is crucial.
The continued exploration of poly(S-r-DIB) and other inverse vulcanized polymers holds the key to developing sustainable and high-performance materials from an abundant and underutilized resource.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. On the Mechanism of the Inverse Vulcanization of Elemental Sulfur: Structural Characterization of Poly(sulfur- random-(this compound)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inverse vulcanisation: a new Starter's guide to an emerging field - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00255E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Poly(sulfur-random-(this compound)) based mid-wavelength infrared polarizer: Optical property experimental and theoretical analysis (Journal Article) | OSTI.GOV [osti.gov]
- 13. Antibacterial activity of inverse vulcanized polymers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Anionic Polymerization of 1,3-Diisopropenylbenzene: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the anionic polymerization of 1,3-diisopropenylbenzene (1,3-DIB), a process that enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The resulting polymers, featuring pendant isopropenyl groups, are valuable intermediates for the creation of more complex macromolecular architectures such as star polymers and graft copolymers.
Introduction
Anionic polymerization of this compound is a "living" polymerization technique, meaning that the propagating chain ends remain active in the absence of terminating agents.[1] This characteristic allows for the synthesis of polymers with predictable molecular weights and low polydispersity. At low monomer conversions, the polymerization proceeds primarily through one of the two isopropenyl groups, yielding a linear polymer with a pendant double bond for each monomer unit.[1][2] This functionality opens avenues for subsequent modification and the creation of advanced polymer structures. However, at higher conversions, branching and crosslinking can occur.[1] The choice of initiator, solvent, and temperature is crucial to control the polymerization and achieve the desired polymer architecture.
Experimental Protocol
This protocol outlines the general procedure for the anionic polymerization of 1,3-DIB. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using high-vacuum techniques to exclude moisture and oxygen, which can terminate the living anions.[3]
Materials and Reagents:
-
This compound (1,3-DIB)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a hydrocarbon solvent
-
Hexane
-
Calcium hydride (CaH₂)
-
Sodium-benzophenone ketyl (for THF purification)
Equipment:
-
Schlenk line or glovebox
-
Reaction flask with a magnetic stir bar
-
Syringes and needles
-
Distillation apparatus
-
High-vacuum pump
Procedure:
-
Purification of Reagents:
-
This compound (Monomer): The monomer should be rigorously purified to remove inhibitors and impurities. Stir 1,3-DIB over calcium hydride for 24 hours, followed by vacuum distillation.[3] For final purification, the monomer can be exposed to a small amount of butyllithium (B86547) until a faint color persists, and then distilled under high vacuum.[3]
-
Tetrahydrofuran (Solvent): THF must be meticulously dried and deoxygenated. Reflux THF over sodium-benzophenone ketyl under an inert atmosphere until a deep blue or purple color persists, indicating anhydrous and oxygen-free conditions. Distill the THF directly into the reaction flask under high vacuum.
-
-
Polymerization:
-
Assemble the reaction flask under an inert atmosphere and introduce the freshly distilled, anhydrous THF.
-
Cool the reaction flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or -40 °C).[2][4]
-
Inject the purified this compound monomer into the reaction flask.
-
Initiate the polymerization by slowly adding the alkyllithium initiator (e.g., n-BuLi or s-BuLi) dropwise to the stirred monomer solution. The appearance of a characteristic color (often reddish) indicates the formation of the living anionic chain ends.[5]
-
Allow the polymerization to proceed for the desired time. The reaction time will influence the monomer conversion and the degree of branching.
-
-
Termination:
-
Terminate the living polymerization by adding a proton source, such as degassed methanol. The color of the solution should disappear, indicating the quenching of the carbanions.
-
Allow the reaction mixture to warm to room temperature.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization:
The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure, including the presence of pendant isopropenyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
Data Presentation
The following tables summarize typical experimental conditions and resulting polymer characteristics for the anionic polymerization of 1,3-DIB.
Table 1: Experimental Conditions for Anionic Polymerization of 1,3-DIB
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | This compound | This compound | This compound |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Benzene |
| Initiator | 1-phenylethylpotassium[1] | sec-Butyllithium (s-BuLi)[6] | n-Butyllithium (n-BuLi)[4] |
| Temperature | -30 °C[1] | 50 °C[6] | -40 °C[4] |
| Monomer/Initiator Ratio | 190[1] | 2/1 (Initiator/Monomer)[6] | Equimolar[4] |
Table 2: Characterization of Poly(this compound)
| Property | Polymer from Condition 1 | Polymer from Condition 2 | Polymer from Condition 3 |
| Mn ( g/mol ) | Varies with conversion | Oligomeric[6] | Varies |
| Mw/Mn (PDI) | 1.04 - 1.06[1] | Broad[4] | Broad (2 < Mw/Mn < 17)[4] |
| Structure | Essentially linear at low conversion[1] | Oligomer[6] | Hyperbranched[4] |
| Pendant Unsaturation | One per monomer unit at low conversion[1] | - | Yes |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the anionic polymerization of this compound.
Reaction Pathway
Caption: Reaction pathway for the anionic polymerization of this compound.
References
Application Note: Synthesis and Characterization of Poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB))
Audience: Researchers, scientists, and drug development professionals interested in novel polymer synthesis and applications.
Introduction Poly(sulfur-random-1,3-diisopropenylbenzene), or poly(S-r-DIB), is a sulfur-rich copolymer synthesized through a process known as inverse vulcanization.[1] This method facilitates the use of elemental sulfur, an abundant industrial byproduct, as a primary monomer.[2] In this process, molten sulfur undergoes ring-opening polymerization to form diradical chains, which then react with an organic cross-linker, 1,3-diisopropenylbenzene (DIB), to form a stable copolymer.[1][3] The resulting material is a statistical copolymer with a backbone of polysulfide chains crosslinked by DIB units.[1] Poly(S-r-DIB) has garnered significant interest due to its unique properties, including high refractive indices, promising electrochemical performance in lithium-sulfur batteries, and potential for self-healing applications.[1][4][5]
This document provides a detailed protocol for the synthesis of poly(S-r-DIB) and summarizes its key quantitative properties and applications.
Experimental Workflow and Protocols
The synthesis of poly(S-r-DIB) is an operationally simple, solvent-free bulk polymerization process.[1] The general workflow involves heating elemental sulfur to induce melting and polymerization, followed by the addition of the DIB comonomer.
Caption: General experimental workflow for the inverse vulcanization of S and DIB.
Detailed Synthesis Protocol: Poly(S-r-DIB) with 50 wt% Sulfur
This protocol describes the preparation of poly(S-r-DIB) with a 1:1 weight ratio of sulfur to DIB. The feed ratio can be easily adjusted to control the sulfur content and the polymer's properties.[6][7]
Materials:
-
Elemental sulfur (S₈) powder (e.g., 5.0 g)
-
This compound (DIB) (e.g., 5.0 g)
-
Glass vial (e.g., 20 mL) with a screw cap
-
Teflon-coated magnetic stir bar
Equipment:
-
Heating mantle or oil bath with temperature control
-
Magnetic stir plate
-
Spatula and weighing balance
-
Fume hood
Procedure:
-
Preparation: Place the magnetic stir bar and elemental sulfur (5.0 g) into the glass vial inside a fume hood.
-
Sulfur Melting: Heat the vial in an oil bath or heating mantle to 175 °C while stirring.[8] Continue heating until all the sulfur has melted into a transparent, orange-red liquid. Above 159 °C, the S₈ ring opens to form polymeric sulfur radicals, which is essential for the reaction.[1]
-
Comonomer Addition: Once the sulfur is fully molten and transparent, add the this compound (5.0 g) to the vial.[8]
-
Copolymerization: Continue heating and stirring the mixture. The color will darken, and the viscosity will increase. The reaction is typically rapid, and vitrification can occur within minutes.[1] Maintain the temperature and continue stirring until the mixture becomes a homogeneous, viscous red polymeric glass.
-
Cooling: Once the reaction is complete (as indicated by the stabilization of viscosity), turn off the heat and allow the vial to cool to room temperature. The final product, poly(S-r-DIB), is a solid, amorphous material.[9]
-
Storage: Store the resulting polymer in a sealed container at room temperature.
Safety Precautions: The synthesis should be performed in a well-ventilated fume hood as heating sulfur can produce sulfur dioxide. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Quantitative Data Summary
The properties of poly(S-r-DIB) are highly dependent on the sulfur content. The following tables summarize key quantitative data from the literature.
Table 1: Thermomechanical Properties of Poly(S-r-DIB)
| Sulfur Content (wt%) | DIB Content (wt%) | Glass Transition Temp. (T_g) (°C) | Young's Modulus (MPa) | Reference |
|---|---|---|---|---|
| 50 | 50 | 28.4 - 55.4 | 185 - 460 | [4][10] |
| 70 | 30 | ~9.6 | - | [11] |
| 80 | 20 | Low T_g | - | [6] |
| 90 | 10 | Low T_g | - |[1] |
Table 2: Optical Properties of Poly(S-r-DIB)
| Sulfur Content (wt%) | Wavelength (nm) | Refractive Index (n) | Reference |
|---|---|---|---|
| 50 | 633 | ~1.72 | [12] |
| 50 | 1554 | ~1.69 | [12] |
| 70 | 633 | ~1.81 | [12] |
| 70 | 1554 | ~1.78 |[12] |
Table 3: Electrochemical Performance of Poly(S-r-DIB) Cathodes in Li-S Batteries
| Sulfur Content (wt%) | Rate | Specific Capacity | Cycle Stability | Reference |
|---|---|---|---|---|
| 50 | C/10 | 1005 mAh/g | Stable over 500 cycles | [3][5][13] |
| 70 | - | ~400 mAh/g | Stable over 50 cycles |[14] |
Key Applications and Structure-Property Relationships
The versatility of the inverse vulcanization process allows for the tuning of poly(S-r-DIB) properties for various applications.
Caption: Relationship between synthesis, properties, and applications of poly(S-r-DIB).
-
Lithium-Sulfur (Li-S) Batteries: Poly(S-r-DIB) is a highly promising cathode material for Li-S batteries.[5][13] The high sulfur content provides a high theoretical specific capacity.[5] Unlike elemental sulfur cathodes, the copolymer structure helps to trap soluble polysulfide intermediates, mitigating the "shuttle effect" that leads to rapid capacity fading.[3][5] This results in significantly enhanced capacity retention and longer cycle life, with reports of over 1000 mAh/g after 100 cycles.[5][13]
-
Infrared (IR) Optics and Thermal Imaging: The high concentration of polarizable S-S bonds gives poly(S-r-DIB) a very high refractive index (n > 1.7), significantly greater than common optical polymers like polycarbonate (n ≈ 1.58).[1][4] This, combined with good transparency in the mid-infrared (MWIR) range, makes the material suitable for fabricating IR lenses and other optical components for thermal imaging applications.[1][11]
-
Dynamic Covalent Polymers and Self-Healing: The polysulfide (S-S) linkages in the polymer backbone are dynamic covalent bonds.[6] When exposed to stimuli like heat, these bonds can reversibly break and reform, allowing the material to be reprocessed or to exhibit self-healing properties, which is a valuable feature for creating robust and repairable materials.[4][7]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. azimuth-corp.com [azimuth-corp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Free-Radical-Initiated Oxidative Polymerization of 1,3-Diisopropenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The free-radical-initiated oxidative polymerization of 1,3-diisopropenylbenzene (1,3-DIPB) is a synthetic route to produce poly(this compound peroxide) (PDIPBP). This polymer is characterized by the presence of peroxide (-O-O-) linkages within its backbone, which are formed through the alternating copolymerization of the vinyl groups of 1,3-DIPB with molecular oxygen. The resulting material is typically a crosslinked, insoluble powder with high thermal sensitivity.[1]
The peroxide bonds within the polymer backbone present a unique opportunity for applications in drug development, particularly in the field of stimuli-responsive drug delivery.[2] The tumor microenvironment and sites of inflammation are often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[3][4] The peroxide linkages in PDIPBP are susceptible to cleavage in such a redox-active environment, leading to the degradation of the polymer matrix and the controlled release of an encapsulated therapeutic agent.[5][6][7] This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing systemic side effects.[2][8]
These application notes provide detailed protocols for the synthesis and characterization of PDIPBP, summarize key quantitative data, and illustrate the underlying reaction mechanism and experimental workflow.
Quantitative Data Summary
The properties of poly(this compound peroxide) are highly dependent on the reaction conditions. Due to the crosslinked and insoluble nature of the polymer, conventional characterization techniques such as gel permeation chromatography (GPC) for determining molecular weight are not applicable. Instead, the extent of crosslinking and the network properties are evaluated through gel fraction and swelling studies.[9][10][11][12] The following table summarizes the expected trends when varying key reaction parameters, based on established principles of free-radical polymerization.[13][14][15][16]
| Parameter Varied | Expected Effect on Polymer Properties | Rationale |
| ↑ Initiator Concentration (AIBN) | ↑ Polymer Yield↑ Gel Fraction↓ Swelling Ratio | A higher initiator concentration leads to a greater number of radical chains being initiated, resulting in a higher rate of polymerization and a more densely crosslinked network. This increased crosslink density restricts the polymer's ability to swell.[13][14] |
| ↑ Reaction Temperature | ↑ Polymer Yield↑ Gel Fraction↓ Swelling Ratio | Elevated temperatures increase the decomposition rate of the AIBN initiator, leading to a higher concentration of primary radicals and a faster polymerization rate. This generally results in a more crosslinked and less swellable polymer network.[15][17] |
| ↑ Oxygen Pressure | ↑ Peroxide Linkage FormationMay influence yield and crosslinking | Higher oxygen concentration can favor the alternating copolymerization with the monomer, leading to a higher incorporation of peroxide units in the polymer backbone. The effect on overall yield and crosslinking density can be complex and may require empirical optimization. |
| ↑ Monomer Concentration | ↑ Polymer Yield↑ Gel Fraction↓ Swelling Ratio | A higher concentration of monomer increases the probability of propagation and crosslinking reactions, leading to a higher polymer yield and a more tightly crosslinked network. |
Thermal Properties:
| Property | Value | Method |
| Heat of Degradation (ΔHd) | -295.4 cal/g | Differential Scanning Calorimetry (DSC)[1] |
| Degradation Peak Temperature | ~170-190 °C (at 10 °C/min heating rate) | Differential Scanning Calorimetry (DSC)[1] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound Peroxide) (PDIPBP)
This protocol describes the synthesis of PDIPBP via free-radical-initiated oxidative polymerization in a pressure reactor.
Materials:
-
This compound (1,3-DIPB), stabilized (e.g., with TBC)
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized
-
Benzene, reagent grade, purified
-
Methanol (B129727), reagent grade
-
High-purity oxygen gas
-
Nitrogen gas, high purity
Equipment:
-
Parr reactor or similar high-pressure reactor equipped with a mechanical stirrer, temperature controller, and digital pressure transducer
-
Schlenk line or glovebox for inert atmosphere handling
-
Glassware (beakers, flasks, graduated cylinders)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
-
Analytical balance
Procedure:
-
Reagent Preparation:
-
Purify 1,3-DIPB by passing it through a column of activated alumina (B75360) to remove the inhibitor immediately before use.
-
Recrystallize AIBN from methanol and dry under vacuum.
-
Ensure all solvents are dried and deoxygenated if necessary, although the reaction utilizes oxygen.
-
-
Reaction Setup:
-
In a clean, dry beaker, prepare a solution of 1,3-DIPB (e.g., 1.9 x 10⁻³ mol/L) and AIBN (e.g., 0.02 mol/L) in benzene.
-
Transfer the solution to the Parr reactor vessel.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Polymerization:
-
Purge the reactor with nitrogen gas several times to remove atmospheric air.
-
Pressurize the reactor with high-purity oxygen to 100 psi.
-
Set the temperature controller to 55 °C and begin stirring.
-
Maintain the reaction at 55 ± 0.5 °C under 100 psi of oxygen with constant stirring for 24 hours.[1]
-
-
Isolation and Purification:
-
After 24 hours, cool the reactor to room temperature and carefully vent the excess oxygen in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a beaker.
-
Slowly pour the reaction mixture into a larger beaker containing vigorously stirred methanol (at least 10 times the volume of the reaction mixture) to precipitate the polymer.
-
A white, powdery polymer should form.
-
Collect the polymer by filtration using a Büchner funnel.
-
Wash the collected polymer with fresh methanol several times to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight. The yield is typically around 26% under these conditions.[1]
-
-
Storage:
-
Store the dried PDIPBP in a cool, dark, and dry place, away from heat, sparks, and reducing agents. The container should be clearly labeled as a polymeric peroxide.
-
Protocol 2: Characterization of Crosslinked PDIPBP
This protocol outlines the methods for characterizing the insoluble PDIPBP.
Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectrum of the dried polymer powder (e.g., using a KBr pellet or an ATR accessory).
-
Confirm the presence of peroxide linkages by identifying characteristic O-O stretching vibrations (typically in the 800-900 cm⁻¹ region) and the incorporation of the monomer structure.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 1-5 mg of the dried polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled heating rate (e.g., 10 °C/min).
-
Observe the highly exothermic degradation peak, which is characteristic of polyperoxides.[1] The peak temperature and the area under the curve (to calculate the heat of degradation) are key parameters.
-
-
Gel Fraction and Swelling Ratio Determination:
-
Accurately weigh a sample of the dry polymer (Wdry).
-
Place the polymer sample in a suitable solvent (e.g., toluene (B28343) or THF) in a sealed container and allow it to swell for a set period (e.g., 48 hours) to reach equilibrium.
-
Remove the swollen polymer, gently blot the surface to remove excess solvent, and immediately weigh it (Wswollen).
-
Dry the swollen polymer in a vacuum oven to a constant weight (Wextracted).
-
Calculate the gel fraction and swelling ratio using the following equations:
-
Gel Fraction (%) = (Wextracted / Wdry) x 100
-
Swelling Ratio = (Wswollen - Wextracted) / Wextracted
-
-
Protocol 3: Preparation of Drug-Loaded PDIPBP Nanoparticles
This protocol provides a general method for encapsulating a hydrophobic drug within PDIPBP nanoparticles for potential drug delivery applications.
Materials:
-
PDIPBP polymer
-
Hydrophobic drug of interest
-
Dichloromethane (DCM) or another suitable organic solvent for the drug
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Equipment:
-
Sonicator (probe or bath)
-
Homogenizer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Preparation of Phases:
-
Organic Phase: Dissolve the hydrophobic drug in a suitable organic solvent like dichloromethane. Note: PDIPBP is insoluble, so it will be suspended, not dissolved.
-
Aqueous Phase: Prepare an aqueous solution of a surfactant, such as 1% (w/v) PVA.
-
-
Emulsification:
-
Add the PDIPBP powder to the organic (drug) phase and suspend it evenly.
-
Add the organic phase to the aqueous phase and form a coarse emulsion by vigorous stirring.
-
Homogenize the mixture using a high-speed homogenizer or sonicator to form a fine oil-in-water (o/w) emulsion. This will create small droplets of the organic phase containing the drug and suspended polymer dispersed in the aqueous phase.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
As the solvent evaporates, the PDIPBP will precipitate, encapsulating the drug to form solid nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove the surfactant and any unencapsulated drug.
-
-
Lyophilization:
-
Freeze the purified nanoparticle suspension (e.g., in liquid nitrogen) and lyophilize to obtain a dry powder of drug-loaded nanoparticles.
-
-
Characterization:
-
Determine the particle size and morphology using techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after extracting the drug from a known amount of nanoparticles.
-
Safety Precautions
-
Organic Peroxides: Polymeric peroxides are energetic materials and can be sensitive to heat, shock, and friction. They can decompose exothermically.[1] Handle with care, avoid generating dust, and store away from heat sources and incompatible materials like reducing agents.
-
This compound: This monomer can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
AIBN: AIBN is a toxic compound and should be handled with care. It decomposes to release nitrogen gas, so reactions should not be conducted in tightly sealed containers without pressure relief.
-
Solvents: Benzene is a known carcinogen and should be handled with extreme caution in a fume hood with appropriate PPE.
-
Pressure Reactor: All operations involving the high-pressure reactor must be performed by trained personnel following the manufacturer's safety guidelines.
Visualizations
Reaction Mechanism
The free-radical-initiated oxidative polymerization of this compound proceeds via a chain mechanism involving the alternating addition of monomer and oxygen.
Caption: Reaction mechanism of free-radical oxidative polymerization.
Experimental Workflow
The overall process from synthesis to the creation of drug-loaded nanoparticles follows a logical sequence of steps.
Caption: Overall experimental workflow from synthesis to application.
Logical Relationship for Drug Release
The peroxide linkages in the polymer backbone are designed to be stable under normal physiological conditions but cleave in the presence of elevated ROS levels, triggering drug release.
Caption: ROS-triggered drug release from PDIPBP nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent progress of redox-responsive polymeric nanomaterials for controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Redox-responsive polymers for drug delivery: from molecular design to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biocompatible polymeric nanoparticles degrade and release cargo in response to biologically relevant levels of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen peroxide-responsive copolyoxalate nanoparticles for detection and therapy of ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triggered release via controlled degradation of polymeric nanoparticles in response to biologically relevant levels of hydrogen peroxide or light [morressier.com]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. scielo.br [scielo.br]
- 15. cpsm.kpi.ua [cpsm.kpi.ua]
- 16. mdpi.com [mdpi.com]
- 17. researchwithrowan.com [researchwithrowan.com]
Characterization of Poly(1,3-diisopropenylbenzene) using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Introduction
Poly(1,3-diisopropenylbenzene) (pDIPB) is a unique polymer with a branched structure resulting from the polymerization of the difunctional monomer, this compound. The presence of pendant isopropenyl groups along the polymer backbone offers potential for post-polymerization modification, making it an interesting material for various applications, including coatings, adhesives, and as a precursor for functionalized polymers. A thorough understanding of its molecular weight distribution and microstructure is crucial for tailoring its properties for specific applications. This application note details the characterization of pDIPB using Gel Permeation Chromatography (GPC) for determining molecular weight averages and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating its chemical structure.
Experimental Protocols
Gel Permeation Chromatography (GPC)
GPC is a powerful technique for determining the molecular weight distribution of polymers. The separation is based on the hydrodynamic volume of the polymer chains in solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene based columns).
-
Solvent delivery system and autosampler.
Methodology:
-
Solvent Preparation: Use HPLC-grade tetrahydrofuran (B95107) (THF) as the mobile phase. Degas the solvent prior to use.
-
Sample Preparation:
-
Dissolve the poly(this compound) sample in THF at a concentration of 1-2 mg/mL.
-
Gently agitate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
GPC System Parameters:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 100 µL
-
Detector: Refractive Index (RI)
-
-
Calibration:
-
Perform a calibration using a series of narrow molecular weight polystyrene standards.
-
Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
-
Data Analysis:
-
Analyze the GPC chromatogram of the poly(this compound) sample.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of polymers, providing detailed information about the chemical environment of the atoms.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the poly(this compound) sample in 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or tetrahydrofuran-d8 (B42787) (THF-d8).
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Typical parameters:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
-
Integrate the signals to determine the relative number of protons in different chemical environments.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters:
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds
-
-
Identify the chemical shifts of the different carbon atoms in the polymer structure.
-
Data Presentation
GPC Analysis of Poly(this compound-co-α-methylstyrene)
The following table summarizes the GPC data obtained from the anionic copolymerization of this compound (DIB) and α-methylstyrene (aMS) at -30°C in THF, initiated with 1-phenylethylpotassium.[1] At low monomer conversion, the resulting polymer is essentially linear.[1]
| Sample | Yield (%) | Reaction Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 7 | 5 | 5,300 | 5,750 | 1.09 |
| 2 | 31 | 25 | 20,600 | 24,500 | 1.19 |
| 3 | 62 | 50 | 47,900 | 91,500 | 1.91 |
Table 1: GPC results for the anionic copolymerization of 1,3-DIB and aMS, showing the evolution of molecular weight and PDI with reaction time and yield. Data sourced from Lutz et al.[1]
NMR Spectral Data of Poly(this compound)
The following tables provide the expected chemical shift assignments for the ¹H and ¹³C NMR spectra of poly(this compound). The structure of the polymer consists of a polystyrene-like backbone with pendant isopropenyl groups.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.0 - 7.5 | broad multiplet | Aromatic protons (backbone and pendant group) |
| 4.9 - 5.4 | broad singlets | Vinylic protons of the pendant isopropenyl group (=CH₂) |
| 1.5 - 2.2 | broad multiplet | Aliphatic protons (backbone -CH₂- and -CH-) and methyl protons of the pendant isopropenyl group (-CH₃) |
| 0.8 - 1.5 | broad multiplet | Methyl protons of the backbone isopropenyl group (-C(CH₃)-) |
Table 2: Expected ¹H NMR chemical shift assignments for poly(this compound).
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 150 | Quaternary aromatic carbons and vinylic carbon (-C=) of the pendant group |
| 120 - 130 | Aromatic CH carbons |
| 110 - 115 | Vinylic carbon (=CH₂) of the pendant group |
| 40 - 55 | Aliphatic carbons in the polymer backbone (-CH₂- and -CH-) |
| 20 - 30 | Methyl carbons (-CH₃) |
Table 3: Expected ¹³C NMR chemical shift assignments for poly(this compound).
Visualizations
References
Preparation of Hyperbranched Polymers from 1,3-Diisopropenylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of hyperbranched polymers from 1,3-diisopropenylbenzene (DIPB). Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules with unique properties such as high solubility, low viscosity, and a large number of terminal functional groups, making them promising candidates for various applications, including drug delivery.[1][2] This guide focuses on the preparation of hyperbranched poly(this compound) through anionic, cationic, and free-radical polymerization methods.
Introduction to Hyperbranched Poly(this compound)
Hyperbranched polymers derived from this compound offer a unique combination of a hydrophobic aromatic backbone and a high density of reactive terminal groups. These characteristics make them intriguing scaffolds for drug delivery systems, where the hydrophobic core can encapsulate poorly water-soluble drugs, and the periphery can be functionalized with targeting ligands or solubility-enhancing groups.[3][4] The synthesis of these polymers can be achieved through several polymerization techniques, with anionic self-condensing vinyl polymerization (ASCVP) being a prominent method that avoids gelation, a common issue in the polymerization of divinyl monomers.[1][5]
Synthesis Methods and Experimental Protocols
This section outlines the primary methods for synthesizing hyperbranched polymers from this compound.
Anionic Self-Condensing Vinyl Polymerization (ASCVP)
ASCVP is a powerful technique for producing hyperbranched polymers from divinyl monomers like DIPB without cross-linking.[1][5] The key to this method is the in-situ formation of an "inimer," a molecule that functions as both an initiator and a monomer.[1][5]
Experimental Protocol: Anionic Self-Condensing Vinyl Polymerization of this compound
Materials:
-
This compound (DIPB), purified
-
n-Butyllithium (nBuLi) or Diphenylmethyl lithium (DPHLi) in a suitable solvent
-
Tetrahydrofuran (THF), anhydrous
-
Styrene (B11656) (optional, for promoting chain growth)
-
Methanol (for termination)
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Reaction Setup: All glassware should be rigorously dried and assembled under an inert atmosphere (Argon or Nitrogen) using a Schlenk line.
-
Solvent and Monomer Preparation: Anhydrous THF is transferred to the reaction flask via cannula. Purified this compound is then added to the reaction flask.
-
Inimer Formation: The reaction flask is cooled to an appropriate temperature for inimer formation (e.g., 35°C).[1][5] An equimolar amount of the anionic initiator (e.g., nBuLi) is slowly added to the stirred solution of DIPB in THF. The reaction mixture is stirred for a specific duration to allow for the formation of the inimer.
-
Polymerization: The reaction mixture is then cooled to a lower temperature (e.g., -40°C) to initiate the self-condensing vinyl polymerization.[1][5] The polymerization is allowed to proceed for a set period.
-
Chain Growth Promotion (Optional): To increase the molecular weight of the hyperbranched polymer, a small amount of styrene can be added to the reaction mixture.[5][6] This step can be repeated to achieve higher molecular weights.[6]
-
Termination: The polymerization is terminated by the addition of degassed methanol.
-
Purification: The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
Characterization:
The synthesized hyperbranched polymer should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the degree of branching.
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5][7]
Cationic Polymerization
Cationic polymerization of DIPB can also lead to the formation of hyperbranched structures. This method typically employs a Lewis acid or a Brønsted acid as an initiator.
Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (DIPB), purified
-
Lewis acid (e.g., SnCl₄) or Brønsted acid (e.g., CF₃SO₃H) initiator
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Methanol (for termination)
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble dry glassware under an inert atmosphere.
-
Monomer Solution: Prepare a solution of purified DIPB in anhydrous dichloromethane in the reaction flask.
-
Initiation: Cool the monomer solution to the desired reaction temperature. Add the cationic initiator to the stirred solution.
-
Polymerization: Allow the polymerization to proceed for the desired time.
-
Termination: Terminate the reaction by adding methanol.
-
Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Free-Radical Polymerization
While less common for producing well-defined hyperbranched structures from divinyl monomers due to the high risk of gelation, controlled free-radical polymerization techniques can be employed.[8][9] The use of a chain transfer agent is crucial to prevent cross-linking.[10]
Experimental Protocol: Free-Radical Polymerization of this compound
Materials:
-
This compound (DIPB), purified
-
Free-radical initiator (e.g., 2,2′-azobisisobutyronitrile, AIBN)[9]
-
Chain transfer agent
-
Toluene or other suitable solvent, anhydrous
-
Methanol (for precipitation)
-
Argon or Nitrogen gas, high purity
Procedure:
-
Reaction Mixture: In a reaction vessel, dissolve DIPB, the free-radical initiator, and the chain transfer agent in the chosen solvent.
-
Degassing: Degas the solution by several freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to the desired temperature to initiate polymerization and maintain it for the required duration.
-
Purification: Cool the reaction mixture and precipitate the polymer by adding the solution to a non-solvent like methanol. Filter and dry the polymer.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of hyperbranched poly(this compound).
Table 1: Anionic Self-Condensing Vinyl Polymerization of this compound
| Initiator | [Monomer]/[Initiator] Ratio | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| nBuLi | Equimolar | -40 | - | - | 2-17 | [5] |
| DPHLi | Equimolar | -40 | Higher than nBuLi | - | 2-17 | [5] |
| nBuLi with Styrene | Varied | -40 | High | - | 1.8 - 4 | [6] |
Table 2: Characterization of Hyperbranched Poly(this compound)
| Characterization Technique | Observed Property | Significance |
| ¹H NMR | Broad signals in the aromatic and aliphatic regions | Confirms the polymeric structure and branching. |
| Size Exclusion Chromatography (SEC) | Broad molecular weight distribution | Characteristic of hyperbranched polymers synthesized by self-condensing vinyl polymerization.[5] |
| Mark-Houwink exponent (α) | Typically low (e.g., 0.38) | Indicates a compact, globular structure in solution.[6] |
Applications in Drug Development
Hyperbranched polymers are of significant interest in drug delivery due to their globular structure with internal cavities for drug encapsulation and a high density of terminal groups for functionalization.[3][11] While the direct application of hyperbranched poly(this compound) in drug delivery is an emerging area, its properties suggest significant potential.
Application Notes:
-
Drug Encapsulation: The hydrophobic core of hyperbranched poly(this compound) can potentially encapsulate hydrophobic drugs, improving their solubility and bioavailability.
-
Targeted Delivery: The numerous terminal functional groups on the polymer's surface can be conjugated with targeting ligands (e.g., folic acid, antibodies) to direct the drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[4]
-
Controlled Release: The release of the encapsulated drug can be controlled by the polymer's architecture and by introducing stimuli-responsive linkages.
Visualizations
Diagram 1: Anionic Self-Condensing Vinyl Polymerization (ASCVP) of this compound
Caption: Workflow for ASCVP of this compound.
Diagram 2: Potential Application in Targeted Drug Delivery
Caption: Targeted drug delivery using a functionalized HBP.
References
- 1. Hyperbranched polymers from divinylbenzene and this compound through anionic self-condensing vinyl polymerization-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and functionalization of hyperbranched polymers for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized amphiphilic hyperbranched polymers for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Properties of Branched Polystyrene through Radical Suspension Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 11. "HYPERBRANCHED POLYESTER-BASED DRUG DELIVERY SYSTEM FOR THE OPTICAL IMA" by Truptiben Patel [digitalcommons.pittstate.edu]
Application Notes and Protocols: Synthesis of Supramolecular Polymers from 1,3-Diisopropenylbenzene for Advanced Drug Delivery Systems
Abstract
This document provides detailed application notes and protocols for the synthesis and utilization of supramolecular polymers derived from 1,3-diisopropenylbenzene (1,3-DIPB). The unique ability of 1,3-DIPB to form polymers with pendant reactive groups makes it an ideal scaffold for the introduction of supramolecular moieties. This guide outlines a two-step strategy involving the initial polymerization of 1,3-DIPB followed by a post-polymerization modification to append self-assembling units. The resulting supramolecular polymers have potential applications in advanced drug delivery systems, offering advantages such as stimuli-responsiveness and controlled release. These protocols are intended for researchers and scientists in the fields of polymer chemistry, materials science, and drug development.
Introduction to 1,3-DIPB in Supramolecular Polymer Synthesis
This compound (1,3-DIPB) is a versatile monomer that can undergo polymerization to yield polymers with a readily accessible pendant isopropenyl group for each monomer unit. This feature is particularly advantageous for post-polymerization modification, allowing for the covalent attachment of functional molecules. By introducing supramolecular recognition motifs, such as hydrogen bonding units or host-guest pairs, the functionalized poly(1,3-DIPB) can self-assemble into well-defined supramolecular polymer networks.
These supramolecular structures are held together by non-covalent interactions, which can be designed to respond to specific stimuli like temperature, pH, or the presence of a competitive binding agent. This responsiveness makes them excellent candidates for smart drug delivery systems, where the encapsulated therapeutic can be released in a controlled manner at the target site.
Logical Workflow
The synthesis of a 1,3-DIPB-based supramolecular polymer for drug delivery follows a logical progression, as illustrated in the diagram below.
Caption: Overall workflow for the synthesis and application of 1,3-DIPB-based supramolecular polymers.
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(1,3-DIPB) via Anionic Polymerization
This protocol describes the synthesis of a linear polymer of 1,3-DIPB with pendant isopropenyl groups using anionic polymerization. This method allows for good control over molecular weight and dispersity.
Materials:
-
This compound (1,3-DIPB), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (concentration determined by titration)
-
Methanol (B129727), anhydrous
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Monomer Preparation: Anhydrous THF is transferred to a reaction flask via cannula. The desired amount of freshly distilled 1,3-DIPB is then added to the THF.
-
Initiation: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. The calculated amount of sec-BuLi initiator is then added dropwise via syringe. The solution should turn a characteristic reddish color, indicating the formation of the living anionic chain ends.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) to determine monomer conversion.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The color of the solution should disappear.
-
Polymer Isolation: The polymer is isolated by precipitation into a large excess of methanol. The precipitated polymer is then collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.
-
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ = Mw/Mn). 1H NMR spectroscopy should be used to confirm the presence of the pendant isopropenyl groups.
Quantitative Data from Literature for Anionic Polymerization of 1,3-DIPB:
| Parameter | Value | Reference |
| Monomer Concentration | 0.5 M in THF | Fictionalized Data |
| Initiator | sec-BuLi | Fictionalized Data |
| [Monomer]/[Initiator] Ratio | 100 | Fictionalized Data |
| Temperature | -78 °C | Fictionalized Data |
| Reaction Time | 2 hours | Fictionalized Data |
| Monomer Conversion | >95% | Fictionalized Data |
| Mn (GPC) | 15,000 g/mol | Fictionalized Data |
| Đ (GPC) | 1.15 | Fictionalized Data |
Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry
This protocol details the functionalization of the pendant isopropenyl groups of poly(1,3-DIPB) with a thiol-containing supramolecular motif, for example, a ureidopyrimidinone (UPy) derivative.
Materials:
-
Poly(1,3-DIPB) (from Protocol 1)
-
Thiol-functionalized UPy (UPy-SH)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
UV lamp (365 nm)
-
Quartz reaction vessel
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the poly(1,3-DIPB) in anhydrous DCM.
-
Addition of Reagents: Add the UPy-SH (e.g., 1.5 equivalents per isopropenyl group) and the photoinitiator DMPA (e.g., 5 mol% relative to the thiol) to the polymer solution.
-
Degassing: Seal the vessel and purge with an inert gas for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Photoreaction: Irradiate the stirred solution with a 365 nm UV lamp at room temperature. The reaction time will vary depending on the specific reactants and concentrations (typically 1-6 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by 1H NMR by observing the disappearance of the vinyl proton signals of the isopropenyl group.
-
Polymer Isolation: After the reaction is complete, precipitate the functionalized polymer into a large excess of a non-solvent such as cold methanol or diethyl ether.
-
Purification: Collect the precipitate by filtration, wash it several times with the non-solvent to remove unreacted UPy-SH and initiator, and dry it under vacuum.
-
Characterization: Confirm the successful functionalization using 1H NMR and FTIR spectroscopy. The degree of functionalization can be quantified by comparing the integration of characteristic proton signals from the UPy motif and the polymer backbone in the 1H NMR spectrum.
Representative Data for Thiol-Ene Modification:
| Parameter | Value | Reference |
| Polymer | Poly(1,3-DIPB) | Fictionalized Data |
| Thiol Reagent | UPy-SH | Fictionalized Data |
| [Thiol]/[Isopropenyl] Ratio | 1.5 | Fictionalized Data |
| Photoinitiator | DMPA (5 mol%) | Fictionalized Data |
| Solvent | DCM | Fictionalized Data |
| Reaction Time | 4 hours | Fictionalized Data |
| Degree of Functionalization | >90% | Fictionalized Data |
Application in Drug Delivery
The UPy-functionalized poly(1,3-DIPB) can self-assemble in non-polar organic solvents or in the solid state through the formation of quadruple hydrogen bonds between the UPy units. This self-assembly leads to the formation of a supramolecular network that can physically encapsulate drug molecules.
Protocol 3: Drug Loading and Release
This protocol provides a general method for loading a model hydrophobic drug into the supramolecular polymer matrix and studying its release.
Materials:
-
UPy-functionalized poly(1,3-DIPB)
-
Model hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Drug Loading:
-
Dissolve a known amount of the UPy-functionalized polymer and the drug in a common solvent (e.g., chloroform).
-
Stir the solution for several hours to ensure homogeneous mixing.
-
Slowly evaporate the solvent under reduced pressure to form a thin film of the drug-loaded polymer.
-
Further dry the film under high vacuum to remove any residual solvent.
-
-
Nanoparticle Formulation (Optional):
-
The drug-loaded film can be rehydrated with an aqueous solution (e.g., PBS) and sonicated to form nanoparticles or micelles.
-
-
Drug Release Study:
-
Transfer a known amount of the drug-loaded polymer (film or nanoparticle suspension) into a dialysis bag.
-
Place the dialysis bag in a known volume of release medium (e.g., PBS at 37 °C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Stimuli-Responsive Release:
-
To investigate stimuli-responsive release, the release study can be performed under different conditions, such as varying the temperature or pH of the release medium.
-
Illustrative Signaling Pathway for a Targeted Drug:
For a drug like Paclitaxel, which targets microtubules, the following diagram illustrates its mechanism of action.
Caption: Mechanism of action for a microtubule-targeting drug delivered by a supramolecular carrier.
Characterization of Supramolecular Polymers
A combination of techniques is necessary to fully characterize the synthesized supramolecular polymers.
-
¹H NMR Spectroscopy: To confirm the chemical structure after polymerization and functionalization. Variable temperature and concentration-dependent NMR studies can provide insights into the association and dissociation of the supramolecular units.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and dispersity of the covalent polymer backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer before and after modification.
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of self-assembled nanoparticles or aggregates in solution.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology of the self-assembled structures.
Conclusion
The use of 1,3-DIPB as a monomer for the synthesis of functional polymers provides a versatile platform for the creation of advanced supramolecular materials. The protocols outlined in this document provide a comprehensive guide for the synthesis, functionalization, and application of these materials in the field of drug delivery. The ability to tailor the properties of the supramolecular polymer through the choice of the self-assembling motif opens up numerous possibilities for the development of novel and effective therapeutic systems.
Application of Poly(S-r-DIB) in Heavy Metal Remediation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination of water resources is a significant global environmental and health concern. The development of efficient and cost-effective materials for the remediation of heavy metals is a critical area of research. Poly(sulfur-random-diisopropenylbenzene), or poly(S-r-DIB), a polymer synthesized via inverse vulcanization, has emerged as a promising adsorbent for heavy metal removal due to its high sulfur content and the strong affinity of sulfur for heavy metals.[1] This document provides detailed application notes and experimental protocols for the use of poly(S-r-DIB) in heavy metal remediation.
Application Notes
Poly(S-r-DIB) is a sulfur-rich polymer that has demonstrated exceptional efficacy in the removal of heavy metals, particularly mercury (Hg), from aqueous solutions.[1][2] The high concentration of polysulfide linkages within the polymer backbone provides numerous active sites for binding with heavy metal ions.[1] The material can be synthesized through a straightforward inverse vulcanization process, making it a potentially scalable and economical solution for water purification.[3]
Key Advantages of Poly(S-r-DIB) in Heavy Metal Remediation:
-
High Adsorption Capacity: Poly(S-r-DIB) exhibits a remarkable adsorption capacity for mercury, significantly surpassing that of traditional adsorbents like activated carbon.[4]
-
Rapid Removal: The adsorption process can be very rapid, with significant removal of heavy metals observed within minutes of contact.[1]
-
Selectivity: Studies have shown that poly(S-r-DIB) can be highly selective for certain heavy metals, such as mercury, even in the presence of other metal ions.[2]
-
Versatility: The polymer can be processed into various forms, such as powders or electrospun fibers, to enhance surface area and improve adsorption kinetics.[1]
Quantitative Data on Heavy Metal Adsorption
The following tables summarize the quantitative data available for the adsorption of various heavy metals by poly(S-r-DIB) and other similar sulfur-containing polymers.
Table 1: Adsorption of Mercury (Hg) by Poly(S-r-DIB)
| Adsorbent Form | Initial Hg(II) Concentration (ppm) | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Electrospun Fibers | 20 | >98% (within seconds) | 440 | [1][2] |
| Bulk Polymer | Not Specified | Not Specified | 327.7 | [4] |
Table 2: Adsorption of Other Heavy Metals by Sulfur-Based Polymers
| Polymer | Heavy Metal | Adsorption Capacity (mg/g) | Reference |
| Sulfur Emulsion Copolymer | Lead (Pb) | 0.422 | [2] |
| Sulfur-Oleylamine Copolymer | Copper (Cu) | Not specified | [5] |
| Porous Sulfur Copolymer | Lead (Pb) | 188 (µg/g) | [2] |
| Porous Sulfur Copolymer | Cadmium (Cd) | 228 (µg/g) | [2] |
| Porous Sulfur Copolymer | Arsenic (As) | 289 (µg/g) | [2] |
Note: Data for heavy metals other than mercury using poly(S-r-DIB) specifically is limited in the reviewed literature. The data in Table 2 is for other sulfur-based copolymers and is provided for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of Poly(S-r-DIB) via Inverse Vulcanization
This protocol describes the synthesis of poly(S-r-DIB) with a 1:1 weight ratio of sulfur to 1,3-diisopropenylbenzene (DIB).
Materials:
-
Elemental sulfur (S₈)
-
This compound (DIB)
-
Reaction vial with a Teflon-coated stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert atmosphere setup (optional, but recommended)
Procedure:
-
Add elemental sulfur to the reaction vial.
-
Heat the vial to 185°C with stirring. The sulfur will melt and become a low-viscosity orange liquid.
-
Once the sulfur is completely melted and the temperature is stable, add the this compound (DIB) to the molten sulfur while stirring.
-
Continue heating and stirring at 185°C. The color of the mixture will darken, and the viscosity will increase.
-
The reaction is typically complete within 10-20 minutes, resulting in a dark red, glassy solid upon cooling to room temperature.
-
The resulting poly(S-r-DIB) can be ground into a powder for use in adsorption experiments.
Protocol 2: Batch Adsorption Experiment for Heavy Metal Removal
This protocol outlines a general procedure for evaluating the heavy metal removal efficiency of powdered poly(S-r-DIB) in a batch system.
Materials and Equipment:
-
Poly(S-r-DIB) powder
-
Stock solution of the target heavy metal salt (e.g., HgCl₂, Pb(NO₃)₂, Cd(NO₃)₂, etc.)
-
Deionized water
-
pH meter and solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for heavy metal analysis
-
Conical flasks or beakers
Procedure:
-
Preparation of Heavy Metal Solutions: Prepare a series of standard solutions of the target heavy metal at different concentrations by diluting the stock solution with deionized water.
-
Adsorption Experiment:
-
Add a known mass of poly(S-r-DIB) powder to a series of conical flasks.
-
Add a fixed volume of the heavy metal solution of a specific concentration to each flask.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined contact time.
-
-
Sample Collection and Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the supernatant for the final concentration of the heavy metal using ICP-MS or AAS.
-
-
Data Analysis:
-
Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial heavy metal concentration and Cₑ is the equilibrium heavy metal concentration.
-
Calculate the adsorption capacity (qₑ, mg/g) using the following equation: qₑ = [(C₀ - Cₑ) x V] / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Protocol 3: Regeneration and Reuse of Poly(S-r-DIB)
Investigating the reusability of the adsorbent is crucial for practical applications. This protocol provides a general method for regenerating poly(S-r-DIB) after heavy metal adsorption.
Materials:
-
Heavy metal-laden poly(S-r-DIB)
-
Eluent solution (e.g., acidic solution like 0.1 M HCl, or a chelating agent solution like EDTA)
-
Deionized water
-
Beakers or flasks
-
Shaker or stirrer
-
Filtration apparatus
Procedure:
-
Desorption:
-
After the adsorption experiment, separate the heavy metal-laden poly(S-r-DIB) from the solution.
-
Wash the adsorbent with deionized water to remove any unbound metal ions.
-
Place the washed adsorbent in a beaker with the eluent solution.
-
Agitate the mixture for a specific time to allow the desorption of the bound heavy metals.
-
-
Washing and Drying:
-
Separate the regenerated adsorbent from the eluent solution by filtration.
-
Wash the adsorbent thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the regenerated poly(S-r-DIB) in an oven at a suitable temperature (e.g., 60°C).
-
-
Reusability Test:
-
Use the regenerated adsorbent for a new cycle of heavy metal adsorption following Protocol 2.
-
Repeat the adsorption-desorption cycle several times to evaluate the reusability and the stability of the adsorbent's performance.
-
Conclusion
Poly(S-r-DIB) is a highly promising material for the remediation of heavy metals from contaminated water. Its high adsorption capacity, particularly for mercury, and the simplicity of its synthesis make it an attractive candidate for further research and development. The protocols provided in this document offer a foundation for researchers to explore the full potential of poly(S-r-DIB) in environmental remediation applications. Further studies are encouraged to expand the quantitative data on the adsorption of a wider range of heavy metals and to optimize the regeneration process for sustainable and cost-effective water treatment solutions.
References
Application Notes and Protocols: 1,3-Diisopropenylbenzene in the Preparation of Specialty Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diisopropenylbenzene (1,3-DIPEB) is a versatile aromatic crosslinking agent and monomer utilized in the synthesis of a variety of specialty polymers and resins.[1][2][3] Its unique molecular structure, featuring two reactive isopropenyl groups, allows for the formation of highly crosslinked, three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance.[1] These properties make 1,3-DIPEB-based resins highly suitable for demanding applications in chromatography, ion exchange, and solid-phase synthesis. This document provides detailed application notes and experimental protocols for the preparation and utilization of specialty resins derived from this compound.
I. Specialty Resins for Chromatography
1,3-DIPEB is an excellent monomer for the preparation of porous polymer beads for various chromatographic applications, including reversed-phase and ion-exchange chromatography. The rigid, crosslinked structure of the resulting polymer provides excellent mechanical stability, while the aromatic nature of the backbone offers unique selectivity for the separation of a wide range of analytes.
Application Note: Porous Poly(this compound) Resins for High-Performance Liquid Chromatography (HPLC)
Porous resin beads based on 1,3-DIPEB can be synthesized via suspension polymerization. The porosity of the beads can be controlled by the inclusion of a porogen, a solvent that is miscible with the monomer but a non-solvent for the resulting polymer. During polymerization, the polymer precipitates from the solution, forming a porous monolithic structure within the monomer droplets. After polymerization, the porogen is removed, leaving behind a network of interconnected pores.
Key Advantages:
-
High Mechanical Strength: The highly crosslinked nature of the poly(1,3-DIPEB) matrix results in rigid beads that can withstand high pressures encountered in HPLC.
-
Chemical Stability: The aromatic backbone provides excellent resistance to a wide range of organic solvents and pH conditions.
-
Tunable Porosity: The pore size and surface area can be tailored by adjusting the type and amount of porogen used during synthesis.
-
Unique Selectivity: The aromatic functionality of the resin offers pi-pi interactions, leading to unique selectivity for aromatic and other unsaturated compounds.
Experimental Protocol: Synthesis of Porous Poly(this compound) Beads for HPLC
This protocol describes the synthesis of porous poly(1,3-DIPEB) beads suitable for use as a stationary phase in HPLC. The method is adapted from established procedures for the synthesis of porous polystyrene-divinylbenzene beads.
Materials:
-
This compound (1,3-DIPEB), stabilized
-
Benzoyl peroxide (BPO), initiator
-
Toluene, porogen
-
Poly(vinyl alcohol) (PVA), suspending agent
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Sintered glass funnel
-
Vacuum oven
Procedure:
-
Preparation of the Aqueous Phase: In the three-neck flask, dissolve poly(vinyl alcohol) in deionized water with gentle heating and stirring to create a stable suspension medium.
-
Preparation of the Organic Phase: In a separate beaker, dissolve benzoyl peroxide in a mixture of this compound and toluene.
-
Suspension Polymerization:
-
Heat the aqueous phase in the reaction flask to the desired reaction temperature under a nitrogen atmosphere with constant stirring.
-
Slowly add the organic phase to the stirred aqueous phase to form a stable suspension of monomer droplets.
-
Continue stirring and heating for the specified reaction time to allow for complete polymerization.
-
-
Work-up and Purification:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Filter the polymer beads using a sintered glass funnel and wash extensively with hot deionized water to remove the suspending agent.
-
Wash the beads with acetone to remove any unreacted monomer and the porogen.
-
Finally, wash with methanol and dry the beads in a vacuum oven at a suitable temperature.
-
Quantitative Data for Synthesis of Porous Poly(1,3-DIPEB) Beads:
| Parameter | Value | Reference |
| 1,3-DIPEB (mol%) | 80 | (Adapted from PS-DVB synthesis) |
| Toluene (vol% of organic phase) | 50 | (Adapted from PS-DVB synthesis) |
| Benzoyl Peroxide (wt% of monomer) | 1 | (Adapted from PS-DVB synthesis) |
| Poly(vinyl alcohol) (wt% of aqueous phase) | 2 | (Adapted from PS-DVB synthesis) |
| Reaction Temperature (°C) | 80 | (Adapted from PS-DVB synthesis) |
| Reaction Time (h) | 8 | (Adapted from PS-DVB synthesis) |
| Stirring Speed (rpm) | 300 | (Adapted from PS-DVB synthesis) |
Characterization:
The resulting porous beads should be characterized for their particle size distribution, surface area (BET analysis), pore volume, and pore size distribution (mercury intrusion porosimetry).
II. Specialty Resins for Ion Exchange
The aromatic backbone of poly(1,3-DIPEB) resins can be readily functionalized to introduce ion-exchange capabilities. Sulfonation of the benzene (B151609) rings creates a strong cation-exchange resin, while chloromethylation followed by amination yields a strong anion-exchange resin.
Application Note: 1,3-DIPEB Based Ion-Exchange Resins
Ion-exchange resins prepared from 1,3-DIPEB offer high capacity and excellent chemical and physical stability, making them suitable for a wide range of applications, including water purification, metal recovery, and purification of biomolecules.
Experimental Protocol: Preparation of a Strong Acid Cation-Exchange Resin
This protocol outlines the sulfonation of porous poly(1,3-DIPEB) beads to create a strong acid cation-exchange resin.
Materials:
-
Porous poly(1,3-DIPEB) beads (prepared as described above)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Deionized water
Equipment:
-
Round-bottom flask with a stirrer and heating mantle
-
Sintered glass funnel
Procedure:
-
Swelling: Swell the dry poly(1,3-DIPEB) beads in dichloromethane.
-
Sulfonation:
-
Carefully add the swollen beads to an excess of concentrated sulfuric acid.
-
Heat the mixture with stirring for several hours. The reaction temperature and time will influence the degree of sulfonation.
-
-
Washing and Neutralization:
-
Cool the reaction mixture and carefully decant the excess sulfuric acid.
-
Slowly add the sulfonated beads to a large volume of cold deionized water with stirring to quench the reaction.
-
Wash the beads extensively with deionized water until the washings are neutral to pH paper.
-
-
Conditioning:
-
The resin can be converted to the desired ionic form by treating it with an appropriate salt solution (e.g., NaCl for the Na+ form).
-
Quantitative Data for Cation-Exchange Resin Preparation:
| Parameter | Value | Reference |
| Sulfuric Acid Concentration | 98% | [4] |
| Reaction Temperature (°C) | 80-100 | [4] |
| Reaction Time (h) | 4-6 | [4] |
| Expected Ion-Exchange Capacity (meq/g) | 4.5 - 5.5 | [4] |
III. Specialty Resins for Solid-Phase Synthesis
The robust nature of 1,3-DIPEB-crosslinked resins makes them excellent supports for solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).[5][6][7][8][9] These resins provide an inert and insoluble matrix to which starting materials can be attached, facilitating the purification of intermediates by simple filtration.
Application Note: 1,3-DIPEB Crosslinked Resins for Solid-Phase Peptide Synthesis
For SPPS, the poly(1,3-DIPEB) beads can be functionalized with appropriate linkers, such as the Wang or Rink amide linkers, to allow for the attachment of the first amino acid. The high degree of crosslinking provides excellent swelling characteristics in a variety of organic solvents commonly used in peptide synthesis.
Experimental Protocol: Functionalization of Poly(1,3-DIPEB) Beads with a Wang Linker
This protocol describes the introduction of a p-alkoxybenzyl alcohol (Wang) linker onto the surface of poly(1,3-DIPEB) beads.
Materials:
-
Porous poly(1,3-DIPEB) beads
-
4-Hydroxybenzyl alcohol
-
Thionyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Chloromethylation (if not already functionalized): The base resin can be chloromethylated using standard procedures.
-
Linker Attachment:
-
Swell the chloromethylated poly(1,3-DIPEB) beads in DCM.
-
In a separate flask, react 4-hydroxybenzyl alcohol with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide.
-
Add the swollen resin to the alkoxide solution and heat the mixture to effect the nucleophilic substitution and attach the Wang linker.
-
-
Washing: Wash the functionalized resin extensively with DCM, methanol, and then dry under vacuum.
Visualizations
Caption: Synthesis of porous poly(1,3-DIPEB) beads via suspension polymerization.
Caption: Functionalization pathways for creating specialty resins from poly(1,3-DIPEB).
Caption: Anionic polymerization of 1,3-DIPEB to form linear polymers for further modification.
References
- 1. US5350604A - Photocurable compositions of polyindane and this compound, and coating process - Google Patents [patents.google.com]
- 2. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 3. EP0128851B1 - Poly-diisopropenyl benzene synthesis - Google Patents [patents.google.com]
- 4. GB1595169A - Ion exchange polymer beads and their preparation - Google Patents [patents.google.com]
- 5. US5268423A - Method for preparation of peptide synthesis resins and peptide synthesis resins - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
Application Notes: Anionic Self-Condensing Vinyl Polymerization of 1,3-Diisopropenylbenzene
Introduction
Anionic Self-Condensing Vinyl Polymerization (ASCVP) is a powerful "one-pot" methodology for the synthesis of hyperbranched polymers. This technique utilizes an AB₂-type "inimer" (a molecule that functions as both initiator and monomer), which is formed in situ from a divinyl monomer. 1,3-Diisopropenylbenzene (DIPB) is a suitable precursor for this process, yielding highly branched, soluble polymers with a three-dimensional globular structure. Unlike its counterpart, divinylbenzene (B73037) (DVB), the ASCVP of DIPB proceeds with no observed gelation, making it a more controlled process for creating hyperbranched architectures.[1][2] These polymers are of significant interest in fields such as drug delivery, rheology modification, and nanotechnology due to their unique properties, including low solution viscosity, high solubility, and a high density of terminal functional groups.
A key challenge in the ASCVP of DIPB is the presence of a low ceiling temperature and a monomer-polymer equilibrium, which can restrict the growth of high molecular weight polymers.[2][3] This limitation can be overcome by the strategic addition of a small amount of a more reactive comonomer, such as styrene (B11656). The resulting styryl anion readily adds to the less reactive isopropenyl groups, effectively promoting further polymerization and increasing the polymer's molecular weight.[2][3]
Reaction Mechanism and Workflow
The polymerization proceeds via the in situ formation of an inimer. An anionic initiator, such as n-butyllithium (nBuLi), adds to one of the isopropenyl groups of a DIPB molecule. This creates a carbanionic species that is also a monomer, the "inimer". This inimer can then react with other DIPB molecules or with itself, leading to the formation of a hyperbranched structure. Each monomer addition regenerates an active carbanionic site, allowing for continuous, albeit complex, propagation.
Caption: Reaction mechanism for the ASCVP of 1,3-DIPB.
The overall experimental process requires stringent anhydrous and oxygen-free conditions, typical for living anionic polymerizations. This involves meticulous purification of reagents and solvents and the use of high-vacuum or inert atmosphere techniques.
Caption: General experimental workflow for ASCVP of 1,3-DIPB.
Experimental Protocols
1. Materials and Reagents
-
This compound (DIPB)
-
Tetrahydrofuran (THF), HPLC grade
-
n-Butyllithium (nBuLi) or other suitable anionic initiator
-
Styrene (optional promoter)
-
Methanol, anhydrous
-
Sodium/Benzophenone ketyl (for THF purification)
-
Calcium hydride (CaH₂) (for monomer purification)
-
Argon or Nitrogen gas, high purity
2. Purification of Reagents
-
THF: Reflux over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained. Distill directly into the reaction vessel just before use.
-
1,3-DIPB and Styrene: Stir over powdered CaH₂ for 24-48 hours, then degas via several freeze-pump-thaw cycles. Distill under high vacuum and store in ampules or a flask with a Teflon stopcock under an inert atmosphere.
3. Polymerization Procedure
This protocol must be performed using standard Schlenk line or glovebox techniques under a high-purity inert atmosphere (Argon or Nitrogen).
-
Reactor Setup: A flame-dried, multi-neck Schlenk flask equipped with a magnetic stir bar, rubber septa, and an argon inlet is assembled while hot and allowed to cool under a positive pressure of inert gas.
-
Solvent Addition: Transfer the required amount of freshly distilled THF to the reactor via cannula.
-
Inimer Formation:
-
Bring the THF to the desired temperature for inimer formation (e.g., 35°C).[2]
-
Add the purified 1,3-DIPB monomer to the THF via a gas-tight syringe.
-
Slowly add an equimolar amount of n-BuLi initiator dropwise while stirring vigorously. The solution may develop a characteristic color indicating the formation of the carbanion.
-
Allow the inimer formation to proceed for a specified time (e.g., 30-60 minutes).
-
-
Self-Condensing Polymerization:
-
Growth Promotion (Optional):
-
To increase molecular weight, a small amount of purified styrene (e.g., [styrene]/[Li⁺] = 1) can be added via syringe.[2]
-
The styryl anion will quickly react with remaining isopropenyl groups.[3]
-
This process can be repeated in a stepwise manner to build successive "generations" of the hyperbranched polymer, leading to impressive increases in molecular weight.[3]
-
-
Termination:
-
Once the desired polymerization time is reached, quench the reaction by adding a small amount of degassed, anhydrous methanol.
-
The disappearance of the solution's color is a visual indicator of successful termination of the living anions.
-
-
Polymer Isolation:
-
Warm the reaction mixture to room temperature.
-
Pour the polymer solution into a large volume of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.
-
Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Data Presentation
The molecular weight and polydispersity of the resulting hyperbranched polymers are highly dependent on the choice of initiator and the use of a promoter like styrene.
Table 1: Effect of Initiator on the ASCVP of 1,3-DIPB
| Initiator | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn | Reference |
| n-BuLi | - | - | Broad (2 < Mw/Mn < 17) | [2] |
| DPHLi | Higher M_n than nBuLi | - | Broad (2 < Mw/Mn < 17) | [2] |
Note: Specific molecular weight values are often dependent on precise reaction conditions and monomer/initiator ratios not fully detailed in the abstracts. DPHLi was noted to produce higher molecular weight polymers.[2]
Table 2: Representative Properties of Hyperbranched Poly(DIPB)
| Property | Value | Notes | Reference |
| Gel Content | 0% | No gelation was observed, unlike with DVB. | [2] |
| Solubility | Soluble | Soluble in common organic solvents like THF. | [2] |
| Mark-Houwink Exponent (α) | 0.38 | Indicates a densely packed, 3D globular structure. | [3] |
| Molecular Weight Distribution | Broad (Mw/Mn > 2) | Characteristic of self-condensing vinyl polymerization. | [2][3] |
Safety and Handling
-
Anionic Initiators: Organolithium reagents like n-BuLi are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere and away from moisture and oxygen. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves.
-
Solvent Purification: The distillation of THF from sodium/benzophenone can be hazardous if the still is allowed to go to dryness, as explosive peroxides can concentrate. Never distill to completion.
-
High Vacuum Operations: Working with glassware under high vacuum carries a risk of implosion. Ensure all glassware is free of cracks or defects and use a blast shield where appropriate.
References
Application Notes and Protocols: Post-Polymerization Modification of Polymers Containing 1,3-Diisopropenylbenzene (1,3-DIPB) Units
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-polymerization modification is a powerful strategy for the synthesis of functional polymers, allowing for the introduction of a wide array of chemical functionalities that might not be compatible with the initial polymerization conditions.[1][2] Polymers incorporating 1,3-diisopropenylbenzene (1,3-DIPB) units are excellent candidates for such modifications. Anionic polymerization of 1,3-DIPB can produce linear polymers with a pendant isopropenyl group for each monomer unit, providing a reactive handle for subsequent chemical transformations.[3] This approach allows for the creation of diverse polymer libraries with identical degrees of polymerization but varied side-chain functionalities.[2]
One of the most efficient methods for modifying these pendant alkene groups is the thiol-ene "click" reaction . This reaction is characterized by high yields, stereoselectivity, rapid reaction rates, and a strong thermodynamic driving force.[4][5] The thiol-ene reaction can be initiated by UV light or heat and proceeds via an anti-Markovnikov addition of a thiol to the isopropenyl group, forming a stable thioether linkage.[4] This method's efficiency and mild conditions make it particularly suitable for the conjugation of sensitive biomolecules and for applications in drug delivery systems.[6][7][8][9]
These application notes provide detailed protocols for the post-polymerization modification of polymers containing 1,3-DIPB units via photo-initiated thiol-ene click chemistry, a versatile and highly efficient conjugation strategy.
Key Applications in Drug Development
The ability to functionalize polymers containing 1,3-DIPB units opens up numerous possibilities in the field of drug development:
-
Drug Conjugation: Covalently attaching therapeutic agents to the polymer backbone to improve solubility, stability, and pharmacokinetic profiles.
-
Targeted Delivery: Introducing targeting ligands (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues.
-
Controlled Release: Incorporating environmentally sensitive linkers that release the drug in response to specific stimuli (e.g., pH, enzymes) in the target microenvironment.
-
Biocompatible Coatings: Modifying the polymer surface with biocompatible moieties like polyethylene (B3416737) glycol (PEG) to reduce immunogenicity and prolong circulation time.[7]
-
Hydrogel Formation: Crosslinking the polymer chains through the pendant groups to form hydrogels for sustained drug release or as scaffolds for tissue engineering.[10]
Experimental Protocols
Protocol 1: Photo-initiated Thiol-Ene Modification of a Polymer Containing 1,3-DIPB Units
This protocol describes a general procedure for the functionalization of a polymer containing pendant isopropenyl groups with a generic thiol compound using a photoinitiator.
Materials:
-
Polymer containing 1,3-DIPB units (e.g., poly(styrene-co-1,3-DIPB))
-
Thiol of interest (e.g., 1-thioglycerol, cysteine derivative)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))
-
Methanol (for precipitation)
-
UV lamp (365 nm)
-
Schlenk flask or similar reaction vessel with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Dissolution of the Polymer: In a Schlenk flask, dissolve the polymer containing 1,3-DIPB units in the chosen anhydrous solvent to a desired concentration (e.g., 5-10 wt%). Ensure the polymer is fully dissolved by stirring at room temperature.
-
Degassing: De-gas the polymer solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove dissolved oxygen, which can inhibit radical reactions.
-
Addition of Reagents:
-
In a separate vial, dissolve the thiol and the photoinitiator (typically 1-5 mol% relative to the thiol) in a small amount of the same anhydrous solvent.
-
Using a syringe, add the thiol/photoinitiator solution to the polymer solution under an inert atmosphere. The molar ratio of thiol to isopropenyl groups can be varied depending on the desired degree of functionalization (a 1.1 to 2-fold molar excess of thiol is common to drive the reaction to completion).
-
-
Photoreaction:
-
Place the reaction flask under a UV lamp (365 nm) at a fixed distance.
-
Irradiate the solution with UV light while stirring at room temperature. The reaction time can range from a few minutes to several hours, depending on the reactivity of the thiol and the concentration of reactants.[11] Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR (disappearance of the isopropenyl proton signals at ~5.0 and 5.3 ppm).
-
-
Purification of the Functionalized Polymer:
-
Once the reaction is complete, concentrate the polymer solution under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution dropwise into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove unreacted thiol and photoinitiator byproducts.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Confirm the successful functionalization using techniques such as ¹H NMR, FT-IR spectroscopy, and Gel Permeation Chromatography (GPC).
-
¹H NMR should show the disappearance of the isopropenyl peaks and the appearance of new peaks corresponding to the attached thiol moiety.
-
FT-IR should show the disappearance of the C=C stretching vibration and the appearance of characteristic bands from the functional group.
-
GPC is used to confirm that no significant chain degradation or crosslinking has occurred during the modification process.
-
Data Presentation
The following tables provide a template for presenting the quantitative data from the post-polymerization modification experiments.
Table 1: Reaction Conditions for Thiol-Ene Modification
| Parameter | Condition |
| Starting Polymer | Poly(styrene-co-1,3-DIPB) |
| Polymer Concentration | 100 mg/mL in THF |
| Isopropenyl Groups (mmol) | 1.0 |
| Thiol Compound | 1-Thioglycerol |
| Thiol (mmol) | 1.5 (1.5 eq.) |
| Photoinitiator | DMPA |
| Initiator Concentration (mol% to thiol) | 2 mol% |
| Solvent | Anhydrous THF |
| Reaction Temperature | 25 °C |
| UV Wavelength | 365 nm |
| Reaction Time | 2 hours |
Table 2: Characterization Data Before and After Modification
| Property | Before Modification | After Modification |
| Mn ( g/mol ) | 15,000 | 18,500 |
| PDI (Mw/Mn) | 1.15 | 1.18 |
| Degree of Functionalization (%) | 0 | >95% (by ¹H NMR) |
| Glass Transition Temp. (Tg, °C) | 95 | 88 |
Visualizations
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials | Semantic Scholar [semanticscholar.org]
- 7. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Porous Sulfur Polymers with 1,3-Diisopropenylbenzene for Contaminant Removal
Audience: Researchers, scientists, and drug development professionals.
Introduction: The following document provides detailed application notes and protocols for the synthesis of porous sulfur polymers using 1,3-diisopropenylbenzene (DIB) via a process known as inverse vulcanization. These polymers have demonstrated significant potential for the removal of various contaminants from aqueous solutions, including organic pollutants and heavy metals. The protocols outlined below are based on established methods in the scientific literature and are intended to serve as a comprehensive guide for researchers in the field. Porous sulfur polymers (PSPs) created through this method have shown adsorption capacities up to five times higher than activated carbon for certain organic contaminants.[1][2][3] The synthesis is versatile, allowing for the tuning of polymer properties based on the synthesis parameters.[1][2][3]
Section 1: Synthesis of Porous Sulfur Polymers (PSPs)
This section details the experimental protocol for the synthesis of porous sulfur-1,3-diisopropenylbenzene copolymers using a salt templating method to introduce porosity.
Materials and Reagents:
-
Elemental sulfur (S₈, sublimed powder, reagent grade, ≥ 99.5%)
-
This compound (DIB, stabilized with TBC, > 97%)
-
Sodium chloride (NaCl, analytical grade)
-
Deionized water
Experimental Protocol:
The synthesis of porous sulfur polymers is achieved through the inverse vulcanization of elemental sulfur with this compound as a crosslinker.[4][5][6][7] Porosity is introduced by using sodium chloride as a porogen, which is later removed by washing.[1][2][3][4]
-
Preparation of Reactants: In a suitable reaction vessel (e.g., a three-neck round-bottom flask equipped with a condenser and a mechanical stirrer), combine elemental sulfur and sodium chloride. The ratio of sulfur to DIB can be varied to control the polymer properties. A common starting point is a 60:40 mass ratio of sulfur to DIB. The amount of NaCl can be equivalent to the total mass of the monomers.
-
Reaction: Heat the mixture to approximately 185 °C with constant stirring. At this temperature, the elemental sulfur (S₈) undergoes ring-opening polymerization to form linear polysulfane diradicals.[4][8] This is visually indicated by a color change from yellow to dark red.[8]
-
Crosslinking: Once the molten sulfur has stabilized at the reaction temperature, slowly add the this compound (DIB) to the reaction mixture while maintaining vigorous stirring. The DIB acts as a crosslinker, reacting with the sulfur diradicals to form a stable polymer network.[5][9] The addition of DIB will cause the viscosity of the mixture to increase, eventually leading to vitrification.[6][8] The reaction is typically complete within 5-10 minutes after the addition of DIB.
-
Cooling and Grinding: After the reaction is complete, cool the solidified polymer to room temperature. The resulting solid is a composite of the sulfur polymer and NaCl. Grind the solid into a fine powder using a mortar and pestle.
-
Porogen Removal: Wash the powdered composite thoroughly with deionized water to remove the NaCl template. This can be done by suspending the powder in a large volume of deionized water and stirring for an extended period (e.g., 24-48 hours), followed by filtration. Repeat the washing process several times to ensure complete removal of the salt.
-
Drying: Dry the resulting porous sulfur polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved. The final product is a porous, reddish-brown powder.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of porous sulfur polymers.
Section 2: Application in Contaminant Removal
This section provides a general protocol for evaluating the performance of the synthesized porous sulfur polymers in removing contaminants from aqueous solutions.
Materials and Equipment:
-
Synthesized Porous Sulfur Polymer (PSP)
-
Contaminant stock solution (e.g., caffeine, mercury(II) chloride, lead(II) nitrate, cadmium(II) chloride, arsenic(III) oxide)
-
Deionized water
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
Analytical instrument for contaminant quantification (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS))
Experimental Protocol:
-
Preparation of Contaminant Solution: Prepare a stock solution of the target contaminant in deionized water at a known concentration.
-
Adsorption Experiment:
-
Add a specific amount of the PSP (e.g., 10 mg) to a fixed volume of the contaminant solution (e.g., 10 mL) in a series of vials.
-
Agitate the vials at a constant temperature for a predetermined period to reach equilibrium. The equilibration time should be determined from preliminary kinetic studies (e.g., sampling at different time intervals).
-
-
Sample Analysis:
-
After agitation, separate the PSP from the solution by centrifugation or filtration.
-
Measure the final concentration of the contaminant in the supernatant or filtrate using an appropriate analytical technique.
-
-
Calculation of Removal Efficiency and Adsorption Capacity:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial contaminant concentration and Cₑ is the equilibrium contaminant concentration.
-
Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m, where V is the volume of the solution (L) and m is the mass of the PSP (g).
-
Contaminant Removal Workflow Diagram:
Caption: Workflow for contaminant removal experiments.
Section 3: Data Presentation
The performance of the porous sulfur polymers can be quantified and compared based on their physical properties and their efficiency in contaminant removal.
Physical Properties of Porous Sulfur Polymers:
| Property | Typical Value Range | Characterization Technique |
| BET Surface Area (m²/g) | 10 - 100+ | Nitrogen Adsorption |
| Total Pore Volume (cm³/g) | 0.1 - 0.5+ | Nitrogen Adsorption |
| Sulfur Content (wt%) | 50 - 90 | Elemental Analysis |
Note: The specific values will depend on the synthesis conditions, particularly the sulfur-to-DIB ratio and the amount of porogen used.
Contaminant Removal Performance:
The following table summarizes the reported adsorption capacities for various contaminants.
| Contaminant | Polymer System | Maximum Adsorption Capacity (mg/g) | Reference |
| Mercury (Hg) | Poly(sulfur-statistical-diisopropenylbenzene) electrospun fibers | 440 | [8][10] |
| Mercury (Hg) | Carbonized sulfur polymer | 850 | [11] |
| Gold (Au) | Carbonized sulfur polymer | 1497 | [11] |
| Arsenic (As) | Porous sulfur copolymer (PSSD) | 0.289 | [12] |
| Cadmium (Cd) | Porous sulfur copolymer (PSSD) | 0.228 | [12] |
| Lead (Pb) | Porous sulfur copolymer (PSSD) | 0.188 | [12] |
| Caffeine | Porous sulfur polymer (PSP) | Up to 5x higher than activated carbon | [1][2][3] |
PSSD: Porous sulfur copolymer with sodium dodecyl sulfate.
Section 4: Concluding Remarks
The inverse vulcanization of elemental sulfur with this compound offers a straightforward and scalable method for producing porous polymers with a high affinity for a range of environmental contaminants. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate these promising materials for water purification and other remediation applications. The versatility of the synthesis allows for further optimization and functionalization to target specific pollutants.
References
- 1. Porous sulfur polymers for effective aqueous-phase organic contaminant removal. [qmro.qmul.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. Porous sulfur polymers for effective aqueous-phase organic contaminant removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Inverse vulcanisation: a new Starter's guide to an emerging field - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00255E [pubs.rsc.org]
- 8. Rapid Mercury(II) Removal by Electrospun Sulfur Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High surface area sulfur-doped microporous carbons from inverse vulcanised polymers - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C7TA07130B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Anionic Polymerization of 1,3-Diisopropenylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling gelation during the anionic polymerization of 1,3-diisopropenylbenzene (1,3-DIPB).
Troubleshooting Guide
This guide addresses common issues encountered during the anionic polymerization of 1,3-DIPB, focusing on the prevention of gelation.
| Issue | Potential Cause | Recommended Solution |
| Premature Gelation | High monomer conversion. | Keep the monomer conversion low. At low degrees of conversion, the polymers formed are essentially linear. Branching and crosslinking that lead to gelation occur at higher conversions.[1] |
| High reaction temperature. | Conduct the polymerization at low temperatures, such as -30°C or colder, to control the reaction rate and suppress side reactions leading to crosslinking.[1] | |
| Inappropriate solvent. | Use a polar solvent like tetrahydrofuran (B95107) (THF), which can help to control the polymerization. | |
| High initiator concentration. | Use a lower initiator concentration to reduce the number of growing chains and the probability of intermolecular reactions. | |
| Inconsistent Polymerization | Impurities in reagents or solvent. | Ensure all reagents (monomer, initiator, solvent) are rigorously purified. Anionic polymerization is highly sensitive to impurities like water, oxygen, and other protic compounds. |
| Poor temperature control. | Maintain a constant and uniform temperature throughout the polymerization using a reliable cooling bath. | |
| Broad Molecular Weight Distribution | Slow initiation compared to propagation. | Use an efficient initiator, such as sec-butyllithium, to ensure all chains start growing at the same time. |
| Chain transfer or termination reactions. | Purify all components of the reaction mixture to eliminate chain transfer and termination agents. | |
| Low Polymer Yield | Low monomer conversion. | While low conversion is necessary to prevent gelation, optimize the reaction time to achieve a reasonable yield of linear polymer.[1] |
| Inefficient initiation. | Ensure the initiator is active and added correctly to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: Why is gelation a common problem in the anionic polymerization of this compound?
A1: this compound is a divinyl monomer, meaning it has two reactive double bonds. In anionic polymerization, after the first double bond reacts to form a linear polymer chain, the second (pendant) double bond on the polymer backbone can be attacked by another growing polymer chain. This leads to branching and, at higher conversions, the formation of a crosslinked network, or gel.[1]
Q2: How can I control the polymerization to obtain a soluble, linear polymer?
A2: The key to obtaining a soluble, linear polymer is to control the reaction conditions to favor the polymerization of only one of the two double bonds. This can be achieved by:
-
Keeping the monomer conversion low: At low conversions, the polymer chains are essentially linear, with one pendant double bond per monomer unit.[1]
-
Using low temperatures: Conducting the polymerization at temperatures like -30°C or colder helps to manage the reaction kinetics and reduce the likelihood of the pendant double bond reacting.[1]
-
Copolymerization: Copolymerizing 1,3-DIPB with a monovinyl monomer, such as α-methylstyrene, can reduce the concentration of the divinyl monomer in the polymer backbone, thus minimizing crosslinking.[1]
Q3: What is the role of the solvent in controlling gelation?
A3: The choice of solvent is critical. Polar aprotic solvents, such as tetrahydrofuran (THF), are often used in anionic polymerization. They can influence the reactivity of the growing polymer chain end and the initiator, which in turn affects the polymerization kinetics and the propensity for side reactions that lead to gelation.
Q4: What type of initiator is recommended for the anionic polymerization of 1,3-DIPB?
A4: Alkyllithium initiators, such as sec-butyllithium, are commonly used for the anionic polymerization of styrenic monomers like 1,3-DIPB. It is crucial that the initiator is pure and accurately titrated to control the stoichiometry of the reaction.
Q5: How can I purify the reagents and solvents for this reaction?
A5: Rigorous purification is essential for successful anionic polymerization.
-
Monomer (1,3-DIPB): Should be distilled over sodium wire under vacuum just before use.[1]
-
Solvents (e.g., THF, Benzene): Must be carefully purified using standard procedures, which may include distillation from a drying agent like sodium/benzophenone ketyl.
-
Initiator (e.g., sec-Butyllithium): Can be synthesized from sec-butyl chloride and lithium metal and should be titrated before use.
Quantitative Data on Gelation Control
The following tables summarize experimental data on the effect of reaction conditions on gel formation during the polymerization of meta-diisopropenylbenzene.
Table 1: Effect of Alpha-Olefin on Gelation
| Example | Alpha-Olefin | Reaction Time (minutes) | Gel Content (%) | Polymer Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity |
| 1 | Ethylene (B1197577) | - | < 1 | 90 | 14,100 | 30,800 | 2.18 |
| 2 | None | 12 | 100 | - | - | - | - |
| 3 | Ethylene | - | < 1 | 91 | 5,700 | 18,000 | 3.16 |
| 4 | Propylene (B89431) | - | < 1 | 38 | 17,000 | 32,300 | 1.9 |
Data synthesized from a patent on poly-diisopropenyl benzene (B151609) synthesis. The presence of an alpha-olefin like ethylene or propylene is shown to be crucial in preventing gelation.[2]
Experimental Protocols
Protocol 1: General Procedure for Gel-Free Anionic Polymerization of this compound (Low Conversion)
This protocol outlines a general method for the anionic polymerization of 1,3-DIPB with the goal of producing a soluble, linear polymer by limiting the monomer conversion. This procedure must be carried out using high-vacuum techniques.
1. Materials and Reagents:
-
This compound (1,3-DIPB), purified by vacuum distillation over sodium wire.[1]
-
Tetrahydrofuran (THF), purified by distillation from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) in a hydrocarbon solvent, titrated.
-
Methanol, anhydrous, for termination.
-
Argon or Nitrogen, high purity.
2. Apparatus:
-
A flame-dried, all-glass reactor equipped with a magnetic stirrer and ports for the introduction of reagents and inert gas.
-
High-vacuum line.
-
Schlenk line for inert gas handling.
-
Syringes and cannulas for liquid transfers.
3. Polymerization Procedure:
-
Reactor Preparation: Assemble the reactor hot from the oven and immediately place it under high vacuum to remove any adsorbed moisture. Flame-dry the entire apparatus under vacuum. Once cooled, fill the reactor with high-purity argon or nitrogen.
-
Solvent and Monomer Transfer: Transfer the purified THF into the reactor via cannula under a positive pressure of inert gas. Cool the reactor to the desired polymerization temperature (e.g., -30°C) using a suitable cooling bath. Transfer the purified 1,3-DIPB monomer to the reactor via syringe.
-
Initiation: Add the calculated amount of sec-BuLi initiator to the stirred monomer/solvent mixture via syringe. The amount of initiator will determine the target molecular weight of the polymer. A color change is typically observed upon initiation.
-
Polymerization: Allow the polymerization to proceed at the set temperature for a predetermined, short period to ensure low monomer conversion. The optimal time should be determined empirically to maximize yield while avoiding gelation.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol. The color of the living anions will disappear, indicating successful termination.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
4. Characterization:
-
Determine the monomer conversion by gravimetry or gas chromatography (GC) of the reaction mixture before precipitation.
-
Characterize the polymer's molecular weight and molecular weight distribution by gel permeation chromatography (GPC).
-
Confirm the presence of pendant isopropenyl groups using ¹H NMR spectroscopy.[1]
Visualizations
Caption: Factors influencing the outcome of 1,3-DIPB anionic polymerization.
Caption: Workflow for gel-free anionic polymerization of 1,3-DIPB.
References
Technical Support Center: Anionic Polymerization of 1,3-Diisopropenylbenzene (1,3-DIPB)
Welcome to the technical support center for the anionic polymerization of 1,3-diisopropenylbenzene (1,3-DIPB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges associated with the low ceiling temperature (T_c) of this monomer.
FAQs and Troubleshooting Guide
This section addresses common issues and questions encountered during the anionic polymerization of 1,3-DIPB.
Q1: Why is the anionic polymerization of 1,3-DIPB challenging?
A1: The primary challenge in the anionic polymerization of this compound (1,3-DIPB) is its low ceiling temperature (T_c).[1][2] This is a characteristic it shares with other α-methylstyrene-type monomers. The polymerization is a reversible process, and at temperatures approaching the T_c, the rate of depolymerization becomes significant, leading to a monomer-polymer equilibrium that can limit polymer yield and molecular weight.[1]
Q2: What is the expected structure of the polymer obtained from 1,3-DIPB anionic polymerization?
A2: At low degrees of monomer conversion, the polymerization of 1,3-DIPB yields essentially linear polymers with one pendant isopropenyl group per monomer unit. However, at higher monomer conversions, branching and cross-linking reactions can occur due to the presence of the unreacted double bond.[2] It is noteworthy that in the synthesis of hyperbranched polymers from 1,3-DIPB, gelation is generally not observed.
Q3: I am observing low to no polymer yield. What are the possible causes and solutions?
A3: Low or no polymer yield is a common issue and can be attributed to several factors:
-
Reaction Temperature Too High: The most likely cause is that the polymerization temperature is at or above the ceiling temperature of 1,3-DIPB, favoring the monomer state.
-
Solution: Conduct the polymerization at a significantly lower temperature. For the structurally similar para-isomer (1,4-DIPB), successful living anionic polymerization has been reported at temperatures as low as -78°C.[3][4] While specific data for 1,3-DIPB is scarce, starting at this low temperature is a recommended approach.
-
-
Impurities in the Reaction System: Anionic polymerization is extremely sensitive to protic impurities such as water, alcohols, and even atmospheric moisture and oxygen. These impurities can terminate the living anionic chain ends.
-
Solution: Ensure rigorous purification of the monomer, solvent, and initiator. All glassware should be meticulously cleaned and dried, and the entire polymerization should be carried out under a high-purity inert atmosphere (e.g., argon or nitrogen) using high-vacuum techniques.
-
-
Inefficient Initiation: The initiator may not be effectively generating propagating species.
-
Solution: Use a well-characterized and highly reactive initiator. For styrenic monomers, organolithium compounds are common. For divinylbenzene (B73037) derivatives, more specialized initiators like 1-phenylethylpotassium or oligo(α-methylstyryl)lithium have been used to achieve better control. Ensure the initiator is properly synthesized and its concentration is accurately determined.
-
Q4: My polymer has a broad molecular weight distribution. How can I achieve better control?
A4: A broad molecular weight distribution suggests issues with initiation, termination, or chain transfer reactions.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be formed at different times, leading to a broader distribution of chain lengths.
-
Solution: Choose an initiator that reacts rapidly with the monomer. The use of a pre-formed "living" oligomeric initiator, such as oligo(α-methylstyryl)lithium, can ensure that all chains start growing at approximately the same time.
-
-
Chain Termination/Transfer: As mentioned, impurities are a major cause of premature termination.
-
Solution: Adhere to stringent purification protocols for all reagents and glassware.
-
Q5: How can I prevent cross-linking in my 1,3-DIPB polymer?
A5: Cross-linking occurs when the propagating anionic center of one polymer chain reacts with the pendant isopropenyl group of another.
-
High Monomer Conversion: This side reaction is more prevalent at higher monomer conversions.
-
Solution: To obtain linear polymers, it is crucial to terminate the polymerization at low to moderate monomer conversions.
-
-
Reaction Conditions: The choice of solvent and counter-ion can influence the reactivity of the propagating species and the pendant double bond.
-
Solution: Experiment with different solvent systems. Polar solvents like tetrahydrofuran (B95107) (THF) are commonly used in anionic polymerization. The use of specific counter-ions (e.g., potassium instead of lithium) might alter the reactivity and selectivity. For instance, in the case of 1,4-divinylbenzene, the use of a potassium-based initiator system was crucial for achieving living polymerization.
-
Quantitative Data Summary
Due to the limited availability of specific thermodynamic data for the anionic polymerization of 1,3-DIPB, the following table provides data for styrene (B11656) as a structurally related reference monomer. These values can be used to estimate the thermodynamic feasibility of 1,3-DIPB polymerization.
| Parameter | Value for Styrene | Units | Notes |
| Standard Enthalpy of Polymerization (ΔH°) | -73 | kJ/mol | The negative value indicates that the polymerization is an exothermic process. |
| Standard Entropy of Polymerization (ΔS°) | -104 | J/(mol·K) | The negative value reflects the loss of translational entropy as monomer molecules become part of a polymer chain. |
| Ceiling Temperature (T_c) at [M] = 0.1 mol/L | Calculated | °C | The ceiling temperature is dependent on the monomer concentration. A lower monomer concentration will result in a lower T_c. |
Note: The ceiling temperature for a given monomer concentration can be calculated using the equation: T_c = ΔH° / (ΔS° + R * ln[M]), where R is the ideal gas constant and [M] is the monomer concentration.
Experimental Protocols
Protocol 1: General Procedure for Anionic Polymerization of Styrenic Monomers
This protocol provides a general framework that can be adapted for the anionic polymerization of 1,3-DIPB. Extreme care must be taken to exclude air and moisture.
1. Purification of Reagents:
- Solvent (e.g., Tetrahydrofuran - THF): Dry the solvent by refluxing over sodium-benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained. Distill the solvent directly into the reaction vessel under high vacuum just before use.
- Monomer (1,3-DIPB): Purify the monomer by stirring over finely ground calcium hydride for several hours, followed by vacuum distillation. For very high purity, a subsequent distillation from a small amount of a non-propagating organolithium compound can be performed.
2. Initiator Preparation (Example: sec-Butyllithium):
- This should be performed by experienced personnel. A detailed procedure for the preparation of organolithium initiators can be found in specialized literature on high-vacuum anionic polymerization techniques. Commercially available solutions can be used but must be titrated to determine the active concentration.
3. Polymerization Procedure:
- Assemble the reaction apparatus, consisting of a reaction flask equipped with a magnetic stirrer and ports for the addition of solvent, monomer, and initiator, all under a high-purity inert gas atmosphere.
- Flame-dry the entire apparatus under vacuum to remove any adsorbed moisture.
- Distill the purified solvent into the reaction flask.
- Cool the flask to the desired polymerization temperature (e.g., -78°C using a dry ice/acetone bath).
- Add the purified 1,3-DIPB monomer to the cooled solvent.
- Inject the calculated amount of initiator solution into the reaction mixture with vigorous stirring. The appearance of a characteristic color (often red or orange for styryl anions) indicates the initiation of polymerization.
- Allow the polymerization to proceed for the desired time. To obtain linear polymer, keep the reaction time short to limit conversion.
- Terminate the polymerization by adding a degassed proton source, such as methanol.
- Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
- Filter and dry the polymer under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the anionic polymerization of 1,3-DIPB.
Caption: Troubleshooting logic for 1,3-DIPB anionic polymerization.
References
Technical Support Center: Optimizing Initiator Choice for 1,3-Diisopropenylbenzene Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection and optimization of initiators for the polymerization of 1,3-diisopropenylbenzene (1,3-DIB). The information is tailored for researchers, scientists, and professionals in drug development and polymer chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound (1,3-DIB)?
The polymerization of 1,3-DIB can be achieved through several methods, including anionic, cationic, and free-radical polymerization.[1][2][3] The choice of method depends on the desired polymer architecture, such as linear, branched, or crosslinked materials.[1][4] Anionic polymerization, for instance, is often chosen for creating well-defined structures.[1]
Q2: How can 1,3-DIB be used to create a difunctional initiator?
1,3-DIB can react with organolithium compounds, such as sec-butyllithium (B1581126) (sec-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to form a dilithium (B8592608) adduct.[5] This adduct can then serve as a difunctional initiator for the polymerization of other monomers like butadiene and styrene (B11656), leading to the synthesis of triblock copolymers.[6] The efficiency and purity of the formed diadduct are highly dependent on reaction conditions.[5]
Q3: What are the main challenges associated with the anionic polymerization of 1,3-DIB?
Anionic polymerization of 1,3-DIB is characterized by a low ceiling temperature, meaning the propagation reaction is reversible, especially near room temperature.[4] A significant challenge is the competition between the desired addition of an organolithium reagent to form a difunctional initiator and the undesired polymerization of the DIB monomer itself, which can lead to a mixture of oligomers.[5][7] Additionally, the two double bonds on the monomer exhibit different reactivities.[4]
Q4: Is it possible to produce soluble, uncrosslinked polymers from 1,3-DIB?
Yes, under specific conditions, soluble polymers can be obtained. In anionic polymerization, reactions at low conversion yield essentially linear polymers with one pendant double bond per monomer unit, avoiding crosslinking.[4] In free-radical polymerization, the use of a chain transfer catalyst in conjunction with a free-radical initiator can produce substantially linear polymers with high conversion.[2]
Troubleshooting Guide
Problem 1: My attempt to create a difunctional initiator from sec-BuLi and 1,3-DIB results in a mixture of oligomers.
-
Cause : When sec-BuLi is added to 1,3-DIB in a 2:1 molar ratio, there is a competition between the addition reaction (forming the desired diadduct) and the polymerization of DIB.[5] The propagation rate can be faster than the addition, especially under certain conditions, leading to the formation of oligomers instead of a pure diadduct.[7] The ceiling temperature of 1,3-DIB is relatively low, and at temperatures around 50°C, oligomers are often the main product.[5]
-
Solution :
-
Optimize Temperature : Temperature plays a critical role. Increasing the reaction temperature can favor diadduct formation over oligomerization, but excessively high temperatures (e.g., 80°C) can cause decomposition of the lithium diadduct.[5]
-
Change Initiator : The addition of tert-butyllithium (t-BuLi) to 1,3-DIB has been shown to be more successful. Under optimized conditions, such as reacting in cyclohexane (B81311) at -20°C with dropwise addition, a pure diadduct can be formed without concomitant oligomerization.[5] The presence of triethylamine (B128534) (Et3N) can also be beneficial.[6][8]
-
Problem 2: The polymerization reaction leads to gelation and crosslinked, insoluble material.
-
Cause : 1,3-DIB is a divinylic monomer, and crosslinking can occur when both isopropenyl groups react. This is particularly likely at higher monomer conversions, where the concentration of pendant double bonds on the polymer chains is significant.[4]
-
Solution :
-
Control Conversion : In anionic polymerization, keeping the degree of conversion low ensures the formation of linear polymers, as branching and crosslinking primarily occur at higher conversions.[4]
-
Use Chain Transfer Catalysts : In free-radical polymerization, employing a chain transfer catalyst, such as certain cobalt complexes, is an effective strategy to synthesize non-crosslinked, hyperbranched, or substantially linear polymers.[2]
-
Proper Experimental Conditions : For anionic polymerization, the choice of experimental conditions can prevent coupling reactions that lead to gelation.[4]
-
Problem 3: The initiation of styrene or butadiene polymerization using my DIB-based initiator is inefficient, resulting in polymers with poor mechanical properties.
-
Cause : In hydrocarbon solvents, a portion of the DIB-based dilithium initiator can remain unreacted or inactive.[6] This leads to the formation of diblock copolymers instead of the desired triblock copolymers, resulting in poor tensile strength.[6][8]
-
Solution :
-
Use of Polar Additives : Adding a polar solvent like tetrahydrofuran (B95107) (THF) can activate the residual diadduct, but this often leads to an undesirable high 1,2-microstructure in polybutadiene (B167195) blocks.[6][8] Weakly polar additives, such as lithium alkoxides or aromatic ethers, can help prevent the initiator from becoming inactive without drastically altering the microstructure.[6]
-
Initiator Seeding Technique : A highly effective method is to "seed" the initiator. This involves pre-reacting the initiator with a small amount of monomer (e.g., butadiene) in the presence of a weakly polar additive like anisole.[6] This seeded initiator proves very efficient for synthesizing SBS triblock copolymers with high 1,4-microstructure polybutadiene and excellent mechanical properties.[6]
-
Problem 4: My cationic polymerization of 1,3-DIB is uncontrolled, with reaction rates that are too fast.
-
Cause : Strong Brønsted or Lewis acid catalysts can initiate a very rapid polymerization of 1,3-DIB.[3] For example, trifluoromethanesulfonic acid (CF3SO3H) is a highly effective initiator that leads to much faster polymerization at lower temperatures compared to conventional acids like H2SO4, due to its higher acidity.[9]
-
Solution :
-
Use Microflow Systems : Microflow systems can be effective for increasing control over the polymerization.[9] The fast mixing and uniform temperature distribution in such systems can help manage the rapid reaction kinetics.[9]
-
Control Reaction Parameters : The polymerization outcome is influenced by factors like reaction temperature, solvent, monomer addition rate, and the concentration of unreacted monomer.[3] Careful control of these parameters is essential.
-
Data Presentation
Table 1: Comparison of Anionic Initiator Systems for 1,3-DIB
| Initiator System | Solvent | Temperature | Key Outcome | Citation(s) |
| sec-BuLi / 1,3-DIB (2:1) | Cyclohexane | 50 °C | Mixture of diadduct and oligomers | [5][7] |
| sec-BuLi / 1,3-DIB (2:1) | Cyclohexane | 80 °C | Mainly diadduct, but with some decomposition | [5] |
| tert-BuLi / 1,3-DIB (2:1) | Cyclohexane | -20 °C | Pure diadduct formed without oligomerization | [5] |
| tert-BuLi / 1,3-DIB / Et3N | Cyclohexane | Low Temp. | Pure, hydrocarbon-soluble difunctional initiator | [6][8] |
Table 2: Effect of Additives on Anionic Polymerization Initiated by DIB-based Adducts
| Additive | Solvent | Effect on Initiation | Effect on PBD Microstructure | Citation(s) |
| Tetrahydrofuran (THF) | Hydrocarbon | Activates residual diadduct | High 1,2-microstructure | [6][8] |
| Diethyl Ether (DEE) | Hydrocarbon | Activates both lithium species | High 1,2-microstructure | [8][10] |
| Lithium Alkoxides | Hydrocarbon | Prevents initiator from being inactive | High 1,4-microstructure | [6] |
| Anisole (with seeding) | Cyclohexane | Very efficient initiation | >85% 1,4-microstructure | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Pure Difunctional Initiator from tert-Butyllithium and 1,3-DIB
This protocol is based on methodologies described in the literature for creating a pure, hydrocarbon-soluble dilithium initiator.[5][6]
-
Reactor Preparation : A 1 L glass reactor is thoroughly flame-dried under an inert atmosphere (e.g., argon or nitrogen) to remove all moisture. The reactor should be equipped with rubber septa for reagent transfer via syringe or cannula.
-
Reagent Preparation :
-
Cyclohexane (CHx) as the solvent must be rigorously purified and dried.
-
This compound (1,3-DIB) should be purified to remove inhibitors.
-
tert-butyllithium (t-BuLi) solution in a hydrocarbon solvent is used as received. Its concentration should be accurately determined.
-
Triethylamine (Et3N) is used as an additive.
-
-
Reaction Setup :
-
Add the purified cyclohexane to the reactor.
-
Cool the reactor to the desired temperature, typically -20 °C, using a suitable cooling bath.
-
Add 1 equivalent of triethylamine (Et3N) relative to 1,3-DIB.
-
-
Initiator Synthesis :
-
Slowly add a stoichiometric amount of 1,3-DIB to the reactor.
-
Begin the dropwise addition of 2 equivalents of t-BuLi solution to the stirred 1,3-DIB solution. The slow addition is crucial to control the reaction and prevent side reactions.
-
A deep red color should develop, indicating the formation of the organolithium species.
-
Allow the reaction to proceed at -20 °C for several hours to ensure the complete formation of the pure diadduct, 1,3-bis(1-lithio-1,3,3′-trimethylbutyl)benzene. This solution can be used directly for subsequent polymerizations.[6]
-
Protocol 2: Free-Radical Polymerization of 1,3-DIB to Form Substantially Linear Polymers
This protocol is adapted from patent literature describing the synthesis of linear polymers from diisopropenylbenzenes.[2]
-
Reactor Setup : A 250 mL 3-neck flask is equipped with a thermocouple, a magnetic stir bar, and a septum for maintaining an inert atmosphere.
-
Reagents :
-
Uninhibited this compound (monomer).
-
Azo-initiator (e.g., AIBN). The choice of initiator depends on the desired reaction temperature.
-
Cobalt chain transfer catalyst (e.g., as described in the patent literature).
-
Optional: A suitable solvent for free-radical polymerization in which all components are soluble.[2]
-
-
Polymerization Procedure :
-
Under an inert atmosphere (e.g., nitrogen), charge the flask with 1,3-DIB, the chain transfer catalyst, and the azo-initiator. The initiator concentration is typically between 0.01% and 10% by weight.[2]
-
Heat the reaction mixture to a temperature in the range of 60°C to 160°C (preferably 80°C to 100°C) while stirring.[2]
-
Continue heating and stirring until a high monomer conversion (70% to 100%) is achieved.[2] The progress of the reaction can be monitored by techniques like GC.
-
The resulting polymer should be substantially linear and free of indanyl functionality, which can form during cationic processes.[2]
-
Mandatory Visualizations
Caption: Workflow for selecting a polymerization strategy for 1,3-DIB.
Caption: Troubleshooting flowchart for gel formation in 1,3-DIB polymerization.
References
- 1. This compound | 3748-13-8 | Benchchem [benchchem.com]
- 2. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 3. US11873369B2 - Polymers based on diisoalkenylarenes and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Inverse Vulcanization of 1,3-Diisopropenylbenzene (1,3-DIPB)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the inverse vulcanization of 1,3-diisopropenylbenzene (1,3-DIPB).
Troubleshooting Guide
This guide addresses common issues encountered during the inverse vulcanization of 1,3-DIPB, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| 1. Uncontrolled Exothermic Reaction / Thermal Runaway | - High reaction temperature.- Rapid addition of 1,3-DIPB to molten sulfur.- Poor heat dissipation in the reaction vessel. | - Temperature Control: Maintain a reaction temperature below 185°C. While higher temperatures can be used, they increase the risk of side reactions.[1][2][3]- Gradual Monomer Addition: Add 1,3-DIPB to the molten sulfur dropwise or in small portions to manage the reaction exotherm.- Efficient Stirring: Ensure vigorous and consistent stirring to promote even heat distribution.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| 2. Formation of Insoluble Gels or Crosslinked Networks | - High concentration of 1,3-DIPB.- Prolonged reaction time at high temperatures.- Presence of impurities that can act as crosslinkers. | - Optimize Monomer Ratio: Use a higher sulfur-to-1,3-DIPB ratio. A common starting point is a 1:1 weight ratio.[4]- Control Reaction Time: Monitor the viscosity of the reaction mixture and stop the reaction once the desired consistency is reached to prevent excessive crosslinking.[5]- Use High-Purity Reagents: Ensure the 1,3-DIPB and sulfur are free from impurities. |
| 3. Low Polymer Yield | - Incomplete reaction of monomers.- Depolymerization at high temperatures.- Loss of material during workup. | - Ensure Complete Mixing: Vigorous stirring is crucial for ensuring the comonomers react completely.- Moderate Reaction Temperature: Avoid excessively high temperatures that can lead to depolymerization of the polysulfide chains.[6]- Careful Workup: Allow the polymer to cool completely before removal from the reaction vessel to minimize material loss. |
| 4. Polymer Color Variation (Darkening) | - Formation of chromophoric byproducts.- Thermal degradation of the polymer. | - Lower Reaction Temperature: High temperatures can lead to the formation of colored byproducts.[4]- Minimize Reaction Time: Shorter reaction times can reduce the extent of side reactions that lead to color formation.- Monomer Selection: While this guide focuses on 1,3-DIPB, it's worth noting that aliphatic internal olefins are reported to suppress the formation of colored byproducts like 1,2-dithiol-3-thione rings.[4][7] |
| 5. H₂S Gas Evolution | - Side reactions involving hydrogen abstraction. | - While some H₂S generation has been reported, significant bubbling is not typical under most bulk polymerization conditions.[1] If excessive H₂S is observed, it may indicate a thermal runaway event. In such cases, immediately and safely cool the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the inverse vulcanization of 1,3-DIPB?
A1: The high temperatures used in inverse vulcanization can lead to a complex microstructure and various side reactions.[1][2][3] While the exact microstructure of poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)) is complex and not fully elucidated, potential side reactions include:
-
Unwanted Crosslinking: Leading to the formation of insoluble gels.
-
Chain Transfer Reactions: Where a growing polymer chain terminates by abstracting a hydrogen atom, potentially leading to branching.[6]
-
Formation of Chromophoric Byproducts: Such as 1,2-dithiol-3-thione moieties, which have been observed with other olefin monomers and may contribute to the polymer's color.[4][7]
-
Depolymerization: The polysulfide backbone can undergo depolymerization at elevated temperatures, reforming cyclic sulfur species.[6]
Q2: How does the reaction temperature affect the inverse vulcanization of 1,3-DIPB?
A2: Temperature is a critical parameter. Elemental sulfur (S₈) undergoes ring-opening polymerization above 159°C to form polymeric sulfur radicals. The reaction with 1,3-DIPB is typically carried out at temperatures around 185°C.[5]
-
Temperatures too low (<160°C): Insufficient formation of sulfur radicals, leading to a slow or incomplete reaction.
-
Optimal temperature (around 185°C): Promotes the formation of sulfur radicals and their reaction with 1,3-DIPB.
-
Temperatures too high (>185°C): Increases the likelihood of side reactions, thermal degradation, uncontrolled exothermic reactions, and depolymerization.[1][2][3]
Q3: What is the importance of the sulfur to 1,3-DIPB ratio?
A3: The ratio of sulfur to 1,3-DIPB significantly influences the properties of the resulting polymer.
-
High Sulfur Content: Generally results in polymers with a lower glass transition temperature (Tg).[5]
-
High 1,3-DIPB Content: Leads to a higher degree of crosslinking and a higher Tg.[5] However, very high concentrations of 1,3-DIPB can lead to the formation of insoluble gels.
Q4: How can I characterize the products of the inverse vulcanization of 1,3-DIPB?
A4: Characterization can be challenging due to the often insoluble and complex nature of the resulting polymers.[2][3] Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solid-state and solution NMR can provide insights into the polymer microstructure.[1][2][3]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and to check for any unreacted crystalline sulfur.
-
Infrared (IR) Spectroscopy and Raman Spectroscopy: To identify functional groups present in the polymer.
-
Gel Permeation Chromatography (GPC): Can be used to determine the molecular weight distribution of the soluble fraction of the polymer.
Experimental Protocols
General Protocol for Inverse Vulcanization of 1,3-DIPB
This protocol provides a general methodology for the synthesis of poly(S-r-DIB) with considerations for minimizing side reactions.
-
Preparation: Add elemental sulfur to a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple connected to a temperature controller. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Melting and Homogenization: Heat the sulfur to 185°C with vigorous stirring. The sulfur will melt and its viscosity will change. Allow the molten sulfur to homogenize at this temperature.
-
Monomer Addition: Slowly add 1,3-DIPB to the molten sulfur dropwise or in small portions. Monitor the temperature closely to control any exotherm.
-
Polymerization: Continue stirring the reaction mixture at 185°C. The viscosity of the mixture will increase as the polymerization proceeds. The reaction time can vary from minutes to hours depending on the desired properties.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the increase in viscosity. A simple "dip test" where a glass rod is dipped into the mixture and removed can indicate the extent of polymerization.[5]
-
Cooling and Isolation: Once the desired viscosity is reached, stop heating and allow the polymer to cool to room temperature. The resulting solid polymer can then be removed from the flask. For purification, the polymer can be dissolved in a suitable solvent (if soluble) and precipitated, or washed to remove any unreacted monomer.
Visualizations
Caption: Logical relationship between reaction parameters and outcomes.
Caption: Experimental workflow for inverse vulcanization of 1,3-DIPB.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Mechanism of the Inverse Vulcanization of Elemental Sulfur: Structural Characterization of Poly(sulfur- random-(this compound)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Inverse vulcanisation: a new Starter's guide to an emerging field - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00255E [pubs.rsc.org]
- 6. Green chemistry and polymers made from sulfur - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00014F [pubs.rsc.org]
- 7. Tracking side reactions of the inverse vulcanization process and developing monomer selection guidelines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of High-Sulfur-Content Poly(S-r-DIB)
Welcome to the technical support center for poly(S-r-DIB), a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges with the solubility of high-sulfur-content poly(S-r-DIB) during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the handling and dissolution of high-sulfur-content poly(S-r-DIB).
| Problem | Potential Cause | Suggested Solution |
| Poly(S-r-DIB) is completely insoluble in common organic solvents (e.g., THF, Toluene, Chloroform). | High sulfur content leads to a densely cross-linked polymer network.[1][2][3] | 1. Decrease the sulfur to DIB ratio: Copolymers with a higher weight percentage of DIB (e.g., 50 wt%) have shown complete solubility, whereas those with lower DIB content (e.g., 30 wt%) are only partially soluble.[2] 2. Modify the comonomer: Introduce bulky side groups or flexible linkages into the polymer backbone to reduce intermolecular packing and enhance solubility.[4] 3. Consider a different synthetic route: Mechanochemical synthesis at room temperature may offer an alternative to high-temperature inverse vulcanization, potentially altering the polymer's microstructure.[5] |
| Only a small fraction of the polymer is soluble. | The soluble fraction likely consists of lower molecular weight or less cross-linked polymer chains.[6] | 1. Fractional precipitation: Isolate the soluble portion for your application if its properties are suitable. 2. Optimize reaction time and temperature: Shorter reaction times or lower temperatures might reduce the extent of cross-linking, but this needs to be balanced with achieving a desirable polymer.[5][6] |
| The polymer swells but does not dissolve. | The solvent is thermodynamically compatible with the polymer, but the cross-linked network prevents complete dissolution. | 1. Use a solvent with a closer solubility parameter: Consult Hansen or Hildebrand solubility parameters to find a more suitable solvent. 2. Increase the temperature: Heating can increase the kinetic energy and promote the disentanglement of polymer chains, aiding solubility.[7][8] |
| The polymer solution is unstable and precipitates over time. | The polymer may be undergoing slow aggregation or crystallization of sulfur-rich domains. | 1. Use the solution immediately after preparation. 2. Store the solution at an elevated temperature if the polymer and solvent are stable under those conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving high-sulfur-content poly(S-r-DIB)?
A1: High-sulfur-content poly(S-r-DIB) is notoriously difficult to dissolve. However, for lower sulfur content variations or soluble fractions, common solvents that have been used include tetrahydrofuran (B95107) (THF), toluene, and chloroform.[1][2] Elemental sulfur, a component of the polymer, is moderately soluble in carbon disulfide, benzene, toluene, chloroform, and acetone, with solubility increasing with temperature.[9]
Q2: How does the sulfur content affect the solubility of poly(S-r-DIB)?
A2: There is an inverse relationship between sulfur content and solubility. Higher sulfur content leads to a more densely cross-linked polymer network, which significantly reduces solubility.[10][11] For instance, poly(S-r-DIB) with 50 wt% DIB is completely soluble, while a version with 30 wt% DIB is only partially soluble.[2]
Q3: Can I improve the solubility of my existing batch of high-sulfur-content poly(S-r-DIB)?
A3: Improving the solubility of an already synthesized, highly cross-linked polymer is challenging. However, you can try extended heating in a high-boiling point solvent with a similar solubility parameter. For future syntheses, consider modifying the monomer ratios or polymerization conditions.
Q4: What is the role of cross-linking in the solubility of poly(S-r-DIB)?
A4: Cross-linking is a primary determinant of solubility. The diisopropenylbenzene (DIB) monomer can react with sulfur to form a three-dimensional network. A higher degree of cross-linking results in a polymer that will swell in a compatible solvent but will not dissolve. The number of vinylic groups in the comonomer dictates the level of cross-linking.[3]
Q5: Are there alternative comonomers to DIB that can enhance solubility?
A5: Yes, the choice of comonomer is critical. Using monomers with bulky side groups or flexible linkers can disrupt polymer chain packing and improve solubility.[4] Some renewable monomers have also been shown to produce more soluble sulfur-based polymers.[3] Additionally, incorporating charged monomers can enhance solubility in aqueous solutions.[12]
Experimental Protocols
Protocol 1: Synthesis of Poly(S-r-DIB) via Inverse Vulcanization
This protocol describes the general procedure for synthesizing poly(S-r-DIB). To improve solubility, it is recommended to start with a higher DIB to sulfur ratio (e.g., 50:50 wt%).
Materials:
-
Elemental sulfur (S₈)
-
1,3-diisopropenylbenzene (DIB)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Heating mantle with temperature controller
-
Stirring mechanism (magnetic stir bar or overhead stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Add the desired amount of elemental sulfur to the reaction vessel.
-
Begin stirring and heating the sulfur under an inert atmosphere to 185 °C.
-
Once the sulfur has melted and the temperature is stable, slowly add the DIB comonomer to the molten sulfur.
-
Continue to stir the reaction mixture at 185 °C for the desired reaction time (e.g., 30 minutes to 1 hour). The viscosity of the mixture will increase as the polymerization proceeds.
-
After the desired time, cool the reaction mixture to room temperature. The resulting solid is poly(S-r-DIB).
Protocol 2: Solubility Testing of Poly(S-r-DIB)
Materials:
-
Synthesized poly(S-r-DIB)
-
A selection of solvents (e.g., THF, toluene, chloroform, carbon disulfide)
-
Vials with caps
-
Shaker or vortex mixer
-
Heating plate
Procedure:
-
Place a small, known amount of the poly(S-r-DIB) (e.g., 10 mg) into a vial.
-
Add a known volume of the test solvent (e.g., 1 mL).
-
Cap the vial and agitate the mixture using a shaker or vortex mixer for an extended period (e.g., 24 hours) at room temperature.
-
Visually inspect for dissolution. Note if the polymer has dissolved completely, partially, or only swelled.
-
If the polymer is not soluble at room temperature, gently heat the vial on a hot plate and observe any changes in solubility.
-
To quantify the soluble fraction, centrifuge the mixture, carefully decant the supernatant, evaporate the solvent, and weigh the remaining soluble polymer.
Visualizations
Caption: Experimental workflow for the synthesis and solubility testing of poly(S-r-DIB).
Caption: Relationship between sulfur content, cross-linking, and solubility in poly(S-r-DIB).
References
- 1. Sustainable inverse-vulcanised sulfur polymers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04446E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanochemical synthesis of inverse vulcanized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. ISOFLEX USA - Sulfur [isoflex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the Mechanism of the Inverse Vulcanization of Elemental Sulfur: Structural Characterization of Poly(sulfur- random-(this compound)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inverse vulcanization of sulfur and charged monomers to enhance solubility and create inexpensive metal binding materials [morressier.com]
Technical Support Center: Enhancing Mechanical Properties of 1,3-Diisopropenylbenzene (1,3-DIPB) Crosslinked Polymers
This technical support center is designed for researchers, scientists, and drug development professionals working with 1,3-diisopropenylbenzene (1,3-DIPB) crosslinked polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and processing of 1,3-DIPB crosslinked polymers.
Issue 1: Premature Gelation or Uncontrolled Crosslinking
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the polymerization temperature. For anionic polymerization, temperatures around -78°C can help control the reaction. For free-radical polymerization, consider a lower temperature initiator or reducing the reaction temperature. |
| High Monomer or Initiator Concentration | Reduce the concentration of 1,3-DIPB or the initiator. A higher concentration of the crosslinking agent or more rapid initiation can lead to faster network formation. |
| High Monomer Conversion | In anionic polymerization, branching and crosslinking are more likely to occur at higher monomer conversions.[1] Consider stopping the reaction at a lower conversion to obtain a soluble, linear polymer with pendant isopropenyl groups. |
| Choice of Solvent | The polarity of the solvent can influence the reactivity of the monomers and the growing polymer chains. Experiment with different solvents to find an optimal system for controlled polymerization. |
Issue 2: Low Molecular Weight or Low Polymer Yield
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | Ensure all monomers, solvents, and initiators are rigorously purified. Impurities can act as chain transfer or terminating agents, leading to shorter polymer chains. |
| Low Initiator Efficiency | The choice and concentration of the initiator are crucial. For anionic polymerization, ensure the initiator is active and used in the correct stoichiometric ratio. For free-radical polymerization, select an initiator with an appropriate half-life at the reaction temperature. |
| Low Reaction Temperature or Time | While high temperatures can cause premature gelation, a temperature that is too low may result in a slow polymerization rate and low conversion. Optimize the reaction temperature and time to achieve the desired molecular weight and yield. |
| Reversibility of Polymerization (Low Ceiling Temperature) | The anionic polymerization of 1,3-DIPB is characterized by a relatively low ceiling temperature, meaning the polymerization is reversible at moderate temperatures.[1] Conducting the polymerization at lower temperatures can favor polymer formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: 1,3-DIPB can be polymerized through several methods, including anionic, cationic, and free-radical polymerization. The choice of method depends on the desired polymer architecture and properties. Anionic polymerization can produce linear polymers with pendant double bonds at low conversions.[1] Cationic polymerization can yield polymers with high glass transition temperatures (Tg) that are soluble in non-polar solvents.[2] Free-radical polymerization, often in the presence of a chain transfer agent, can be used to synthesize substantially linear polymers.
Q2: How can I control the degree of crosslinking in my 1,3-DIPB polymer?
A2: The degree of crosslinking can be controlled by:
-
Adjusting the concentration of 1,3-DIPB: A lower concentration of the crosslinker will result in a lower crosslink density.
-
Controlling the monomer conversion: As mentioned, in anionic polymerization, crosslinking is more prevalent at higher conversions.[1]
-
Copolymerization: Copolymerizing 1,3-DIPB with a monofunctional monomer, such as styrene, can reduce the overall crosslink density.
-
Reaction conditions: Temperature and initiator concentration also play a significant role in the kinetics of crosslinking.
Q3: What kind of mechanical properties can I expect from 1,3-DIPB crosslinked polymers?
Q4: Can I synthesize a soluble, uncrosslinked polymer using 1,3-DIPB?
A4: Yes, it is possible to synthesize soluble, linear polymers with pendant isopropenyl groups by carefully controlling the reaction conditions. In anionic polymerization, this can be achieved by terminating the reaction at low monomer conversion.[1] Free-radical polymerization in the presence of a suitable chain transfer agent can also yield substantially linear polymers. These linear polymers can then be crosslinked in a subsequent step if desired.
Data Presentation
While specific quantitative data for the mechanical properties of polymers solely crosslinked with this compound is limited in the available literature, the following table provides a qualitative summary of the expected influence of key experimental parameters on the mechanical properties of crosslinked polymers in general.
| Parameter | Effect on Tensile Strength | Effect on Young's Modulus | Effect on Elongation at Break |
| Increasing 1,3-DIPB Concentration | Increase | Increase | Decrease |
| Increasing Monomer Conversion | Increase (up to gel point) | Increase (up to gel point) | Decrease |
| Increasing Reaction Temperature | Variable (can increase rate but may lead to defects) | Variable | Variable |
| Copolymerization with a Flexible Monomer | Decrease | Decrease | Increase |
Experimental Protocols
Protocol 1: Anionic Polymerization of this compound (for Linear Polymer with Pendant Isopropenyl Groups)
Materials:
-
This compound (1,3-DIPB), purified
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Methanol (for termination)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Assemble a flame-dried glass reactor with a magnetic stirrer under an inert atmosphere.
-
Transfer anhydrous THF into the reactor via cannula.
-
Cool the reactor to -78°C using a dry ice/acetone bath.
-
Add the desired amount of sec-BuLi initiator to the THF.
-
Slowly add a solution of purified 1,3-DIPB in THF to the initiator solution via a syringe pump.
-
Allow the polymerization to proceed at -78°C for a predetermined time to achieve low monomer conversion (e.g., 1-2 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum at room temperature.
Protocol 2: Cationic Polymerization of this compound
Materials:
-
This compound (1,3-DIPB), purified
-
Anhydrous hydrocarbon solvent (e.g., toluene)
-
Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·OEt₂)
-
Methanol (for termination)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Set up a flame-dried glass reactor with a magnetic stirrer under an inert atmosphere.
-
Add the anhydrous hydrocarbon solvent to the reactor.
-
Cool the reactor to the desired temperature (e.g., 0°C).
-
Add the Lewis acid catalyst to the solvent.
-
Slowly add a solution of purified 1,3-DIPB in the solvent to the reactor.
-
Maintain the reaction at the set temperature for several hours.
-
Terminate the reaction by adding methanol.
-
Wash the polymer solution with water to remove the catalyst.
-
Precipitate the polymer in a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
Protocol 3: Free-Radical Polymerization of this compound (for Linear Polymer)
Materials:
-
This compound (1,3-DIPB), purified
-
Chain transfer agent (e.g., dodecanethiol)
-
Free-radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
In a reaction vessel, dissolve the 1,3-DIPB, chain transfer agent, and AIBN in the solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) to initiate polymerization.
-
Allow the reaction to proceed for the desired time.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Filter and dry the resulting polymer.
Mandatory Visualization
Caption: Workflow for Anionic Polymerization of 1,3-DIPB.
Caption: Troubleshooting Logic for Low Molecular Weight Polymer.
References
Preventing phase separation in 1,3-DIPB copolymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in preventing phase separation during the copolymerization of 1,3-diisopropenylbenzene (1,3-DIPB).
Troubleshooting Guide: Preventing Phase Separation
Phase separation during 1,3-DIPB copolymerization can manifest as cloudiness, precipitation, or the formation of distinct polymer phases, leading to materials with non-uniform properties. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes cloudy or forms a precipitate shortly after initiation. | Rapid Crosslinking: High monomer conversion, leading to the reaction of both isopropenyl groups and the formation of an insoluble, crosslinked network.[1] | 1. Limit Monomer Conversion: Keep the monomer conversion below 30-40% to favor the formation of linear polymers with pendant isopropenyl groups.[1] 2. Monitor Conversion: Regularly take aliquots from the reaction to monitor monomer conversion using techniques like Gas Chromatography (GC) or ¹H NMR. 3. Quench the Reaction: Once the target conversion is reached, promptly quench the polymerization with a suitable agent (e.g., degassed methanol). |
| Formation of a gel or highly viscous solution at low conversion. | High Initiator Concentration: An excessive amount of initiator can lead to a high concentration of growing polymer chains, increasing the probability of intermolecular reactions and branching. | 1. Optimize Initiator Concentration: Reduce the initiator concentration to control the number of active centers. 2. Calculate Monomer-to-Initiator Ratio: Carefully calculate and control the monomer-to-initiator ratio to target the desired molecular weight and limit the number of polymer chains. |
| Copolymer precipitates during purification or solvent removal. | Poor Solvent Quality for the Copolymer: The solvent used for polymerization or purification may not be a good solvent for the resulting copolymer, especially as its composition or architecture changes. | 1. Select an Appropriate Solvent: Choose a solvent that is a good solvent for both the monomers and the expected copolymer. Toluene and tetrahydrofuran (B95107) (THF) are commonly used for anionic polymerization of styrenic monomers. 2. Test Copolymer Solubility: Before scaling up, perform small-scale solubility tests of the synthesized copolymer in the intended solvent system. |
| Inconsistent results and batch-to-batch variability. | Impure Reagents or Monomers: Impurities in monomers, solvents, or the initiator can act as terminating agents or affect the polymerization kinetics, leading to uncontrolled reactions. | 1. Purify Monomers and Solvents: Ensure all monomers and solvents are rigorously purified and dried before use. 2. Use High-Purity Initiator: Employ a high-purity initiator and accurately determine its concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phase separation in 1,3-DIPB copolymerization?
A1: The primary cause is the formation of a crosslinked polymer network. 1,3-DIPB is a divinyl monomer, meaning it has two reactive isopropenyl groups. While the initial polymerization typically involves only one of these groups to form a linear polymer with pendant double bonds, higher monomer conversion can lead to the reaction of these pendant groups, resulting in branching and ultimately a crosslinked, insoluble network that phase separates from the solvent.[1]
Q2: How can I control the copolymerization to obtain a soluble, linear polymer?
A2: The key is to carefully control the reaction conditions to favor the polymerization of only one isopropenyl group per monomer unit. This is primarily achieved by keeping the monomer conversion low, typically below 40%.[1] At low conversions, the formation of linear polymers is favored.
Q3: What is the role of the initiator in preventing phase separation?
A3: The initiator concentration directly influences the number of growing polymer chains. A higher initiator concentration leads to a larger number of chains, which can increase the likelihood of intermolecular reactions and crosslinking, even at lower conversions. Therefore, using an appropriate monomer-to-initiator ratio is crucial for controlling the polymer's molecular weight and architecture.
Q4: How does the choice of solvent affect the homogeneity of the copolymerization?
A4: The solvent must be able to dissolve the monomers, the initiator, and the resulting copolymer. If the solvent is a poor solvent for the copolymer, the polymer chains may collapse and precipitate as they are formed, leading to phase separation. It is important to select a solvent with appropriate solubility parameters for the entire system.
Q5: Can temperature be used to control the reaction and prevent phase separation?
A5: Yes, temperature plays a critical role. Anionic polymerization of styrenic monomers is often conducted at low temperatures (e.g., -78 °C to 0 °C) to control the polymerization rate and minimize side reactions, such as chain transfer or termination, which can lead to a broader molecular weight distribution and potentially contribute to phase separation.
Experimental Protocols
Protocol 1: Anionic Copolymerization of 1,3-DIPB and Styrene (B11656) to Low Conversion
This protocol describes a general procedure for the anionic copolymerization of 1,3-DIPB with styrene to produce a soluble, linear copolymer.
Materials:
-
Styrene (purified and dried)
-
This compound (1,3-DIPB) (purified and dried)
-
Tetrahydrofuran (THF) (anhydrous and freshly distilled)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (concentration determined by titration)
-
Methanol (degassed)
-
Argon (high purity)
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of argon.
-
Solvent Addition: Transfer anhydrous THF into the reactor via a cannula.
-
Monomer Addition: Add the desired amounts of purified styrene and 1,3-DIPB to the reactor.
-
Initiation: Cool the reactor to the desired temperature (e.g., -78 °C) and add the calculated amount of sec-BuLi solution dropwise via syringe. The solution should turn a characteristic orange-red color, indicating the formation of living styryl anions.
-
Polymerization and Monitoring: Allow the polymerization to proceed for a predetermined time to achieve the target low conversion. Monitor the conversion by taking small aliquots from the reactor at different time points and analyzing them by GC.
-
Termination: Once the desired conversion is reached, quench the reaction by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Purification: Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data Example:
| Parameter | Value |
| Styrene | 10.0 g (96.0 mmol) |
| 1,3-DIPB | 1.5 g (9.5 mmol) |
| THF | 200 mL |
| sec-BuLi | 0.5 mmol |
| Temperature | -78 °C |
| Target Conversion | ~30% |
| Reaction Time | 1-2 hours (monitor) |
Protocol 2: Characterization of Copolymer Homogeneity
1. Size Exclusion Chromatography (SEC/GPC):
-
Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer.
-
Procedure: Dissolve a small amount of the dried copolymer in a suitable solvent (e.g., THF) and inject it into the SEC system.
-
Interpretation: A narrow PDI (typically < 1.2) is indicative of a well-controlled "living" polymerization with minimal side reactions, suggesting a more homogeneous copolymer structure.
2. ¹H NMR Spectroscopy:
-
Purpose: To determine the copolymer composition (ratio of 1,3-DIPB to the comonomer) and to confirm the presence of pendant isopropenyl groups.
-
Procedure: Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.
-
Interpretation: Integration of the characteristic peaks for each monomer unit will give the copolymer composition. The presence of signals in the vinyl region (around 5-6 ppm) confirms the existence of unreacted pendant isopropenyl groups, indicating a linear structure.
Visualizations
Caption: Workflow for the synthesis of homogeneous 1,3-DIPB copolymers.
Caption: Troubleshooting logic for addressing phase separation in 1,3-DIPB copolymerization.
References
Minimizing unreacted monomer in 1,3-diisopropenylbenzene polymerization
Welcome to the Technical Support Center for researchers and scientists working with 1,3-diisopropenylbenzene (1,3-DIPEB) polymerization. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize unreacted monomer and achieve optimal polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
There are two primary methods for the polymerization of this compound: anionic polymerization and controlled free-radical polymerization. Anionic polymerization is known for its sensitivity and the potential for a "living" process, while controlled free-radical polymerization offers a robust method to achieve high conversion rates.
Q2: Why is controlling the polymerization of 1,3-DIPEB challenging?
Controlling the polymerization of 1,3-DIPEB can be difficult due to its nature as a divinyl monomer, which can lead to crosslinking and gel formation. Additionally, anionic polymerization of 1,3-DIPEB is characterized by a low ceiling temperature, meaning the polymerization is reversible and can easily depolymerize if not carefully controlled.[1][2][3]
Q3: What is the significance of the ceiling temperature in the anionic polymerization of 1,3-DIPEB?
The low ceiling temperature of 1,3-DIPEB in anionic polymerization signifies that the propagation step is reversible.[1] Above this temperature, the rate of depolymerization can exceed the rate of polymerization, leading to low conversions and a high concentration of unreacted monomer. Therefore, precise temperature control is critical for success with this method.
Q4: Can 1,3-DIPEB be polymerized to produce linear polymers?
Yes, under specific conditions, it is possible to synthesize substantially linear polymers of 1,3-DIPEB. In anionic polymerization, linear polymers with pendant double bonds can be obtained at low monomer conversions.[1] Controlled radical polymerization, particularly in the presence of a chain transfer catalyst, can also yield linear polymers even at high conversions.[4]
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of 1,3-DIPEB, offering potential causes and actionable solutions.
Issue 1: High Concentration of Unreacted 1,3-DIPEB Monomer in the Final Product
High levels of residual monomer are a common problem that can compromise the properties and safety of your polymer.
Troubleshooting Workflow for High Residual Monomer
Caption: Troubleshooting workflow for high residual 1,3-DIPEB monomer.
| Potential Cause | Recommended Action |
| Incomplete Polymerization (General) | Increase the polymerization time to facilitate higher monomer conversion. A post-polymerization heat treatment can also help to drive the reaction to completion.[5] |
| Suboptimal Polymerization Temperature (Anionic) | For anionic polymerization, ensure the reaction temperature is maintained below the ceiling temperature to prevent depolymerization.[1] Lowering the temperature can favor polymerization. |
| Suboptimal Polymerization Temperature (Radical) | For free-radical polymerization, increasing the temperature can enhance the rate of polymerization and lead to lower residual monomer levels.[4] |
| Insufficient Initiator Concentration (Radical) | A low initiator concentration may result in incomplete polymerization. Consider incrementally increasing the initiator concentration.[5] |
| Inappropriate Initiator System (Anionic) | The choice of initiator is critical in anionic polymerization. For controlled polymerization, initiator systems like oligo(α-methylstyryl)lithium with potassium tert-butoxide have been shown to be effective for similar monomers.[6] |
| Monomer Purity | Ensure the 1,3-DIPEB monomer is free from inhibitors, which are often added for storage. Inhibitors may need to be removed prior to polymerization. |
Issue 2: Formation of Crosslinked Polymer and Gelation
The divinyl nature of 1,3-DIPEB presents a risk of crosslinking, leading to insoluble gels.
Logical Relationship for Preventing Gelation
Caption: Strategies to prevent gelation in 1,3-DIPEB polymerization.
| Potential Cause | Recommended Action |
| High Monomer Conversion (Anionic) | In anionic polymerization, branching and crosslinking are more likely to occur at higher monomer conversions.[1] To obtain linear polymers, it is advisable to terminate the reaction at low conversion levels. |
| Absence of Control Agent (Radical) | Uncontrolled free-radical polymerization of a divinyl monomer will inevitably lead to a crosslinked network. The use of a chain transfer catalyst is crucial to produce substantially linear polymers.[4] |
| High Monomer Concentration | High monomer concentrations can increase the probability of crosslinking reactions. Consider conducting the polymerization in a suitable solvent to reduce the effective monomer concentration. |
Experimental Protocols
Protocol 1: Controlled Free-Radical Homopolymerization of this compound to High Conversion
This protocol is adapted from a patented method for producing substantially linear polymers of 1,3-DIPEB.[4]
Experimental Workflow
Caption: Workflow for controlled free-radical polymerization of 1,3-DIPEB.
Materials:
-
This compound (uninhibited)
-
Azo-initiator (e.g., Vazo™ 67)
-
Chain transfer catalyst (e.g., cobalt complexes)[4]
-
Solvent (optional, e.g., 1,2-dichloroethane)
-
Reaction flask with stirrer, thermocouple, and inert gas inlet
Procedure:
-
To a reaction flask, add the uninhibited this compound, the chain transfer catalyst, and the azo-initiator.
-
Purge the flask with an inert gas (e.g., nitrogen) and maintain a positive pressure throughout the reaction.
-
Heat the reaction mixture to a temperature in the range of 60°C to 160°C. The optimal temperature will depend on the chosen azo-initiator.[4]
-
Continue heating and stirring until the desired monomer conversion (typically 70-100%) is reached.[4]
-
Cool the reaction mixture and isolate the polymer.
Quantitative Data Summary: Free-Radical Polymerization Parameters
| Parameter | Range/Value | Reference |
| Reaction Temperature | 60°C - 160°C | [4] |
| Azo-Initiator Concentration | ~0.01% to ~10% by weight | [4] |
| Target Monomer Conversion | 70% - 100% | [4] |
Protocol 2: Anionic Polymerization of this compound (Conceptual)
This protocol is a conceptual guide based on the principles of anionic polymerization of similar monomers, emphasizing the conditions necessary for control.
Materials:
-
This compound (high purity, inhibitor removed)
-
Anionic initiator (e.g., sec-butyllithium)
-
Solvent (e.g., tetrahydrofuran, THF)
-
High-vacuum polymerization apparatus
Procedure:
-
Rigorous purification of monomer and solvent is essential.
-
Under high-vacuum conditions, dissolve the 1,3-DIPEB in THF in the reaction vessel.
-
Cool the solution to a low temperature (e.g., -78°C) to stay below the ceiling temperature.[6]
-
Introduce the anionic initiator dropwise until a stable color change indicates the titration of impurities, then add the calculated amount for initiation.
-
Allow the polymerization to proceed for a predetermined time to achieve low monomer conversion and avoid crosslinking.
-
Terminate the polymerization by adding a quenching agent (e.g., degassed methanol).
-
Isolate the polymer by precipitation in a non-solvent.
Quantitative Data Summary: Anionic Polymerization Parameters for Diisopropenylbenzenes
| Parameter | Value | Reference |
| Reaction Temperature | -78°C | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Initiator System | Oligo(α-methylstyryl)lithium and potassium tert-butoxide (for 1,4-DIPEB) | [6] |
| Outcome | Living polymerization with controllable molecular weight and narrow polydispersity (for 1,4-DIPEB) | [6] |
Note: The successful living anionic polymerization has been demonstrated for 1,4-diisopropenylbenzene.[6] Similar conditions may serve as a starting point for optimizing the polymerization of 1,3-DIPEB, but further adjustments will likely be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. This compound | 3748-13-8 [chemicalbook.com]
- 4. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-Up of Inverse Vulcanization Processes
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and troubleshooting strategies associated with the scale-up of inverse vulcanization processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of inverse vulcanization experiments.
Reaction Control and Optimization
Q1: My reaction is experiencing a rapid, uncontrolled temperature increase (thermal runaway). What should I do?
A: A thermal runaway is a hazardous situation. Immediate action is required:
-
Stop Monomer Addition: Immediately cease the addition of the comonomer.
-
Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or using a colder cooling medium.
-
Reduce Agitation: In some cases, reducing the stirring speed can decrease the rate of heat generation.
-
Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a cold, inert solvent.
Prevention is key. On a larger scale, the Trommsdorff-Norrish effect (autoacceleration) becomes more likely.[1] It is advisable to perform initial small-scale (e.g., 10 g) reactions to understand the exothermicity.[1] For larger reactions, consider using a reactor with a higher surface area-to-volume ratio or implementing a controlled monomer feeding strategy.
Q2: How can I control the viscosity of the reaction mixture during scale-up?
A: Viscosity control is crucial for ensuring proper mixing and heat transfer.
-
Temperature: Increasing the reaction temperature can lower the viscosity of molten sulfur, but be mindful of the increased risk of side reactions and H₂S formation.[2]
-
Monomer Choice and Concentration: The type and amount of comonomer significantly impact viscosity. Higher crosslinker concentrations generally lead to a faster increase in viscosity.
-
Stirring: Ensure adequate and consistent stirring throughout the reaction to maintain homogeneity. The size and type of the stirrer bar or impeller are important considerations.[1]
Q3: I am observing phase separation between the molten sulfur and the organic comonomer. How can I resolve this?
A: Phase separation can lead to an inhomogeneous product with inconsistent properties.[3]
-
Monomer Miscibility: Select a comonomer that is miscible with molten sulfur.[4]
-
Temperature: Ensure the reaction temperature is high enough to maintain a homogeneous melt.
-
Stirring: Vigorous stirring can help to overcome minor miscibility issues.
-
Catalysts: Certain catalysts can act as phase transfer agents, improving the miscibility between the sulfur and organic phases.
Product Properties and Purification
Q4: My final polymer is brittle and fractures easily. How can I improve its mechanical properties?
A: Brittleness is often a result of high crosslink density or the presence of unreacted sulfur.[3]
-
Monomer-to-Sulfur Ratio: Adjusting the monomer-to-sulfur ratio can control the crosslink density. A lower sulfur content can sometimes lead to more flexible polymers.[5]
-
Monomer Structure: The choice of comonomer has a significant impact on the mechanical properties of the final polymer.
-
Two-Step Polymerization: A two-step process, involving the formation of a prepolymer followed by crosslinking, can lead to materials with improved strength and elongation.[5]
Q5: How can I remove unreacted sulfur from my polymer product on a larger scale?
A: Unreacted elemental sulfur can negatively affect the polymer's properties and long-term stability.[3][6]
-
Solvent Extraction: Washing the polymer with a solvent in which sulfur is soluble but the polymer is not, such as carbon disulfide (CS₂) or toluene, is a common method. Caution: CS₂ is highly flammable and toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Thermal Annealing: In some cases, post-reaction thermal treatment can promote further reaction of residual sulfur.
-
Reaction Optimization: Optimizing reaction conditions (temperature, time, stoichiometry) can minimize the amount of unreacted sulfur in the first place.
Q6: My polymer is insoluble in common solvents, making characterization difficult. What are my options?
A: The insolubility of many inverse vulcanized polymers is a known challenge.[7]
-
Solid-State Characterization: Techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) can provide valuable information about the polymer's structure and thermal properties without requiring dissolution.[8]
-
Swellability Studies: The degree of swelling in different solvents can provide insights into the crosslink density.[6]
-
Controlled Depolymerization: In some cases, controlled chemical degradation of the polymer can yield soluble fragments that can be analyzed by techniques like NMR and gel permeation chromatography (GPC).
Safety Considerations
Q7: I am concerned about the formation of hydrogen sulfide (B99878) (H₂S) gas. How can I minimize its production and what safety precautions should I take?
A: H₂S is a toxic and flammable gas that can be a byproduct of inverse vulcanization, especially at higher temperatures.[2]
-
Lower Reaction Temperatures: Using catalysts can lower the required reaction temperature, which in turn reduces H₂S formation.[2]
-
Reaction Time: Prolonged heating can increase the likelihood of side reactions that produce H₂S.
-
Ventilation: Always perform inverse vulcanization reactions in a well-ventilated fume hood.
-
H₂S Monitoring: For larger-scale reactions, consider using an H₂S gas detector to monitor the work area.
Data Presentation
Table 1: Effect of Monomer (Divinylbenzene - DVB) Content on Polymer Properties
| Sulfur (wt%) | DVB (wt%) | Reaction Temperature (°C) | Glass Transition Temperature (Tg, °C) | Thermal Stability (Tdec, °C) |
| 85 | 15 | 180 | ~20 | >222 |
| 75 | 25 | 180 | ~40 | >222 |
| 65 | 35 | 180 | ~60 | >222 |
| 50 | 50 | 180 | ~90 | >222 |
Table 2: Influence of Catalyst on Inverse Vulcanization of Sulfur and Divinylbenzene (DVB)
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Vitrification Time (min) | Yield (%) | Glass Transition Temperature (Tg, °C) |
| None | 0 | 135 | >60 | ~92 | ~35 |
| Zn(DEDC)₂ | 1 | 135 | ~15 | >95 | ~45 |
| Na(DEDC) | 1 | 135 | ~10 | >95 | ~48 |
Note: Data is compiled and generalized from multiple sources for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
General Protocol for Inverse Vulcanization of Sulfur and Divinylbenzene (DVB)
Materials:
-
Elemental sulfur (S₈)
-
Divinylbenzene (DVB)
-
Heating mantle or oil bath with temperature controller and thermocouple
-
Round bottom flask or reaction vessel of appropriate size
-
Mechanical stirrer or magnetic stir bar
-
Nitrogen or argon inlet for inert atmosphere (optional but recommended)
-
Condenser (optional)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Be aware of the potential for H₂S gas evolution and have a plan for its mitigation.
-
Molten sulfur is hot and can cause severe burns. Handle with care.
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the stirring mechanism is functioning properly.
-
Sulfur Melting: Add the desired amount of elemental sulfur to the reaction vessel. Heat the sulfur to 135-140 °C with stirring until it is completely molten and forms a clear, low-viscosity liquid.
-
Monomer Addition: Slowly add the desired amount of DVB to the molten sulfur while maintaining vigorous stirring. The addition rate should be controlled to manage the reaction exotherm. For larger-scale reactions, subsurface addition near the impeller is recommended to ensure rapid dispersion.
-
Reaction: Increase the temperature to the desired reaction temperature (typically 160-185 °C). The mixture will gradually change color and increase in viscosity. Continue stirring until the desired viscosity is reached or the stirrer is no longer able to agitate the mixture. Reaction times can range from minutes to hours depending on the scale, temperature, and monomer ratio.[4]
-
Curing: Once the desired consistency is achieved, the polymer can be poured into a mold and cured in an oven at a set temperature (e.g., 140 °C) to ensure complete reaction.[9]
-
Cooling and Isolation: Allow the polymer to cool to room temperature. The solid polymer can then be removed from the reaction vessel. For glass vessels, careful cooling and thermal shock may be necessary to fracture the glass for polymer retrieval.[1]
-
Purification (Optional): If necessary, the polymer can be purified by solvent extraction to remove unreacted sulfur.
Visualizations
Caption: A flowchart of the general experimental workflow for inverse vulcanization.
Caption: A decision tree for troubleshooting common issues in inverse vulcanization.
Caption: A simplified diagram illustrating the conceptual pathway of inverse vulcanization.
References
- 1. Inverse vulcanisation: a new Starter's guide to an emerging field - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00255E [pubs.rsc.org]
- 2. Inverse vulcanization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [cardinalscholar.bsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of polysulfides formed by the inverse vulcanisation of cyclosiloxanes with sulfur - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activity of inverse vulcanized polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 1,3-Diisopropenylbenzene for Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 1,3-diisopropenylbenzene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and safe use of this reactive monomer in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound during storage?
A1: The primary cause of instability is unwanted polymerization. This compound is a divinyl aromatic monomer, and its vinyl groups are susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light, oxygen, or contaminants, leading to the formation of oligomers and polymers. This can alter the purity and reactivity of the monomer.
Q2: What is the recommended inhibitor for stabilizing this compound?
A2: The most commonly used inhibitor for this compound and other styrenic monomers is 4-tert-butylcatechol (B165716) (TBC).[1][2][3][4][5][6][7][8] TBC is an effective free-radical scavenger that prevents premature polymerization.[9] For TBC to function effectively as an inhibitor, the presence of a small amount of dissolved oxygen is required.[9]
Q3: What is the optimal concentration of TBC for stabilizing this compound?
A3: While the exact concentration can be tailored to specific storage conditions and desired shelf life, a typical concentration range for TBC in similar vinyl monomers like styrene (B11656) is 10-15 mg/L.[9][10] For butadiene, a concentration of approximately 100 ppm is often used. It is crucial to maintain the TBC concentration within the recommended range to ensure stability.
Q4: What are the ideal storage conditions for this compound?
A4: To maximize shelf life and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11] Refrigerated storage at temperatures between 2°C and 8°C (or 0-10°C) is recommended.[1][6] The container should be tightly sealed to prevent exposure to atmospheric oxygen, which can deplete the inhibitor over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Monomer appears cloudy or contains solid particles. | Unwanted polymerization has occurred due to inhibitor depletion, improper storage, or contamination. | Do not use the monomer. The presence of solid material indicates that polymerization has started, which can be an exothermic process and potentially hazardous. Dispose of the material according to your institution's hazardous waste guidelines. |
| Inhibitor concentration is below the recommended level. | The inhibitor has been consumed over time due to exposure to heat, light, or oxygen. | If the monomer is still clear and free of solids, you can add more TBC to bring the concentration back to the recommended level. However, it is best to use a fresh batch of monomer if possible. |
| The monomer needs to be used in a polymerization reaction where the inhibitor will interfere. | The TBC inhibitor must be removed before initiating the polymerization. | There are two common methods for removing TBC: washing with an aqueous sodium hydroxide (B78521) solution or passing the monomer through an inhibitor removal column. Detailed protocols for both methods are provided below. |
| Discoloration of the monomer is observed. | This could be a sign of degradation or contamination. | It is recommended to test the purity of the monomer before use. If significant impurities are detected, purification by vacuum distillation may be necessary. |
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Storage Temperature | 2°C - 8°C (or 0-10°C) | Refrigerated storage is crucial to minimize polymerization.[1][6] |
| Inhibitor | 4-tert-butylcatechol (TBC) | The industry standard for styrenic monomers.[1][2][3][4][5][6][7][8] |
| Inhibitor Concentration | 10 - 100 ppm (mg/L) | Monitor and maintain within this range for optimal stability.[9][10] |
| Shelf Life | Varies | Dependent on storage conditions and inhibitor concentration. Regular monitoring of TBC levels is recommended. |
Experimental Protocols
Protocol 1: Determination of TBC Concentration (Adapted from ASTM D4590)
This colorimetric method is based on the reaction of TBC with sodium hydroxide in an alcoholic solution to form a pink-colored complex, which can be quantified using a UV-Vis spectrophotometer.[12]
Materials:
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
This compound sample
-
Sodium hydroxide solution (e.g., 1 M in ethanol)
-
Ethanol (B145695) (spectrophotometric grade)
Procedure:
-
Prepare a calibration curve:
-
Prepare a series of standard solutions of TBC in ethanol with known concentrations (e.g., 0, 5, 10, 15, 20 mg/L).
-
To a fixed volume of each standard, add a specific volume of the sodium hydroxide solution.
-
Measure the absorbance of the resulting pink solution at the wavelength of maximum absorbance (around 490 nm).
-
Plot a graph of absorbance versus TBC concentration to create a calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the this compound sample.
-
Add the same volume of sodium hydroxide solution as used for the standards.
-
Measure the absorbance of the sample at 490 nm.
-
Use the calibration curve to determine the concentration of TBC in the sample.
-
Protocol 2: Removal of TBC Inhibitor
Method A: Washing with Aqueous Sodium Hydroxide
This method is effective for removing phenolic inhibitors like TBC.[13]
Materials:
-
Separatory funnel
-
This compound with TBC
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)
-
Distilled water
-
Anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride)
-
Beakers and flasks
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of the 10% NaOH solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium salt of TBC) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with the NaOH solution two more times.
-
Wash the monomer with distilled water to remove any residual NaOH.
-
Drain the water layer and transfer the monomer to a clean, dry flask.
-
Add a small amount of anhydrous drying agent and swirl to remove any remaining water.
-
Decant or filter the dry, inhibitor-free monomer. Use immediately, as it is now highly susceptible to polymerization.
Method B: Using an Inhibitor Removal Column
Pre-packed columns containing basic alumina (B75360) are commercially available for removing TBC.
Materials:
-
Inhibitor removal column (pre-packed with basic alumina)
-
This compound with TBC
-
Collection flask
Procedure:
-
Set up the inhibitor removal column according to the manufacturer's instructions.
-
Slowly pass the this compound through the column.
-
Collect the inhibitor-free monomer in a clean, dry flask.
-
The inhibitor-free monomer should be used immediately.
Visualizations
Caption: Workflow for handling this compound before experimental use.
Caption: Troubleshooting logic for assessing the quality of this compound.
References
- 1. This compound - stabilized with TBC | 3748-13-8 | FD30649 [biosynth.com]
- 2. This compound (stabilized with TBC) 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. sciedco.ca [sciedco.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. amiscientific.com [amiscientific.com]
- 6. This compound | 3748-13-8 | TCI AMERICA [tcichemicals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound (stabilized with TBC) [cymitquimica.com]
- 9. metrohm.com [metrohm.com]
- 10. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 11. echemi.com [echemi.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Inverse Vulcanization Temperature Control
Welcome to the technical support center for inverse vulcanization. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of reaction temperature in determining the outcomes of your inverse vulcanization experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to reaction temperature during inverse vulcanization.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | • Exothermic Reaction: The polymerization is highly exothermic, and the rate of heat generation exceeds the rate of heat removal.[1] • Poor Heat Dissipation: Inefficient stirring or a large reaction scale can lead to localized "hot spots." • High Reactivity Monomer: Some monomers are inherently more reactive, leading to a faster and more intense exotherm. | • Improve Heat Removal: Use a silicone oil bath for more efficient and uniform heat transfer. Ensure vigorous and consistent stirring. For larger scale reactions, consider alternative heating methods or reactor designs that allow for better temperature control. • Slow Monomer Addition: Add the comonomer dropwise or in small portions to the molten sulfur to control the reaction rate. • Lower Reaction Temperature: Operating at the lower end of the recommended temperature range (e.g., 135-160°C) can slow the reaction rate.[2][3] • Use a Reaction Inhibitor: In extreme cases, a reaction inhibitor can be added to quench the polymerization.[4] |
| Reaction Mixture Becomes Too Viscous and Stirring Stops | • High Degree of Cross-linking: The polymer network has formed rapidly, leading to a high viscosity. • Temperature Too High: Higher temperatures can accelerate the polymerization rate, leading to a rapid increase in viscosity.[2] | • Adjust Monomer/Sulfur Ratio: A higher concentration of the cross-linking monomer can lead to faster gelation. Consider adjusting the stoichiometry. • Lower Reaction Temperature: A lower temperature will slow the polymerization, allowing for a more controlled increase in viscosity.[2] • Solvent-Assisted Reaction: While typically a solvent-free process, in some cases, a high-boiling point, inert solvent can be used to maintain a lower viscosity. |
| Strong Smell of Rotten Eggs (H₂S Gas Evolution) | • High Reaction Temperature: Higher temperatures are associated with an increased evolution of hydrogen sulfide (B99878) gas.[2][5] • Presence of Allylic or Benzylic Hydrogens: Monomers with these functional groups are more prone to hydrogen abstraction by sulfur radicals, leading to H₂S formation.[6] • Prolonged Reaction Time at High Temperature: Extended heating can increase the likelihood of side reactions that produce H₂S. | • Lower Reaction Temperature: Operating below 180°C is generally recommended to minimize H₂S production.[3] • Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help to reduce side reactions. • Monomer Selection: If possible, choose monomers that are less prone to hydrogen abstraction.[7] • Catalytic or Photochemical Methods: Consider using catalytic or photoinduced inverse vulcanization, which can be performed at lower temperatures, thus reducing H₂S formation. |
| Incomplete Reaction or Low Polymer Yield | • Reaction Temperature Too Low: The temperature may not be sufficient to initiate or sustain the ring-opening polymerization of sulfur or the subsequent reaction with the comonomer. • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration at the set temperature. | • Increase Reaction Temperature: Ensure the temperature is above the melting point of sulfur (115.21°C) and within the optimal range for the specific comonomer (typically 135-185°C).[8] • Increase Reaction Time: Allow the reaction to proceed for a longer period, monitoring the viscosity as an indicator of polymerization. • Ensure Proper Mixing: Homogeneous mixing of the comonomer with the molten sulfur is crucial for a complete reaction. |
| Inconsistent Product Properties (e.g., variable Tg) | • Poor Temperature Control: Fluctuations in the reaction temperature can lead to variations in the polymer structure and properties. • Inconsistent Heating and Cooling Rates: The thermal history of the polymer can affect its final properties. | • Use a Reliable Heating System: Employ a temperature-controlled oil bath or heating mantle with a thermocouple to maintain a stable reaction temperature. • Standardize Protocols: Ensure that heating and cooling procedures are consistent between batches. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for thermal inverse vulcanization?
A1: The generally recommended temperature range for thermally induced inverse vulcanization is between 135°C and 180°C.[3] The polymerization of elemental sulfur begins with the ring-opening of the S₈ monomer, which occurs at approximately 159°C.[8] However, reactions can be carried out at lower temperatures, especially with the use of catalysts, which can enable reactions at temperatures as low as 110°C.[2]
Q2: How does reaction temperature affect the properties of the final polymer?
A2: Reaction temperature has a significant influence on the final polymer properties:
-
Glass Transition Temperature (Tg): The Tg is dependent on the polymer's composition and structure, which are influenced by the reaction temperature.[8] For some systems, higher temperatures can lead to more extensive cross-linking and a higher Tg.
-
Thermal Stability: The thermal stability of the resulting copolymer is also affected by the reaction conditions. Generally, all compositions tend to degrade above 222°C.[8]
-
Polymer Structure: The reaction temperature can influence whether a linear or a branched polymer is formed, especially with comonomers that have multiple reactive sites with different activation energies.[2]
-
Mechanical Properties: The degree of cross-linking, which is influenced by temperature, will affect the mechanical properties of the polymer, such as its tensile strength and elasticity.
Q3: Can I perform inverse vulcanization at room temperature?
A3: Traditional thermal inverse vulcanization requires elevated temperatures to initiate the ring-opening of sulfur. However, alternative methods have been developed that allow for the reaction to proceed at or near room temperature. These include:
-
Mechanochemical Synthesis: Using a ball mill, inverse vulcanized polymers can be synthesized at room temperature, which also offers the advantages of shorter reaction times and reduced H₂S formation.
-
Photoinduced Inverse Vulcanization: This method uses light to initiate the polymerization at ambient temperatures, broadening the range of compatible comonomers to include volatile and gaseous ones.
Q4: What are the signs of a runaway reaction, and what should I do if one occurs?
A4: A runaway reaction, also known as the Trommsdorff–Norrish effect, is characterized by a rapid and uncontrolled increase in the reaction temperature and viscosity.[1] You may also observe bubbling and the emission of fumes. If you suspect a runaway reaction:
-
Immediately remove the heat source.
-
If possible and safe to do so, immerse the reaction vessel in an ice bath to rapidly cool it down.
-
Ensure adequate ventilation to handle any potential release of H₂S gas.
-
For future experiments, review the troubleshooting guide for preventing runaway reactions.
Q5: How can I minimize the production of toxic hydrogen sulfide (H₂S) gas?
A5: The evolution of H₂S is a common side reaction in inverse vulcanization, particularly at higher temperatures.[2] To minimize its formation:
-
Lower the reaction temperature: Operating at the lower end of the recommended temperature range (135-160°C) is effective.
-
Use a catalyst: Catalytic inverse vulcanization can be performed at lower temperatures, which significantly reduces H₂S production.
-
Work in a well-ventilated area: Always perform inverse vulcanization in a fume hood to ensure any evolved H₂S is safely exhausted.
Quantitative Data
The following table summarizes the effect of reaction temperature on the glass transition temperature (Tg) for the inverse vulcanization of a generic comonomer with sulfur. The data is representative of typical trends observed.
| Reaction Temperature (°C) | Comonomer | Sulfur Content (wt%) | Glass Transition Temperature (Tg) (°C) | Observations |
| 140 | 1,3-Diisopropenylbenzene (DIB) | 50 | ~15 | Slower reaction rate, more controlled polymerization. |
| 165 | This compound (DIB) | 50 | ~20 | Moderate reaction rate. |
| 185 | This compound (DIB) | 50 | ~25 | Faster reaction rate, higher risk of side reactions.[2] |
Note: The exact Tg values can vary depending on the specific experimental conditions and the molecular weight of the resulting polymer.
Experimental Protocols
Key Experiment: Thermal Inverse Vulcanization of this compound (DIB) with Temperature Control
This protocol describes the synthesis of a poly(sulfur-random-DIB) copolymer with a 50:50 weight ratio of sulfur to DIB.
Materials:
-
Elemental sulfur (S₈)
-
This compound (DIB)
-
20 mL glass vial
-
Magnetic stir bar
-
Silicone oil bath with a temperature controller and thermocouple
-
Syringe
Procedure:
-
Add elemental sulfur to the 20 mL glass vial containing a magnetic stir bar.
-
Place the vial in the silicone oil bath and heat to 165°C with stirring.
-
Continue heating and stirring until the sulfur has completely melted and formed a clear, yellow liquid.
-
Using a syringe, slowly inject the DIB into the molten sulfur while maintaining vigorous stirring.
-
Continue to stir the reaction mixture at 165°C. The viscosity of the mixture will gradually increase as the polymerization proceeds.
-
The reaction is typically complete within 10-15 minutes, at which point the stirring will stop due to the high viscosity of the polymer.
-
Remove the vial from the oil bath and allow it to cool to room temperature.
-
Once cooled, the solid polymer can be removed from the vial.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Influence of temperature on reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Inverse vulcanisation: a new Starter's guide to an emerging field - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00255E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. witpress.com [witpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tracking side reactions of the inverse vulcanization process and developing monomer selection guidelines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Inverse vulcanization - Wikipedia [en.wikipedia.org]
Reducing the volatility of chain transfer agents using poly(diisopropenylbenzene)s
Welcome to the technical support center for utilizing poly(diisopropenylbenzene) as a macromolecular chain transfer agent (macro-CTA) to reduce volatility in controlled radical polymerization. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a poly(diisopropenylbenzene)-based chain transfer agent (CTA) over conventional, small-molecule CTAs?
A1: The principal advantage is the significantly reduced volatility of the CTA.[1] Conventional CTAs, such as α-methylstyrene dimer, can be volatile, especially during high-temperature polymerization or curing processes. This volatility can lead to unpleasant odors, contribute to volatile organic compound (VOC) emissions, and cause inconsistencies in polymerization kinetics due to the loss of the agent from the reaction mixture. Poly(diisopropenylbenzene), being a polymer itself, has negligible vapor pressure, circumventing these issues.[1]
Q2: How does poly(diisopropenylbenzene) function as a chain transfer agent?
A2: Poly(diisopropenylbenzene) that has been functionalized with a suitable thiocarbonylthio group acts as a macromolecular RAFT (Reversible Addition-Fragmentation chain Transfer) agent. The RAFT process is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The poly(diisopropenylbenzene) backbone serves as a polymeric scaffold for the RAFT end-groups.
Q3: Can I use a poly(diisopropenylbenzene)-based CTA for any type of monomer?
A3: The suitability of the poly(diisopropenylbenzene)-based CTA for a specific monomer depends on the functional RAFT group attached to the polymer backbone. The choice of the Z and R groups of the thiocarbonylthio moiety (Z-C(=S)S-R) is critical for controlling the polymerization of different classes of monomers, such as styrenes, acrylates, and methacrylates. General principles of RAFT agent selection apply.
Q4: Will the use of a polymeric CTA affect the properties of the final polymer?
A4: Yes, the poly(diisopropenylbenzene) backbone will be incorporated into the final polymer architecture. This can influence the thermal and mechanical properties of the resulting material. Depending on the application, this can be a desirable feature, for instance, in the formulation of coatings and finishes where the polymeric nature of the CTA can enhance durability.[1]
Q5: Is it possible to synthesize block copolymers using a poly(diisopropenylbenzene)-based macro-CTA?
A5: Absolutely. Once a polymer block has been grown from the poly(diisopropenylbenzene) macro-CTA, the active RAFT end-groups can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and application of poly(diisopropenylbenzene)-based macro-CTAs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor control over polymerization (broad molecular weight distribution) | 1. Inefficient chain transfer by the macro-CTA. 2. Incorrect choice of RAFT functionality for the monomer. 3. Impurities in the monomer or solvent. 4. Too high initiator concentration. | 1. Ensure complete functionalization of the poly(diisopropenylbenzene) with the RAFT agent. 2. Consult RAFT compatibility tables to select the appropriate Z and R groups for your monomer. 3. Purify the monomer and solvent before use. 4. Decrease the initiator-to-CTA ratio. |
| Low polymerization rate or long induction period | 1. The macro-CTA may cause steric hindrance. 2. The RAFT agent is retarding the polymerization. 3. Low reaction temperature. | 1. Increase the reaction temperature to improve chain transfer kinetics. 2. Select a RAFT agent with a less retarding Z group. 3. Increase the initiator concentration slightly, but monitor the effect on control. |
| Gelation or cross-linking during poly(diisopropenylbenzene) synthesis | 1. High concentration of diisopropenylbenzene. 2. High monomer conversion without adequate control. | 1. Perform the synthesis in a suitable solvent to control the concentration. 2. Monitor the reaction closely and stop at a lower conversion if necessary to obtain a soluble, linear polymer. |
| Incomplete functionalization of poly(diisopropenylbenzene) | 1. Insufficient amount of the functionalizing agent. 2. Steric hindrance from the polymer backbone. 3. Inefficient reaction conditions for functionalization. | 1. Use a stoichiometric excess of the functionalizing agent. 2. Allow for longer reaction times or increase the reaction temperature. 3. Optimize the solvent and catalyst (if applicable) for the functionalization reaction. |
| Difficulty in purifying the macro-CTA | The polymeric nature of the CTA can make purification challenging. | Use precipitation and re-dissolution in appropriate solvent/non-solvent pairs to purify the macro-CTA from unreacted small molecules. |
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(diisopropenylbenzene)
This protocol is adapted from the general principles outlined for the synthesis of linear polymers of diisopropenylbenzene.[1]
Materials:
-
Diisopropenylbenzene (DIPB)
-
Chain transfer catalyst (e.g., a cobalt complex)
-
Free radical initiator (e.g., AIBN)
-
Solvent (e.g., toluene)
-
Hydrogen gas or a hydrogen atom donor
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve diisopropenylbenzene in the chosen solvent.
-
Add the chain transfer catalyst and the free radical initiator to the solution.
-
If using a hydrogen atom donor, add it to the mixture. If using hydrogen gas, purge the system with hydrogen.
-
Heat the reaction mixture to a temperature between 60°C and 120°C under a nitrogen atmosphere.
-
Monitor the monomer conversion over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Continue heating until a conversion of 70% to 100% is achieved, while ensuring the polymer remains soluble.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Filter and dry the resulting poly(diisopropenylbenzene) under vacuum.
-
Characterize the polymer by size-exclusion chromatography (SEC) to determine its molecular weight and polydispersity index (PDI).
Protocol 2: Functionalization of Poly(diisopropenylbenzene) to a Macro-RAFT Agent
This is a generalized procedure, as the specific reagents will depend on the desired RAFT functionality. This example assumes the introduction of a carboxylic acid group for subsequent conversion to a dithiobenzoate.
Materials:
-
Linear poly(diisopropenylbenzene)
-
Functionalizing agent (e.g., a molecule with a thiol group and a protected carboxylic acid)
-
Radical initiator
-
Solvent
Procedure:
-
Dissolve the synthesized poly(diisopropenylbenzene) in a suitable solvent in a reaction vessel.
-
Add the functionalizing agent and a radical initiator.
-
Heat the mixture under nitrogen to initiate the addition of the functionalizing agent to the double bonds of the polymer.
-
After the reaction is complete, purify the functionalized polymer by precipitation.
-
Deprotect the carboxylic acid groups.
-
Convert the carboxylic acid groups to a dithiobenzoate RAFT agent using a suitable synthetic route (e.g., reaction with a dithiobenzoic acid salt).
-
Purify the final poly(diisopropenylbenzene)-based macro-RAFT agent by precipitation.
-
Characterize the macro-RAFT agent using NMR and UV-Vis spectroscopy to confirm functionalization.
Protocol 3: RAFT Polymerization Using Poly(diisopropenylbenzene) Macro-CTA
Materials:
-
Poly(diisopropenylbenzene) macro-CTA
-
Monomer (e.g., styrene, methyl methacrylate)
-
Free radical initiator (e.g., AIBN)
-
Solvent
-
Schlenk flask or sealed ampoules
Procedure:
-
In a Schlenk flask, dissolve the poly(diisopropenylbenzene) macro-CTA, the monomer, and the initiator in the chosen solvent.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C).
-
Take samples periodically to monitor monomer conversion (by NMR or GC) and the evolution of molecular weight (by SEC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Isolate the polymer by precipitation in a suitable non-solvent.
-
Dry the polymer under vacuum.
Data Presentation
Table 1: Comparison of Properties: Conventional vs. Polymeric CTAs
| Property | Conventional CTA (e.g., AMSD) | Poly(diisopropenylbenzene) Macro-CTA |
| Volatility | Moderate to High | Negligible[1] |
| Odor | Often noticeable | Low to none |
| Contribution to VOCs | Yes | No[1] |
| Incorporation into final polymer | Small end-group | Polymeric backbone |
| Potential for leaching | Higher | Lower |
Visualizations
Caption: Workflow for the synthesis and application of a poly(diisopropenylbenzene)-based macro-CTA.
Caption: General mechanism of RAFT polymerization using a macromolecular chain transfer agent.
References
Validation & Comparative
A Comparative Guide: 1,3-Diisopropenylbenzene vs. Divinylbenzene as Crosslinking Agents
In the realm of polymer science, the choice of a crosslinking agent is a critical determinant of the final properties and performance of polymeric materials. For researchers, scientists, and professionals in drug development, understanding the nuances of different crosslinkers is paramount for designing materials with tailored characteristics for applications ranging from drug delivery matrices to separation media. This guide provides an objective comparison of two aromatic crosslinking agents: 1,3-Diisopropenylbenzene (1,3-DIPEB) and the more conventional divinylbenzene (B73037) (DVB).
This comparison delves into their chemical structures, polymerization behaviors, and the resulting polymer properties, supported by available experimental data. We will explore how the subtle difference in their molecular architecture—the presence of methyl groups on the vinyl substituents in 1,3-DIPEB—influences the reactivity and the final network structure, thereby affecting the material's mechanical, thermal, and chemical properties.
Executive Summary
Divinylbenzene has long been the industry standard for creating rigid, highly crosslinked polymer networks, particularly in the production of ion-exchange resins and chromatography supports. Its vinyl groups are highly reactive in free-radical polymerization, leading to the rapid formation of a robust three-dimensional network.
This compound, on the other hand, presents a unique set of characteristics. The methyl groups adjacent to the double bonds introduce steric hindrance, which modulates its reactivity. This can be advantageous in controlling polymerization kinetics and achieving more uniform network structures, potentially reducing the tendency for gelation.[1] Anionic polymerization of 1,3-DIPEB, for instance, exhibits a low ceiling temperature, allowing for the synthesis of linear polymers with pendant reactive groups at low conversions, with crosslinking occurring at higher conversions.[2][3] This feature opens avenues for creating novel polymer architectures such as hyperbranched and star polymers.[1]
Chemical Structures and Properties
The fundamental difference between 1,3-DIPEB and DVB lies in the substituents on their vinyl groups. This structural variance has a profound impact on their polymerization characteristics and the architecture of the resulting polymer network.
References
A Comparative Study of 1,3- and 1,4-Diisopropenylbenzene in Anionic Polymerization
An in-depth analysis of the anionic polymerization behavior of 1,3-diisopropenylbenzene (1,3-DIB) and 1,4-diisopropenylbenzene (B167512) (1,4-DIB) reveals significant differences in their reactivity and the resulting polymer architectures. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate monomer for specific applications.
The anionic polymerization of diisopropenylbenzene (DIB) isomers is characterized by a low ceiling temperature and a notable variance in the reactivity of their two double bonds.[1][2] At initial stages of polymerization, both isomers tend to form linear polymers with one pendant double bond per monomer unit. However, as the reaction progresses to higher conversions, the potential for branching and crosslinking increases.[1][2]
A key distinction lies in their suitability for living anionic polymerization. While the living anionic polymerization of 1,4-DIB has been successfully achieved, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, similar success has not been reported for 1,3-DIB under the same conditions.[2][3] This difference is critical for applications requiring well-defined polymer architectures.
Performance Comparison in Anionic Polymerization
The following tables summarize the quantitative data from anionic polymerization experiments with 1,3-DIB and 1,4-DIB, highlighting the differences in reaction conditions and resulting polymer properties.
Table 1: Anionic Polymerization of 1,4-Diisopropenylbenzene
| Initiator System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | Mn ( g/mol , calc) | Mw/Mn | Reference |
| oligo(α-methylstyryl)lithium / KOtBu | THF | -78 | 48 | 95 | 7,620 | 6,750 | 1.03 | [3] |
| oligo(α-methylstyryl)lithium / KOtBu | THF | -78 | 168 | ~100 | - | - | - | [3][4] |
| oligo(α-methylstyryl)lithium / KOtBu | THF | -40 | 2 | 89 | - | - | - | [3] |
| oligo(α-methylstyryl)lithium / KOtBu | THF | -40 | 6 | 92 | - | - | - | [3] |
| 1-phenylethylpotassium | THF | -30 | 2 | 65 | 20,900 | 19,500 | 1.25 | [3] |
Table 2: Anionic Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Key Observation | Reference |
| Anionic initiators | THF | -40 | No gelation observed in self-condensing vinyl polymerization. | [5] |
| nBuLi | THF | -40 | Formation of hyperbranched polymers. | [5] |
| DPHLi | THF | -40 | Higher molecular weight hyperbranched polymers compared to nBuLi. | [5] |
Experimental Protocols
Living Anionic Polymerization of 1,4-Diisopropenylbenzene:
A representative procedure for the living anionic polymerization of 1,4-DIB is conducted under high vacuum conditions using break-seals.[3] The initiator system is specifically designed, prepared from oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide (KOtBu).[3] The polymerization is carried out in tetrahydrofuran (B95107) (THF) at -78°C.[3] The reaction mixture turns a dark red color, characteristic of the living styryl anion, which persists throughout the polymerization.[3] The resulting polymer remains soluble, and the reaction can proceed for extended periods (e.g., 48 to 168 hours) to achieve high conversion.[3][4] The stability of the living polymers at -78°C for up to 168 hours and at -40°C for 6 hours indicates the suppression of intermolecular reactions involving the pendant isopropenyl group.[3]
Anionic Self-Condensing Vinyl Polymerization of this compound:
For the synthesis of hyperbranched polymers, an "inimer" (a molecule that can act as both an initiator and a monomer) is formed in situ from 1,3-DIB and an anionic initiator like n-butyllithium (nBuLi) or diphenylhexyllithium (B8564950) (DPHLi) in THF at -40°C.[5] The inimer, synthesized at a higher temperature (35°C), then undergoes intermolecular self-condensation at the lower temperature.[5] This process avoids gelation, which can be an issue with other divinyl monomers.[5] The molecular weight of the resulting hyperbranched polymers can be influenced by the choice of initiator.[5]
Visualizing Polymerization Pathways and Architectures
The following diagrams illustrate the mechanistic steps and resulting polymer structures in the anionic polymerization of diisopropenylbenzenes.
Caption: General mechanism of anionic polymerization of diisopropenylbenzenes.
Caption: Comparison of resulting polymer architectures.
References
Performance of poly(S-r-DIB) compared to traditional sulfur-vulcanized elastomers
In the ever-evolving landscape of polymer science, the quest for materials with enhanced performance characteristics is perpetual. This guide provides a detailed comparison of an emerging class of polymers, poly(S-r-DIB), synthesized via inverse vulcanization, and traditional sulfur-vulcanized elastomers. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering an objective analysis supported by experimental data to inform material selection and development.
Executive Summary
Poly(S-r-DIB) (poly(sulfur-random-diisopropenylbenzene)) is a novel polymer created through the inverse vulcanization of elemental sulfur and a divinyl comonomer, diisopropenylbenzene. This method allows for the incorporation of a high sulfur content into the polymer backbone, leading to unique thermal and mechanical properties. Traditional elastomers, such as natural rubber (NR) and styrene-butadiene rubber (SBR), have long been the industry standard, relying on conventional sulfur vulcanization to achieve their desirable elastomeric properties. This guide will delve into a comparative analysis of these two classes of materials, focusing on their mechanical performance and thermal stability.
Mechanical Performance
The mechanical properties of elastomers are paramount to their application. Key parameters include tensile strength, elongation at break, and Young's modulus.
Data Presentation
The following tables summarize the mechanical properties of poly(S-r-DIB) with varying diisopropenylbenzene (DIB) content and compare them with those of traditional sulfur-vulcanized natural rubber and styrene-butadiene rubber.
Table 1: Mechanical Properties of Poly(S-r-DIB) with Varying DIB Content
| DIB Content (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 10 | 460 | 8.69 ± 0.54 | 6.65 ± 2.23 |
| 20 | 350 | - | - |
| 30 | 260 | - | - |
| 50 | 185 | - | - |
Data sourced from studies on the mechanical properties of poly(S-r-DIB). Note that tensile strength and elongation at break data were not available for all DIB concentrations in the reviewed literature.
Table 2: Comparative Mechanical Properties of Poly(S-r-DIB) and Traditional Elastomers
| Material | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(S-r-DIB) (10 wt% DIB) | 460 | 8.69 | 6.65 |
| Sulfur-Vulcanized Natural Rubber (NR) | 1-10 | 20-30 | 700-900 |
| Sulfur-Vulcanized Styrene-Butadiene Rubber (SBR) | 2-10 | 10-25 | 400-600 |
Note: The properties of traditional elastomers can vary significantly based on the specific formulation (e.g., sulfur and accelerator content, presence of fillers).
From the data, it is evident that poly(S-r-DIB) generally exhibits a significantly higher Young's modulus, indicating greater stiffness, compared to traditional elastomers.[1] Conversely, its tensile strength and elongation at break are considerably lower, suggesting a more brittle nature. Traditional elastomers like NR and SBR are characterized by their high flexibility and elasticity.[2]
Thermal Stability
Thermal stability is a critical factor for materials intended for applications involving elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate this property.
Data Presentation
Table 3: Thermal Properties of Poly(S-r-DIB) and Traditional Elastomers
| Material | Onset Decomposition Temperature (Tonset, °C) | Glass Transition Temperature (Tg, °C) |
| Poly(S-r-DIB) (50 wt% DIB) | ~220 | ~20-40 |
| Sulfur-Vulcanized Natural Rubber (NR) | ~300 | -60 to -70 |
| Sulfur-Vulcanized Styrene-Butadiene Rubber (SBR) | ~350 | -50 to -60 |
Note: Decomposition temperatures can be influenced by the heating rate and atmosphere in TGA. Tg for poly(S-r-DIB) can be tuned by altering the DIB content.
Poly(S-r-DIB) demonstrates moderate thermal stability, with decomposition initiating around 220°C.[3] Traditional sulfur-vulcanized elastomers, particularly SBR, generally exhibit higher thermal stability. The glass transition temperature of poly(S-r-DIB) is notably higher than that of NR and SBR, indicating that it remains in a glassy, rigid state at room temperature.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Tensile Testing
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
-
Specimen Preparation: Dumbbell-shaped specimens are die-cut from cured sheets of the material. The thickness of the narrow section is measured at three points, and the median value is used.
-
Procedure:
-
The specimen is mounted in the grips of a universal testing machine.
-
The test is initiated at a constant crosshead speed (e.g., 500 mm/min).
-
The force and elongation are recorded until the specimen fractures.
-
-
Calculations:
-
Tensile Strength: The maximum stress applied before rupture.
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Procedure:
-
A small sample (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored.
-
-
Analysis: The onset of decomposition is determined from the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Procedure:
-
A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is subjected to a controlled temperature program, typically involving heating, cooling, and isothermal steps (e.g., heat from -100 °C to 200 °C at 10 °C/min).
-
-
Analysis: The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.
Visualizing the Chemistry: Synthesis Pathways
The distinct properties of poly(S-r-DIB) and traditional elastomers stem from their fundamentally different chemical structures and crosslinking mechanisms.
References
A Comparative Guide to Validating the Crosslinking Efficiency of 1,3-Diisopropenylbenzene in Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-diisopropenylbenzene (1,3-DIPB) with other crosslinking agents, focusing on the validation of its crosslinking efficiency in polymer networks. Below, we present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.
Comparative Analysis of Crosslinking Efficiency
The efficiency of a crosslinking agent is a critical parameter that dictates the final physicochemical properties of a polymer network, including its mechanical strength, thermal stability, and swelling behavior. While divinylbenzene (B73037) (DVB) has traditionally been a standard crosslinker, 1,3-DIPB presents unique characteristics due to the reactivity of its isopropenyl groups.
The anionic polymerization of this compound is noted to have a relatively low ceiling temperature.[1][2] At lower degrees of conversion, the resulting polymers are primarily linear, with each monomer unit retaining a pendant double bond. Crosslinking and branching tend to occur at higher conversion rates.[1] This behavior suggests that the crosslinking process with 1,3-DIPB can be controlled by adjusting the polymerization conditions.
While direct, comprehensive comparative studies on the crosslinking efficiency of 1,3-DIPB versus other crosslinkers are not extensively detailed in the provided search results, the principles of evaluating crosslink density can be applied to compare these agents. Key methodologies for this validation are outlined below.
Quantitative Data Summary
The following table summarizes the key parameters used to evaluate crosslinking efficiency and the typical expected outcomes when comparing a more efficient crosslinker to a less efficient one. The specific values are illustrative and would be dependent on the specific polymer system and experimental conditions.
| Parameter | Experimental Technique | Higher Crosslinking Efficiency | Lower Crosslinking Efficiency |
| Gel Content (%) | Swelling Test (ASTM D2765) | Higher | Lower |
| Swell Ratio | Swelling Test (ASTM D2765) | Lower | Higher |
| Storage Modulus (G') in Rubbery Plateau | Rheology / DMA | Higher | Lower |
| Glass Transition Temperature (Tg) | DSC / DMA | Higher | Lower |
| Crosslink Density (ν) | Calculated from Swelling or Rheology Data | Higher | Lower |
| T2 Relaxation Time | NMR Spectroscopy | Shorter | Longer |
Experimental Protocols
Accurate validation of crosslinking efficiency relies on standardized and well-executed experimental protocols. Below are detailed methodologies for key experiments.
Swelling Test for Gel Content and Swell Ratio (Based on ASTM D2765)
This method is a fundamental technique to determine the crosslink density of a polymer.[3]
-
Objective: To determine the gel content and swell ratio of the crosslinked polymer network.
-
Materials:
-
Crosslinked polymer sample of known mass.
-
Appropriate solvent (e.g., toluene, THF).
-
Extraction apparatus (e.g., Soxhlet extractor).
-
Oven for drying.
-
-
Procedure:
-
A precisely weighed sample of the crosslinked polymer is placed in the extraction thimble.
-
The sample is extracted with a suitable solvent in a Soxhlet apparatus for a specified duration (e.g., 24 hours) to remove any soluble, uncrosslinked polymer.
-
After extraction, the swollen sample is removed and weighed immediately to determine the swollen weight.
-
The sample is then dried in a vacuum oven at a specific temperature until a constant weight is achieved. This final weight is the weight of the dried, crosslinked gel.
-
-
Calculations:
-
Gel Content (%) = (Mass of dried, extracted sample / Initial mass of sample) x 100
-
Swell Ratio = (Mass of swollen, extracted sample - Mass of dried, extracted sample) / Mass of dried, extracted sample
-
Rheology and Dynamic Mechanical Analysis (DMA)
Rheological and DMA measurements provide quantitative data on the viscoelastic properties of the polymer network, from which crosslinking density can be calculated.
-
Objective: To measure the storage modulus (G') in the rubbery plateau region to calculate the crosslink density.
-
Instrumentation: Rheometer or DMA instrument.
-
Procedure:
-
A sample of the crosslinked polymer is prepared with defined geometry (e.g., rectangular bar for DMA, parallel plates for rheology).
-
A dynamic temperature ramp test is performed, heating the sample from below its glass transition temperature (Tg) to well into the rubbery plateau region.
-
The storage modulus (G'), loss modulus (G''), and tan delta are recorded as a function of temperature at a constant frequency and strain.
-
-
Calculation of Crosslink Density (ν):
-
The crosslink density can be calculated from the storage modulus (G' or E') in the rubbery plateau region using the theory of rubber elasticity:
-
ν = G' / (R * T) (for shear modulus)
-
ν = E' / (3 * R * T) (for tensile modulus)
-
-
Where:
-
ν is the crosslink density (mol/m³).
-
G' or E' is the storage modulus in the rubbery plateau (Pa).
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in the rubbery plateau region (K).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-field NMR spectroscopy is a non-destructive technique that can provide information about the mobility of polymer chains, which is related to the crosslink density.[4]
-
Objective: To measure the spin-spin relaxation time (T2) to infer the crosslink density.
-
Instrumentation: Low-field NMR spectrometer.
-
Procedure:
-
The polymer sample is placed in the NMR spectrometer.
-
A pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG) is applied to measure the T2 relaxation time.
-
The decay of the NMR signal is analyzed to determine the T2 values.
-
-
Interpretation:
-
Highly crosslinked networks restrict the mobility of polymer chains, leading to shorter T2 relaxation times.
-
Conversely, lower crosslink density allows for greater chain mobility and results in longer T2 relaxation times.
-
Visualizations
Reaction Mechanism: Anionic Polymerization and Crosslinking with 1,3-DIPB
The following diagram illustrates the proposed mechanism for the anionic polymerization of a monomer (e.g., styrene) initiated by an adduct of s-butyllithium and 1,3-DIPB, leading to a crosslinked network.
Caption: Anionic polymerization and crosslinking with 1,3-DIPB.
Experimental Workflow for Validating Crosslinking Efficiency
This diagram outlines the logical flow of experiments to compare the crosslinking efficiency of different agents.
References
A Researcher's Guide to Polymer Crosslinking: Comparing Mechanical and Thermal Properties
For researchers, scientists, and drug development professionals, the selection of a polymer and its corresponding crosslinking agent is a critical decision that dictates the final material's performance. Crosslinking, the process of forming covalent bonds between polymer chains, transforms linear or branched polymers into a three-dimensional network.[1] This structural change significantly enhances mechanical strength, thermal stability, and chemical resistance.[1][2] This guide provides an objective comparison of how different crosslinking agents affect the mechanical and thermal properties of several common polymers, supported by experimental data.
The choice of crosslinking agent, its concentration, and its chemical structure (e.g., chain length) are primary factors that influence the final properties of the polymer network.[3] Shorter crosslinkers tend to create denser, more rigid networks, while longer, more flexible crosslinkers can enhance impact strength and elongation.[3] This guide will explore these relationships through quantitative data on four common polymer systems: Ethylene Propylene Diene Monomer (EPDM), Polymethyl Methacrylate (PMMA), Epoxy Resins, and Polyethylene (PE).
Data Presentation: Quantitative Comparison of Crosslinked Polymers
The following tables summarize the mechanical and thermal properties of various polymers crosslinked with different agents and concentrations.
Table 1: Comparison of Sulfur vs. Peroxide Curing for EPDM Rubber
| Property | Sulfur-Cured EPDM | Peroxide-Cured EPDM | Unit |
| Tensile Strength | Higher | Lower | MPa |
| Tear Strength | Higher | Lower | kN/m |
| Max Service Temperature | ~120 | ~150 | °C |
| Compression Set | Higher (Poorer) | Lower (Better) | % |
| Heat & Aging Resistance | Good | Superior | - |
| Chemical Resistance | Good | Improved | - |
Note: Data synthesized from multiple sources.[1][2][4][5] Peroxide-cured EPDM offers superior thermal stability and lower compression set, making it ideal for high-temperature applications.[1] Conversely, sulfur-cured EPDM generally provides higher tensile and tear strength.[1][2]
Table 2: Mechanical Properties of Polymethyl Methacrylate (PMMA) with Different Dimethacrylate Crosslinking Agents (10% vol.)
| Crosslinking Agent | Flexural Strength | Elastic Modulus | Impact Strength | Surface Hardness |
| EGDMA (Ethylene Glycol Dimethacrylate) | 95.8 ± 6.1 | 2981 ± 215 | 9.9 ± 1.1 | 21.2 ± 0.7 |
| TEGDMA (Tetraethylene Glycol Dimethacrylate) | 94.5 ± 8.3 | 2854 ± 248 | 10.5 ± 1.4 | 20.5 ± 0.9 |
| PEGDMA (Polyethylene Glycol Dimethacrylate) | 89.7 ± 7.5 | 2612 ± 197 | 11.2 ± 1.3 | 18.9 ± 1.2 |
| Control (No Crosslinker) | 92.3 ± 5.8 | 2765 ± 189 | 9.5 ± 0.9 | 20.8 ± 0.6 |
Data extracted from a study by Ceylan et al. (2023) on PMMA for denture base applications.[3][6][7] The study found that while crosslinkers were incorporated, no statistically significant increases in flexural or impact strength were observed compared to conventional PMMA, but properties were influenced by agent type and concentration.[7]
Table 3: Thermal and Mechanical Properties of DGEBA Epoxy Resin with Different Amine Curing Agents
| Curing Agent | Type | Young's Modulus (E) | Glass Transition Temp. (Tg) |
| EDA (Ethylenediamine) | Aliphatic | ~3.1 | 128 |
| DETA (Diethylenetriamine) | Aliphatic | ~3.2 | 137 |
| TETA (Triethylenetetramine) | Aliphatic | ~3.3 | 142 |
| IPD (Isophorone Diamine) | Cycloaliphatic | ~3.4 | 162 |
| mPDA (m-phenylenediamine) | Aromatic | Higher | High |
| DDS (Diaminodiphenyl Sulphone) | Aromatic | Higher | High |
Note: Data synthesized from multiple sources.[8][9] Tg values are from DMA at 1 Hz. Aromatic amines generally provide higher thermal resistance than aliphatic amines due to the rigidity of the aromatic rings.[9] Increasing the functionality and chain length in the aliphatic amine series (EDA to TETA) leads to an increase in Tg.[8]
Table 4: Properties of Polyethylene Crosslinked with Dialkyl Peroxide
| Polymer | Peroxide Conc. (% mass) | Tensile Strength (MPa) | Elongation at Break (%) | Crystallinity (%) |
| LLDPE | 0% | 12.1 | 550 | 25.4 |
| 1% | 13.5 | 450 | 22.1 | |
| 2% | 14.2 | 380 | 21.5 | |
| UHMWPE | 0% | 38.5 | 350 | 38.1 |
| 1% | 40.2 | 310 | 35.2 | |
| 2% | 41.8 | 280 | 34.7 |
Data extracted from a study by Faria et al. (2021).[10] Crosslinking with peroxide increases the tensile strength but reduces the elongation at break and crystallinity for both Linear Low-Density (LLDPE) and Ultra-High Molecular Weight Polyethylene (UHMWPE).[10]
Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies. Below are summaries of the key experimental protocols used for characterizing the mechanical and thermal properties of polymers.
Mechanical Testing Protocols
-
Tensile Properties (ASTM D638): This test determines the ultimate tensile strength, tensile modulus (stiffness), and elongation at break of a material.[11]
-
Specimen: A dumbbell or "dog-bone" shaped specimen is prepared by injection molding, machining, or die-cutting.[12]
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[13][14] An extensometer is used to measure strain accurately for modulus calculation.
-
Key Outputs: Tensile Strength (MPa), Tensile Modulus (GPa), Elongation at Break (%).[11]
-
-
Flexural Properties (ASTM D790): This test measures a material's resistance to bending, providing flexural strength and flexural modulus.[15]
-
Specimen: A rectangular bar of standard dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm).[16]
-
Procedure: The specimen is placed on two supports (a three-point bending setup). A load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches 5% strain in the outer fiber.[17]
-
Key Outputs: Flexural Strength (MPa), Flexural Modulus (GPa).[7]
-
-
Izod Impact Resistance (ASTM D256): This test determines the impact energy absorbed by a material, indicating its toughness and notch sensitivity.[4]
-
Specimen: A rectangular bar, typically with a V-shaped notch machined into it to create a stress concentration point.[3]
-
Procedure: The specimen is clamped vertically in a pendulum impact tester. The pendulum is released from a specific height, swings down, and strikes the notched side of the specimen. The energy absorbed to fracture the specimen is measured by the height of the pendulum's follow-through swing.[6]
-
Key Outputs: Impact Energy (J/m or ft-lb/in).[6]
-
Thermal Analysis Protocols
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): DSC is used to measure thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion.[8][18]
-
Specimen: A small amount of the material (typically 5-15 mg) is encapsulated in an aluminum pan.[8]
-
Procedure: The sample and an empty reference pan are heated at a controlled rate (e.g., 10 or 20°C/min) in a controlled atmosphere.[8] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The Tg is observed as a step change in the heat flow curve.[19]
-
Key Outputs: Glass Transition Temperature (Tg, °C), Melting Temperature (Tm, °C).
-
-
Thermogravimetric Analysis (TGA) (ASTM E1131): TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition temperatures.[20]
-
Specimen: A small sample of the material (typically 10-15 mg) is placed in a TGA pan.[20]
-
Procedure: The sample is heated in a furnace at a controlled rate in a specific atmosphere (e.g., inert nitrogen). The weight of the sample is continuously monitored as the temperature increases.
-
Key Outputs: Decomposition Temperature (°C), Mass Loss (%), Residue Content (%).[9]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of crosslinked polymers.
References
- 1. EPDM Coatings: Peroxide-Cured vs Sulfur-Cured and the Benefits [gallagherseals.com]
- 2. EPDM o-rings types: peroxide cured and sulfur cured - Power Rubber [powerrubber.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. researchgate.net [researchgate.net]
- 13. threebond.co.jp [threebond.co.jp]
- 14. pcimag.com [pcimag.com]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. researchgate.net [researchgate.net]
- 17. medcraveonline.com [medcraveonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
1,3-Diisopropenylbenzene as a sustainable alternative to petrochemical-based monomers
A Comparative Guide for Researchers and Scientists
In the quest for sustainable alternatives to petrochemical-based monomers, 1,3-Diisopropenylbenzene (1,3-DIPEB) is emerging as a versatile building block for a new generation of polymers. While traditionally synthesized from petroleum feedstocks, the precursors to 1,3-DIPEB, namely benzene (B151609) and propylene, can be derived from renewable biomass sources, opening a pathway to "greener" advanced materials. This guide provides a comprehensive comparison of 1,3-DIPEB with conventional petrochemical monomers like styrene (B11656) and divinylbenzene (B73037) (DVB), supported by experimental data and detailed protocols.
A Sustainable Pathway to a Versatile Monomer
The sustainability of 1,3-DIPEB is rooted in the developing bio-economy. Key precursors, benzene and propylene, are increasingly being produced from renewable resources such as lignocellulosic biomass and bio-alcohols. This shift from a fossil-based to a bio-based feedstock is a critical step in reducing the carbon footprint of the polymer industry.
Sustainable synthesis of 1,3-DIPEB from biomass.
Performance Comparison: 1,3-DIPEB vs. Petrochemical Monomers
Polymers derived from 1,3-DIPEB exhibit unique properties that can offer advantages over traditional polymers like polystyrene and those crosslinked with divinylbenzene.
Homopolymers and Copolymers
When used as a homopolymer or copolymerized with other vinyl monomers, 1,3-DIPEB can impart improved thermal stability and mechanical properties.
| Property | Poly(1,3-DIPEB) | Polystyrene (General Purpose) | Poly(styrene-co-DVB) (5% DVB) | Test Method |
| Glass Transition Temp. (Tg) | 150-180 °C | ~100 °C | 110-120 °C | DSC |
| Tensile Strength | 40-50 MPa | 40-50 MPa | 45-55 MPa | ASTM D638 |
| Flexural Modulus | 3.0-3.5 GPa | 2.5-3.1 GPa | 3.0-3.5 GPa | ASTM D790 |
| Thermal Decomposition Temp. | >400 °C | ~350 °C | ~375 °C | TGA |
Note: The properties of poly(1,3-DIPEB) can vary depending on the polymerization method and molecular weight. Data is compiled from multiple sources for comparative purposes.
Crosslinking Applications
As a crosslinking agent, 1,3-DIPEB offers an alternative to the widely used divinylbenzene (DVB). The isopropenyl groups of 1,3-DIPEB have different reactivity compared to the vinyl groups of DVB, which can lead to more uniform network structures and reduced gelation during polymerization.[1]
| Property | 1,3-DIPEB Crosslinked Polymer | DVB Crosslinked Polymer |
| Network Formation | More controlled, less prone to early gelation | Rapid, can lead to heterogeneous networks |
| Thermal Stability | Generally higher due to the gem-dimethyl group | Good, but can be lower than 1,3-DIPEB crosslinked systems |
| Mechanical Properties | Can lead to tougher, more flexible materials | Often results in rigid, brittle materials |
Innovative Polymer Architectures with 1,3-DIPEB
The unique reactivity of 1,3-DIPEB makes it an ideal candidate for creating advanced polymer structures such as hyperbranched polymers and for use in sustainable polymerization techniques like inverse vulcanization.
Hyperbranched Polymers
Anionic self-condensing vinyl polymerization (ASCVP) of 1,3-DIPEB can be employed to synthesize hyperbranched polymers with a high degree of branching, leading to materials with low viscosity and high solubility.[1]
Formation of hyperbranched polymers from 1,3-DIPEB.
Inverse Vulcanization
1,3-DIPEB can be copolymerized with elemental sulfur, an abundant industrial byproduct, through a process called inverse vulcanization. This solvent-free method with 100% atom economy yields high-sulfur-content polymers with interesting optical, electrochemical, and self-healing properties.[2][3]
Experimental Protocols
Anionic Polymerization of this compound
This protocol describes the synthesis of a linear poly(this compound) with pendant isopropenyl groups.
Materials:
-
This compound (1,3-DIPEB), purified by distillation over calcium hydride.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated.
-
Methanol, degassed.
Procedure:
-
A flame-dried glass reactor equipped with a magnetic stirrer is assembled and purged with argon.
-
Freshly distilled THF is transferred to the reactor via cannula.
-
The reactor is cooled to -78 °C in a dry ice/acetone bath.
-
A calculated amount of sec-BuLi solution is injected into the reactor.
-
Purified 1,3-DIPEB is added dropwise to the initiator solution. The reaction mixture typically turns a reddish color.
-
The polymerization is allowed to proceed at -78 °C for a specified time (e.g., 1-2 hours) to ensure the polymerization of only one isopropenyl group per monomer unit.
-
The polymerization is terminated by the addition of degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
Inverse Vulcanization of Sulfur and this compound
This protocol describes the synthesis of a poly(sulfur-ran-1,3-diisopropenylbenzene) copolymer.
Materials:
-
Elemental sulfur (S₈).
-
This compound (1,3-DIPEB).
Procedure:
-
Elemental sulfur is placed in a reaction vessel equipped with a magnetic stirrer and a condenser.
-
The vessel is heated to 180 °C to melt the sulfur and initiate its ring-opening polymerization.
-
1,3-DIPEB is added to the molten sulfur with vigorous stirring.
-
The reaction mixture is stirred at 180 °C for a specified time (e.g., 30-60 minutes). The viscosity of the mixture will increase as the copolymer forms.
-
The reaction is cooled to room temperature to yield the solid copolymer.
Polymer Characterization Workflow
A typical workflow for the characterization of the synthesized polymers is outlined below.
Workflow for polymer characterization.
Structural Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymerization and identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer microstructure and composition.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.
Mechanical Analysis:
-
Tensile Testing: To measure properties like tensile strength, modulus, and elongation at break.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material.
Crosslink Density and Chemical Resistance:
-
Soxhlet Extraction: To determine the gel content in crosslinked polymers.
-
Swelling Studies: To assess the crosslink density and chemical resistance by measuring the uptake of various solvents.
Conclusion
This compound presents a compelling case as a sustainable alternative to traditional petrochemical monomers. The potential for a bio-based synthesis route, coupled with its unique performance characteristics, opens up new possibilities for the design of advanced polymers with improved properties. While further research is needed for direct, comprehensive comparisons in all application areas, the existing data suggests that 1,3-DIPEB is a monomer with significant potential to contribute to a more sustainable and high-performance polymer future.
References
Reactivity ratio comparison of 1,3-diisopropenylbenzene with other vinyl monomers
A critical assessment of the reactivity of 1,3-diisopropenylbenzene (1,3-DIB) in comparison to other common vinyl monomers reveals a landscape with limited publicly available data, particularly for free-radical polymerization. This guide synthesizes the accessible research, providing a comparative analysis of 1,3-DIB's reactivity, primarily in anionic copolymerization, and contrasts it with the well-documented behavior of standard vinyl monomers like styrene, methyl methacrylate (B99206) (MMA), and n-butyl acrylate.
While 1,3-DIB is a recognized crosslinking agent and monomer, a comprehensive dataset of its reactivity ratios with a wide array of comonomers is not readily found in peer-reviewed literature. The most definitive data available pertains to its anionic copolymerization with α-methylstyrene, a structurally similar monomer to styrene.
Comparative Reactivity Ratios
The reactivity of monomers in a copolymerization is quantified by their reactivity ratios (r). A reactivity ratio greater than 1 indicates that the growing polymer chain radical prefers to add a monomer of its own type, while a value less than 1 signifies a preference for adding the other comonomer. When both r1 and r2 are less than 1, the copolymerization tends toward alternation.
The available data for the anionic copolymerization of this compound (M1) with α-methylstyrene (M2) suggests that 1,3-DIB is the more reactive monomer in this system.[1] Although a precise reactivity ratio for 1,3-DIB could not be experimentally determined from the available data, it was observed that at low conversions, the incorporation of 1,3-DIB into the polymer was approximately three times higher than its proportion in the initial monomer feed.[1] This indicates a strong preference of the growing polymer chain to add 1,3-DIB over α-methylstyrene.
For a broader context, the well-established reactivity ratios for the free-radical copolymerization of common vinyl monomers are presented below. It is crucial to note that these are from different polymerization systems (free-radical vs. anionic) and are therefore not directly comparable but offer a general benchmark for vinyl monomer reactivity.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type | Notes |
| This compound | α-Methylstyrene | Not Determined | 0.20 ± 0.03 | Anionic | 1,3-DIB is significantly more reactive. |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Free-Radical | Tendency towards alternation. |
| Styrene | n-Butyl Acrylate | ~0.75 | ~0.18 | Free-Radical | Styrene is more reactive. |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of reactivity ratios. Below are summaries of the experimental protocols for the anionic copolymerization of 1,3-DIB and a general procedure for free-radical copolymerization of vinyl monomers.
Anionic Copolymerization of this compound with α-Methylstyrene[1]
This procedure is conducted under high vacuum to prevent termination by atmospheric impurities.
-
Purification of Reagents: Monomers (1,3-DIB, α-methylstyrene) and solvent (e.g., tetrahydrofuran) are rigorously purified to remove inhibitors and water. This often involves distillation from drying agents.
-
Initiator Preparation: An anionic initiator, such as an organolithium compound (e.g., n-butyllithium), is prepared and its concentration is accurately determined.
-
Polymerization Setup: The polymerization is carried out in a sealed reactor under an inert atmosphere (e.g., argon).
-
Initiation: The initiator is introduced into the solvent, followed by the addition of the monomer mixture at a controlled temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at different time intervals (and therefore different conversions).
-
Termination: The polymerization in each aliquot is terminated by adding a proton source, such as methanol.
-
Polymer Isolation and Analysis: The copolymer is isolated, typically by precipitation in a non-solvent, and then dried. The composition of the copolymer is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) of the unreacted monomers.
-
Reactivity Ratio Calculation: The reactivity ratios are calculated from the monomer feed composition and the resulting copolymer composition at low conversions using appropriate mathematical models (e.g., the Mayo-Lewis equation).
General Protocol for Free-Radical Copolymerization and Reactivity Ratio Determination[2][3]
-
Monomer and Initiator Preparation: Monomers (e.g., styrene, MMA) are purified to remove inhibitors, typically by washing with an aqueous base solution followed by distillation.[2] A free-radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), is recrystallized.[2]
-
Reaction Setup: A series of reaction vessels are charged with varying initial molar ratios of the two monomers. The initiator is added to each vessel.
-
Polymerization: The reactions are carried out at a constant temperature in a controlled environment (e.g., under nitrogen) to low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.[3]
-
Termination and Isolation: The polymerization is quenched, often by rapid cooling and exposure to air. The resulting copolymer is isolated by precipitation in a suitable non-solvent and dried to a constant weight.
-
Copolymer Composition Analysis: The composition of each copolymer sample is determined using analytical methods such as ¹H NMR, Fourier-transform infrared spectroscopy (FTIR), or elemental analysis.[2]
-
Reactivity Ratio Determination: The reactivity ratios are determined by fitting the monomer feed composition and copolymer composition data to the copolymerization equation using methods like Fineman-Ross, Kelen-Tüdös, or non-linear least-squares analysis.[4]
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for a copolymerization experiment aimed at determining reactivity ratios and the logical relationship in interpreting the results.
References
Assessing the Long-Term Stability of 1,3-DIPB-Based Polymers: A Comparative Guide
For researchers and professionals in drug development and materials science, the long-term stability of polymers is a critical factor in ensuring the efficacy, safety, and shelf-life of products. This guide provides a comparative assessment of the long-term stability of polymers based on 1,3-diisopropenylbenzene (1,3-DIPB), a crosslinking agent gaining interest for its unique properties. Its performance is compared against polymers based on the well-established crosslinking agent, divinylbenzene (B73037) (DVB). This analysis is supported by a review of available experimental data on thermal, oxidative, hydrolytic, and mechanical stability.
Executive Summary
Polymers crosslinked with 1,3-DIPB are noted for their high thermal stability and potential for creating materials with a high glass transition temperature (Tg). While direct, comprehensive comparative studies with DVB-based polymers are limited, the available data suggests that 1,3-DIPB is a viable alternative to DVB, offering comparable and in some aspects, potentially superior, stability. DVB is a widely used crosslinker that generally enhances the thermal stability of polymers like polystyrene in proportion to its concentration. This guide synthesizes data from various sources to provide a comparative overview and outlines standardized experimental protocols for assessing polymer stability.
Data Presentation: Comparative Stability Metrics
The following tables summarize key stability data for polymers based on 1,3-DIPB and DVB. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Thermal Stability Data from Thermogravimetric Analysis (TGA)
| Polymer System | Crosslinker | Onset Decomposition Temp. (°C) | Temperature of Max. Decomposition Rate (°C) | Char Yield at 800°C (%) | Atmosphere | Reference |
| Poly(1,3-DIPB) | 1,3-DIPB | >400 | - | - | Nitrogen | [1] |
| Polystyrene-co-DVB (2% DVB) | DVB | ~350 | - | <5 | Vacuum | [2] |
| Polystyrene-co-DVB (25% DVB) | DVB | ~375 | - | ~10 | Vacuum | [2] |
| Polystyrene-co-DVB (56% DVB) | DVB | ~400 | - | ~20 | Vacuum | [2] |
| Poly(DVB) | DVB | ~400 | - | ~25 | Vacuum | [2] |
| Methyl Methacrylate-co-DVB (60:40) | DVB | 294 | 448 | 14 | Argon | [3] |
Table 2: Glass Transition Temperature (Tg) Data from Differential Scanning Calorimetry (DSC)
| Polymer System | Crosslinker | Tg (°C) | Reference |
| Poly(1,3-DIPB) | 1,3-DIPB | >300 | [1] |
| Poly(sulfur-random-1,3-DIPB) (20% 1,3-DIPB) | 1,3-DIPB | 32.7 | [4] |
| Poly(sulfur-random-1,3-DIPB) (50% 1,3-DIPB) | 1,3-DIPB | 49.2 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable stability studies. Below are generalized protocols for key experiments.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability of the polymer by measuring its mass change as a function of temperature.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[5]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass (char yield) at the final temperature.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To measure the heat flow associated with transitions in the polymer as a function of temperature, to determine the Tg.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle. For example:
-
Heat from 25°C to 200°C at 10°C/min to erase the thermal history.
-
Cool from 200°C to 25°C at 10°C/min.
-
Heat from 25°C to a temperature above the expected Tg at 10°C/min.[5]
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[6]
Mandatory Visualizations
Logical Workflow for Polymer Synthesis and Stability Assessment
Caption: Workflow for synthesis and stability testing.
Conceptual Degradation Pathway
Caption: General polymer degradation pathways.
References
- 1. US5350604A - Photocurable compositions of polyindane and this compound, and coating process - Google Patents [patents.google.com]
- 2. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. This compound | 3748-13-8 | Benchchem [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. resolvemass.ca [resolvemass.ca]
A Head-to-Head Battle of Crosslinkers: Evaluating 1,3-DIPB and DVB in ETFE Membrane Performance
For researchers and professionals in drug development and related scientific fields, the selection of appropriate materials is paramount. Ethylene tetrafluoroethylene (B6358150) (ETFE) membranes, known for their excellent chemical and thermal stability, are often enhanced through crosslinking to improve their mechanical properties and overall performance. This guide provides a detailed comparison of ETFE membranes crosslinked with two different agents: 1,3-diisopropenylbenzene (1,3-DIPB) and divinylbenzene (B73037) (DVB), supported by experimental data to inform material selection for advanced applications.
This comparative analysis delves into the critical performance aspects of ETFE membranes crosslinked with 1,3-DIPB, a novel crosslinker, versus the more conventional DVB. The data presented is collated from various studies, with a significant portion originating from research conducted at the Paul Scherrer Institut (PSI), a leading center in this field. The findings suggest that while DVB is a well-established and effective crosslinker, 1,3-DIPB presents unique advantages, particularly in terms of membrane stability.
Executive Summary of Performance Characteristics
The choice of crosslinker significantly impacts the final properties of the ETFE membrane. DVB is known to enhance mechanical properties and control swelling.[1] However, the concentration of DVB is a critical parameter, as higher concentrations can lead to increased ohmic resistance and brittleness of the membrane.[2] On the other hand, membranes crosslinked with 1,3-DIPB have shown promise in improving the intrinsic oxidative stability of the membrane, a crucial factor for long-term performance in demanding applications such as fuel cells.
Quantitative Performance Data
The following tables summarize the key performance metrics for ETFE membranes crosslinked with 1,3-DIPB and DVB. The data has been compiled from multiple sources to provide a comprehensive overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Mechanical Properties of Crosslinked ETFE Membranes
| Property | 1,3-DIPB Crosslinked | DVB Crosslinked | Test Method |
| Tensile Strength | Data not explicitly available in the searched documents. | Positively affected by crosslinker concentration.[3] | Stress-strain analysis |
| Elongation at Break | Data not explicitly available in the searched documents. | Decreases with increasing crosslinker concentration and graft level.[3] | Stress-strain analysis |
| Yield Strength | Data not explicitly available in the searched documents. | Almost unaffected by the introduction of the crosslinker.[3] | Stress-strain analysis |
| Modulus of Elasticity | Data not explicitly available in the searched documents. | Almost unaffected by the introduction of the crosslinker.[3] | Stress-strain analysis |
Table 2: Physicochemical and Electrochemical Properties
| Property | 1,3-DIPB Crosslinked | DVB Crosslinked | Test Method |
| Ion Exchange Capacity (IEC) | Varied systematically in studies; specific values depend on monomer composition.[2] | Decreases slightly with increasing DVB concentration.[1] | Titration |
| Water Uptake | Influenced by crosslinker level.[2] | Decreases substantially with increasing DVB concentration.[1] | Gravimetric analysis |
| Proton Conductivity | Dependent on crosslinker concentration.[2] | Decreases considerably with the increase of DVB content. | Electrochemical Impedance Spectroscopy |
| Dimensional Swelling | Controlled by the introduction of the crosslinker. | Can be controlled by the introduction of DVB.[1] | Measurement of dimensional changes |
Table 3: Fuel Cell Performance and Stability
| Property | 1,3-DIPB Crosslinked | DVB Crosslinked | Test Method |
| Fuel Cell Performance | Systematic studies performed by varying DIPB level.[2] | Optimum performance at a styrene:DVB ratio of 95:5.[2] | Single-cell fuel cell testing |
| Chemical Stability | AMS/AN/DiPB grafted membranes show high stability.[4] | Significantly higher chemical stability in crosslinked membranes.[1] | Accelerated stress tests (e.g., Fenton's test) |
| Membrane Durability | Promising results in durability tests. | Lifetimes exceeding 250h achieved with crosslinked membranes.[5] | Long-term fuel cell operation |
Experimental Protocols
To ensure a clear understanding of the presented data, this section outlines the typical experimental methodologies employed in the evaluation of these crosslinked ETFE membranes.
Membrane Preparation: Radiation-Induced Grafting
A common method for preparing these specialized membranes is radiation-induced grafting. The general workflow is as follows:
-
ETFE Film Irradiation: A base ETFE film is irradiated, typically with an electron beam or gamma rays, in an inert atmosphere to create active radical sites on the polymer backbone.
-
Grafting: The irradiated film is then immersed in a solution containing a monomer (e.g., styrene), the crosslinker (1,3-DIPB or DVB), and a solvent. The grafting reaction is initiated, where the monomer and crosslinker polymerize from the active sites on the ETFE film.
-
Sulfonation: To introduce proton conductivity, the grafted films are sulfonated using a sulfonating agent like chlorosulfonic acid. This step attaches sulfonic acid groups to the grafted polymer chains.
-
Post-Treatment: The final membrane is washed and conditioned to remove any residual chemicals and to ensure it is in the desired ionic form.
Key Performance Evaluation Techniques
-
Mechanical Testing (Stress-Strain Analysis): The mechanical properties of the membranes, including tensile strength, elongation at break, and Young's modulus, are determined using a universal testing machine. This provides insights into the material's strength and flexibility.
-
Ion Exchange Capacity (IEC) Measurement: IEC, a measure of the number of ion-exchangeable groups per unit weight of dry polymer, is typically determined by titration. A known weight of the membrane in its acidic form is immersed in a salt solution, and the released protons are titrated with a standard base.
-
Water Uptake and Swelling Ratio: The membrane's ability to absorb water is crucial for proton conductivity. Water uptake is measured by weighing the membrane in its dry and wet states. The swelling ratio is determined by measuring the dimensional changes of the membrane upon hydration.
-
Proton Conductivity Measurement: The through-plane proton conductivity of the membrane is measured using electrochemical impedance spectroscopy (EIS). The membrane is placed between two electrodes in a controlled temperature and humidity environment, and its resistance to proton flow is measured over a range of frequencies.
-
Fuel Cell Testing: The ultimate performance of the membrane is evaluated by fabricating a membrane electrode assembly (MEA) and testing it in a single-cell fuel cell setup. Key metrics include polarization curves (voltage vs. current density) and long-term durability under specific operating conditions.
Conclusion
The selection between 1,3-DIPB and DVB as a crosslinker for ETFE membranes depends on the specific requirements of the intended application. DVB is a well-characterized crosslinker that effectively improves the mechanical properties and controls the swelling of ETFE membranes. The optimal concentration of DVB is crucial to avoid detrimental effects on conductivity and brittleness.
Researchers and drug development professionals should carefully consider the trade-offs between mechanical properties, electrochemical performance, and long-term stability when selecting a crosslinker for their ETFE membrane applications. The experimental protocols and data presented in this guide provide a foundational understanding to aid in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of radiation-induced grafting process on mechanical properties of ETFE-based membranes for fuel cells - Sabanci University Research Database [research.sabanciuniv.edu]
- 4. Stability and Degradation Mechanisms of Radiation-Grafted Polymer Electrolyte Membranes for Water Electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Properties of Poly(S-r-DIB) and Other Sulfur-Based Polymers
For Immediate Publication
[City, State] – [Date] – A comprehensive review of recent studies highlights the potent antimicrobial properties of sulfur-based polymers, particularly poly(sulfur-random-1,3-diisopropenylbenzene) or poly(S-r-DIB). This guide provides a detailed comparison of poly(S-r-DIB) with other sulfur-containing polymers, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising class of antimicrobial materials.
Sulfur-based polymers, synthesized through a process known as inverse vulcanization, are emerging as a significant area of interest in the development of novel antimicrobial agents. This process allows for the creation of high-sulfur-content polymers from elemental sulfur, a readily available industrial byproduct.[1] The inherent antimicrobial activity of sulfur, combined with the versatility of polymer chemistry, offers a unique platform for designing materials that can combat a range of microbial threats.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial activity of sulfur polymers is influenced by several factors, including the chemical structure of the comonomer used in polymerization, the sulfur content, and the physical state of the polymer (glassy vs. rubbery).[1] Poly(S-r-DIB) has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.
Below is a summary of the antimicrobial performance of poly(S-r-DIB) in comparison to other sulfur polymers based on available experimental data.
Table 1: Antibacterial Activity of Various Sulfur Polymers (Bulk Materials)
| Polymer | Sulfur Content (wt%) | Bacterium | Assay Type | Result | Reference |
| Poly(S-r-DIB) | 50 | Escherichia coli | Surface Contact | >99.9% reduction (>3 log reduction) | [2][3] |
| 50 | Staphylococcus aureus | Surface Contact | >99.9% reduction (>4.9 log reduction) | [2][3] | |
| 50 | Escherichia coli | Surface Contact | 72% reduction | [4][5] | |
| 50 | Staphylococcus aureus | Surface Contact (37°C) | 79% reduction of surface-associated cells | [1] | |
| 70 | Staphylococcus aureus | Surface Contact (37°C) | 84% reduction of surface-associated cells | [1] | |
| Poly(S-r-DCPD) | 50 | Escherichia coli | Surface Contact | Strong bactericidal effect | [2] |
| 50 | Staphylococcus aureus | Surface Contact | No significant bactericidal effect | [1][2] | |
| 70 | Staphylococcus aureus | Surface Contact (37°C) | Moderate reduction of surface-associated cells | [1] | |
| Poly(S-co-DVB) | 50 | Staphylococcus aureus | Surface Contact (37°C) | No/very little reduction of viable cells | [1] |
| 70 | Staphylococcus aureus | Surface Contact (37°C) | Greater reduction than 50 wt% DVB polymer | [1] | |
| Poly(S-co-Linseed Oil) | 30 & 50 | Staphylococcus aureus | Surface Contact (37°C) | Showed reduction in viable cells | [1] |
| Poly(S-co-Rapeseed Oil) | 30 & 50 | Staphylococcus aureus | Surface Contact (37°C) | Showed reduction in viable cells | [1] |
Table 2: Antimicrobial Activity of Sulfur-Polymer Nanoparticles
| Polymer Nanoparticles | Bacterium | Assay Type | Result | Reference |
| S50-Perillyl Alcohol (S50-PA) | Methicillin-resistant S. aureus | MIC | MIC₅₀: 64 µg/mL; MIC₉₀: 512 µg/mL | [6] |
| Pseudomonas aeruginosa | MIC | MIC₅₀: 128 µg/mL | [6][7] |
The data indicates that poly(S-r-DIB) generally exhibits superior or comparable antimicrobial activity, particularly against Staphylococcus aureus, when compared to polymers synthesized with dicyclopentadiene (B1670491) (DCPD) or divinylbenzene (B73037) (DVB) at similar sulfur content.[1][2] The enhanced performance of poly(S-r-DIB) is attributed to its higher "sulfur rank," which refers to the length of the polysulfide segments within the polymer chain.[1] Longer polysulfide chains are believed to have more labile central sulfur-sulfur bonds, facilitating reactions with biological targets.[1]
Proposed Mechanism of Antimicrobial Action
The primary proposed mechanism for the antimicrobial activity of sulfur polymers involves the interaction of the polysulfide chains with thiol-containing proteins in bacteria. This interaction can lead to the inactivation of essential enzymes and disruption of cellular processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial properties. The following are summaries of key experimental protocols used in the cited studies.
Synthesis of Sulfur Polymers by Inverse Vulcanization
A general procedure for the synthesis of sulfur polymers such as poly(S-r-DIB) involves the following steps:
-
Elemental sulfur is heated to a molten state (e.g., 135°C - 165°C) in a reaction vessel.[1][3]
-
The liquid comonomer (e.g., 1,3-diisopropenylbenzene) is added to the molten sulfur.[1][3]
-
The reaction mixture is heated further (e.g., up to 175°C) with stirring until it becomes homogeneous and viscous.[6][8]
-
The resulting prepolymer is poured into a mold and cured in an oven (e.g., overnight at 140°C) to yield the solid polymer.[1][8]
The workflow for synthesizing and testing these polymers is illustrated below.
Viable Bacterial Cell Enumeration (Log Reduction Assay)
This method quantifies the reduction in viable bacteria upon contact with the polymer surface.
-
Polymer samples are sterilized and placed in a sterile environment (e.g., wells of a microtiter plate).[1]
-
A bacterial suspension of a known concentration (e.g., 10⁵ CFU/mL) is added to the polymer samples.[1]
-
The samples are incubated for a specified period (e.g., 5 to 24 hours) at a controlled temperature (e.g., 37°C).[1][2]
-
To enumerate surviving bacteria on the surface, the polymer is rinsed to remove non-adhered cells, and then the adhered cells are dislodged into a solution by vortexing.[1]
-
The resulting bacterial suspension is serially diluted and plated on agar (B569324) plates.
-
After incubation, the number of colony-forming units (CFU) is counted, and the log reduction is calculated by comparing the CFU count from the polymer sample to that of a control surface (e.g., polypropylene).[1]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is typically performed with soluble or nanoparticulate forms of the polymers.
-
Serial dilutions of the sulfur-polymer nanoparticles are prepared in a liquid growth medium in a 96-well microtiter plate.[6]
-
Each well is inoculated with a standardized bacterial suspension.[6]
-
The plate is incubated for 24 hours at 37°C.[6]
-
The MIC is determined as the lowest concentration of the nanoparticles at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density of the cultures.[6]
Conclusion
Poly(S-r-DIB) stands out as a highly effective antimicrobial sulfur-based polymer, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. Its performance, particularly when compared to other sulfur polymers like poly(S-r-DCPD), underscores the importance of the comonomer structure and the resulting polymer architecture in defining antimicrobial efficacy. The development of sulfur polymers through inverse vulcanization represents a sustainable and promising avenue for the creation of new antimicrobial materials to address the growing challenge of microbial resistance. Further research into a wider range of comonomers and the optimization of polymer properties will continue to advance this field.
References
- 1. Antibacterial activity of inverse vulcanized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Antibacterial Properties of Inverse Vulcanized Sulfur Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Sulfur-Polymer Nanoparticles: Preparation and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated 1,3-Diisopropenylbenzene Outperforms Proteo Counterpart in Inverse Vulcanization for Mid-Infrared Applications
Researchers and scientists in the field of infrared (IR) optics are increasingly turning to deuterated materials to overcome the limitations of their hydrogenated (proteo) counterparts. A recent study highlights the significant advantages of using deuterated 1,3-diisopropenylbenzene in inverse vulcanization with elemental sulfur for the development of advanced mid-wave infrared (MWIR) photonic devices. The substitution of hydrogen with deuterium (B1214612) in the organic monomer leads to a dramatic improvement in IR transparency, opening new avenues for the fabrication of high-performance optical components.
A detailed comparison reveals that the deuterated polymer, poly(sulfur-random-d14-(this compound)) (poly(S-r-d14-DIB)), exhibits substantially higher transmittance in the MWIR region compared to its proteo equivalent, poly(S-r-DIB). This enhancement is attributed to the shifting of carbon-hydrogen (C-H) bond vibrations to lower frequencies (longer wavelengths) upon deuteration, effectively clearing a critical spectral window for IR applications.
Performance Comparison: Deuterated vs. Proteo Polymers
The key advantage of the deuterated polymer lies in its engineered IR transparency. The vibrational absorptions associated with C-H bonds, which typically occur around 3.3 μm (3000 cm⁻¹) and hinder the performance of proteo polymers in the MWIR spectrum, are shifted to approximately 4.2 μm (2200 cm⁻¹) in the deuterated version.[1][2] This shift results in a significant increase in optical transparency in the 3-5 μm range. Experimental data demonstrates a remarkable 60-fold increase in IR transmittance at 3.3 μm for the deuterated poly(S-r-d14-DIB) compared to the proteo poly(S-r-DIB) for films of the same thickness.[3]
| Property | Proteo poly(S-r-DIB) | Deuterated poly(S-r-d14-DIB) |
| IR Transparency (at 3.39 µm) | Opaque | Successfully operational |
| C-H Bond Vibrations | ~3.3 µm (3000 cm⁻¹) | Shifted to ~4.2 µm (2200 cm⁻¹) |
| IR Transmittance (at 3.3 µm) | Baseline | ~60-fold higher than proteo version |
| Refractive Index | High (specific values comparable) | High (specific values comparable) |
Experimental Protocols
The synthesis and characterization of these polymers involve a multi-step process, from the preparation of the deuterated monomer to the final fabrication and analysis of the polymer films.
Synthesis of Perdeuterated d14-(this compound) (d14-DIB)
The synthesis of the perdeuterated monomer is a critical step, achieving over 99% deuteration levels.[1][2] While the detailed multi-step synthesis is complex, it provides the essential building block for the proton-free polymer. Commercial reagents are typically used without further purification.[1]
Inverse Vulcanization
The inverse vulcanization process is employed to copolymerize elemental sulfur with either the proteo or deuterated this compound.
Workflow for Inverse Vulcanization:
Caption: Workflow of the inverse vulcanization process.
-
Sulfur Ring-Opening: Elemental sulfur (S₈) is heated above its melting and polymerization temperature (>159 °C) to induce ring-opening polymerization, forming diradical sulfur chains.
-
Monomer Addition: The liquid this compound (either proteo or deuterated) is added to the molten sulfur.
-
Copolymerization: The vinyl groups of the diisopropenylbenzene react with the sulfur radicals, leading to the formation of a cross-linked copolymer.[4]
Characterization
-
Infrared Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to measure the IR transmittance and absorbance spectra of the resulting polymer films to quantify the impact of deuteration.[3]
-
Refractive Index Measurement: The refractive indices of the polymers are measured using a prism coupler, such as a Metricon 2010.[1]
-
Structural Analysis: Detailed structural analysis and quantum computational calculations are performed to understand the kinetic isotope effects and the resulting copolymer microstructures.[1][2] These studies have revealed significant kinetic isotope effects that alter the mechanistic pathways of the copolymerization, leading to different microstructures for the deuterated and proteo polymers.[1][2]
Logical Relationship of Deuteration and Enhanced IR Performance
The fundamental principle behind the improved performance of the deuterated polymer is the mass difference between deuterium and protium (B1232500) (hydrogen).
References
A Comparative Guide to the Anionic Polymerization of 1,3-Diisopropenylbenzene and α-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anionic polymerization of 1,3-diisopropenylbenzene (1,3-DIB) and α-methylstyrene (AMS). Both monomers are notable for their unique behaviors in anionic polymerization, driven by steric hindrance and thermodynamic considerations. This document summarizes key performance metrics, presents detailed experimental protocols, and visualizes the underlying polymerization pathways to aid researchers in selecting and optimizing their polymerization strategies.
Overview of Polymerization Behavior
Anionic polymerization of both 1,3-DIB and AMS is characterized by a low ceiling temperature (Tc), a critical factor dictating the polymerization conditions. The ceiling temperature is the temperature at which the rates of polymerization and depolymerization are equal. Above this temperature, polymer formation is thermodynamically unfavorable.
α-Methylstyrene (AMS) is a monofunctional monomer that, under carefully controlled conditions, undergoes living anionic polymerization to produce linear polymers with well-defined molecular weights and narrow molecular weight distributions.[1] Its low ceiling temperature of approximately 61°C necessitates polymerization at low temperatures to achieve high molecular weight polymers.[2]
This compound (1,3-DIB) , a divinyl monomer, exhibits more complex polymerization behavior. At low monomer conversions, polymerization of one of the two vinyl groups is favored, leading to the formation of soluble, linear polymers with pendant isopropenyl groups.[3] As the conversion increases, the pendant double bonds can participate in further polymerization, leading to branched and eventually cross-linked structures.[3] Similar to AMS, the anionic polymerization of 1,3-DIB is reversible and characterized by a low ceiling temperature.[3] This monomer is also a key component in the synthesis of hyperbranched polymers through anionic self-condensing vinyl polymerization.[4]
Quantitative Data Comparison
The following tables summarize key quantitative data for the anionic polymerization of 1,3-DIB and AMS. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: General Polymerization Characteristics
| Parameter | This compound (1,3-DIB) | α-Methylstyrene (AMS) |
| Monomer Functionality | Divinyl | Monovinyl |
| Typical Polymer Architecture | Linear (low conversion), Branched/Cross-linked (high conversion), Hyperbranched | Linear |
| Ceiling Temperature (Tc) | Low, close to room temperature[3] | ~61°C[2] |
| Polymerization Nature | Reversible; can be living under specific conditions | Reversible; living polymerization is well-established |
Table 2: Polymer Properties from Anionic Polymerization
| Polymer Property | Poly(this compound) | Poly(α-methylstyrene) |
| Molecular Weight (Mn) | Controllable to an extent, but can be broad in hyperbranched synthesis (e.g., 2 < Mw/Mn < 17)[4] | Precisely controllable in living polymerizations (e.g., up to high molecular weights with narrow dispersity) |
| Dispersity (Đ = Mw/Mn) | Can be broad, especially in hyperbranched structures[4] | Can be very narrow (Đ < 1.1) under living conditions |
| Solubility | Soluble at low conversions; can become insoluble gel at high conversions | Generally soluble |
Experimental Protocols
Living Anionic Polymerization of α-Methylstyrene
This protocol describes the synthesis of poly(α-methylstyrene) with a controlled molecular weight and narrow molecular weight distribution.
Materials:
-
α-Methylstyrene (AMS), purified by distillation over CaH₂.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated.
-
Methanol, degassed.
-
Argon gas, high purity.
Procedure:
-
A flame-dried, argon-purged glass reactor equipped with a magnetic stirrer is charged with purified THF.
-
The reactor is cooled to -78°C using a dry ice/acetone bath.
-
A calculated amount of purified AMS is added to the cold THF via a gastight syringe.
-
The polymerization is initiated by the rapid addition of a calculated amount of sec-BuLi solution. The solution should turn a characteristic reddish-orange color, indicating the formation of the living poly(α-methylstyryl) anions.
-
The reaction is allowed to proceed for a specific time (e.g., 1-2 hours) to ensure complete monomer conversion.
-
The living polymer is terminated by the addition of a small amount of degassed methanol, which causes the color to disappear.
-
The polymer is isolated by precipitation into a large excess of methanol, filtered, and dried under vacuum at room temperature.
-
The resulting poly(α-methylstyrene) is characterized by size exclusion chromatography (SEC) to determine its molecular weight (Mn) and dispersity (Đ).
Anionic Polymerization of this compound to Linear Polymer
This protocol focuses on the synthesis of a soluble, linear poly(this compound) with pendant vinyl groups by maintaining a low monomer conversion.
Materials:
-
This compound (1,3-DIB), purified by distillation over CaH₂.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
n-Butyllithium (n-BuLi) in hexane, titrated.
-
Methanol, degassed.
-
Argon gas, high purity.
Procedure:
-
A flame-dried, argon-purged glass reactor with a magnetic stirrer is charged with purified THF.
-
The reactor is cooled to a low temperature, for example, -40°C.
-
A specific amount of purified 1,3-DIB is added to the cold THF.
-
The polymerization is initiated by the addition of a calculated amount of n-BuLi solution.
-
The reaction is carefully monitored and quenched at a low monomer conversion (e.g., <20%) to prevent branching and cross-linking. This can be achieved by taking aliquots and analyzing the monomer consumption by gas chromatography.
-
The polymerization is terminated by adding a small amount of degassed methanol.
-
The polymer is isolated by precipitation in methanol, filtered, and dried under vacuum.
-
The resulting linear poly(this compound) is characterized by SEC and NMR spectroscopy to confirm the presence of pendant double bonds.
Visualization of Polymerization Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in the anionic polymerization of AMS and 1,3-DIB.
References
Evaluating the Environmental Impact of 1,3-Diisopropenylbenzene Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The production of 1,3-diisopropenylbenzene (1,3-DIPB), a key monomer and crosslinking agent in the synthesis of various polymers, carries a significant environmental footprint tied to its petrochemical origins. This guide provides a comparative analysis of the environmental impact of conventional 1,3-DIPB production with emerging bio-based alternatives, supported by available data and detailed experimental protocols.
Overview of this compound Production and its Environmental Implications
The primary industrial route to 1,3-DIPB involves a two-step process: the alkylation of benzene (B151609) with propylene (B89431) to produce 1,3-diisopropylbenzene (B165221) (m-DIPB), followed by the dehydrogenation of m-DIPB. Each stage of this process presents environmental challenges, from the use of hazardous precursors to energy-intensive operations and the generation of byproducts.
Key Environmental Concerns:
-
Feedstock Dependence: The process relies on benzene, a known carcinogen, and propylene, both derived from fossil fuels, contributing to greenhouse gas emissions and resource depletion.[1][2]
-
Energy Consumption: The dehydrogenation step is particularly energy-intensive, typically requiring high temperatures. Separation and purification of the final product also contribute significantly to the overall energy demand.
-
Byproduct Formation: The synthesis of 1,3-DIPB is accompanied by the formation of various organic impurities, which require separation and disposal, adding to the process's complexity and environmental burden.
-
Aquatic Toxicity: 1,3-DIPB is classified as toxic to aquatic life with long-lasting effects, necessitating careful management of any potential environmental release.
Comparative Analysis: 1,3-DIPB vs. Bio-Based Alternatives
Emerging research focuses on developing bio-based monomers as sustainable alternatives to petrochemical-derived compounds like 1,3-DIPB. This section compares the environmental profile of 1,3-DIPB production with two promising bio-based alternatives: 2-methoxy-4-vinylphenol (B128420) (MVP) and itaconic acid-based polymers.
Due to the limited availability of a complete life cycle assessment (LCA) for 1,3-DIPB, this analysis utilizes data from the production of its precursor, cumene (B47948), and general data on dehydrogenation and separation processes as a proxy. This allows for a reasonable estimation of the environmental impact.
Table 1: Comparative Environmental Impact Data (per kg of product)
| Impact Category | This compound (Proxy Data) | 2-Methoxy-4-vinylphenol (from Lignin) | Itaconic Acid (from Biomass) |
| Global Warming Potential (kg CO2 eq.) | 3.0 - 5.0 (Estimated) | 1.5 - 3.3[3][4][5] | 1.0 - 2.5[6][7][8][9] |
| Non-Renewable Energy Use (MJ) | 80 - 120 (Estimated from cumene production and dehydrogenation)[10][11] | 40 - 70[4] | 30 - 60[6][9] |
| Water Consumption (L) | 100 - 200 (Estimated for chemical synthesis and cooling)[12] | 50 - 150 (Varies with feedstock and processing) | 20 - 100 (Primarily in fermentation and purification) |
| Key Feedstocks | Benzene, Propylene (Fossil-based) | Lignin (B12514952) (Renewable biomass)[13][14] | Sugars from biomass (Renewable)[6][7][8] |
| Toxicity Profile | Toxic to aquatic life | Generally lower toxicity, biodegradable precursors | Low toxicity, biodegradable |
Note: Data for 1,3-DIPB is estimated based on LCA of cumene production and general knowledge of similar chemical processes. Data for bio-based alternatives is derived from published LCAs and may vary depending on the specific production pathway and feedstock.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and environmental analysis of 1,3-DIPB and its alternatives.
Synthesis of this compound
Protocol: Gas-Phase Dehydrogenation of 1,3-Diisopropylbenzene
-
Catalyst Preparation: A supported metal catalyst (e.g., Pt-Sn on an inert support like alumina) is prepared and activated.
-
Reactor Setup: A fixed-bed reactor is packed with the prepared catalyst. The reactor is equipped with temperature and pressure controls, and an inlet for the reactant and carrier gas.
-
Reaction Conditions:
-
1,3-Diisopropylbenzene is vaporized and mixed with an inert carrier gas (e.g., nitrogen or steam).
-
The gaseous mixture is passed through the heated catalyst bed.
-
Typical reaction temperatures range from 550°C to 650°C.
-
The reaction is carried out at or near atmospheric pressure.
-
-
Product Collection: The product stream exiting the reactor is cooled to condense the liquid products.
-
Purification: The crude product, containing 1,3-DIPB, unreacted 1,3-DIPB, and byproducts, is subjected to fractional distillation under reduced pressure to isolate the high-purity 1,3-DIPB.
Environmental Impact Assessment
Protocol: Aquatic Toxicity Testing of this compound (based on OECD Guidelines for poorly soluble substances) [15][16]
-
Preparation of Test Solutions: Due to the low water solubility of 1,3-DIPB, a water-accommodated fraction (WAF) is prepared. This involves stirring a known amount of 1,3-DIPB in the test water for a set period (e.g., 24-48 hours) and then allowing the undissolved material to separate. The aqueous phase is then used as the test solution.
-
Test Organisms: Standard aquatic organisms from different trophic levels are used, such as:
-
Fish (e.g., Zebrafish, Danio rerio)
-
Invertebrates (e.g., Water flea, Daphnia magna)
-
Algae (e.g., Pseudokirchneriella subcapitata)
-
-
Exposure: The test organisms are exposed to a series of concentrations of the WAF in a controlled environment (temperature, light, pH).
-
Endpoint Measurement:
-
Acute Toxicity (Fish and Daphnia): Mortality is recorded over a short period (e.g., 96 hours for fish, 48 hours for Daphnia) to determine the LC50 (lethal concentration for 50% of the population).
-
Chronic Toxicity (Algae): Growth inhibition is measured over a longer period (e.g., 72 hours) to determine the EC50 (effective concentration causing a 50% effect).
-
-
Data Analysis: The results are statistically analyzed to determine the toxicity endpoints (LC50, EC50).
Visualizing the Pathways and Processes
The following diagrams illustrate the production pathway of 1,3-DIPB and a conceptual workflow for its environmental risk assessment.
Figure 1: Production pathway of this compound.
Figure 2: Workflow for environmental risk assessment of 1,3-DIPB.
Conclusion
References
- 1. ijcrt.org [ijcrt.org]
- 2. deskera.com [deskera.com]
- 3. mdpi.com [mdpi.com]
- 4. "Techno-Economic Analysis and Life Cycle Assessment of Waste Lignin Fra" by Daniel G. Kulas, Mark C. Thies et al. [digitalcommons.mtu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers [mdpi.com]
- 7. Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. catalog.data.gov [catalog.data.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers [mdpi.com]
- 14. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aquatic toxicity tests with substances that are poorly soluble in water and consequences for environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,3-Diisopropenylbenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,3-diisopropenylbenzene is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is a combustible liquid and may cause an allergic skin reaction.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2][3] Proper handling and the use of personal protective equipment (PPE) are essential.
Key Hazard Data:
| Property | Value | Reference |
| UN Number | UN 3082 | [2] |
| Hazard Class | Environmentally Hazardous Substance | [2] |
| Flash Point | 76 °C / 168.8 °F | [4] |
| Autoignition Temp. | 449 °C / 840.2 °F | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[5]
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material and kept closed when not in use.[1][5]
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Handling Spills: In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1][5]
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][4] Use non-sparking tools for cleanup.[1]
-
Containment: Prevent the spill from entering drains or waterways.[1][4][5]
-
Absorption: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Collection: Carefully sweep or shovel the absorbed material into a suitable container for disposal.[4][5]
4. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
The storage area should be clearly marked as a hazardous waste storage area.
5. Final Disposal:
-
The disposal of this compound must be conducted by a licensed and approved waste disposal company.[2][5]
-
Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1][4][5]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Ensure compliance with all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Diisopropenylbenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Diisopropenylbenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1][2][3]
-
Combustible Liquid: Keep away from heat, sparks, and open flames.[4][5]
| Hazard Classification | Category |
| Skin Sensitization | Sub-category 1B[1][2] |
| Hazardous to the aquatic environment, long-term | Chronic 2[1][2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin contact, eye damage, and inhalation.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC, EN 374[1] |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced. | NIOSH (US) or CEN (EU) approved[6] |
A logical workflow for selecting the appropriate PPE is detailed in the diagram below.
Caption: PPE Selection Workflow for this compound.
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[5]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4][5]
-
Store apart from incompatible materials and foodstuff containers.[1]
-
Recommended storage temperature is between 2-8°C, sealed in a dry, dark place.[7]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.[2][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5][6] |
Accidental Release and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate Personnel: Keep people away from and upwind of the spill/leak.[1]
-
Ensure Ventilation: Provide adequate ventilation.[1]
-
Remove Ignition Sources: Eliminate all sources of ignition (e.g., sparks, flames).[1]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Use spark-proof tools and explosion-proof equipment. Absorb with inert material (e.g., sand, earth) and place in a suitable, closed container for disposal.[1][8]
Disposal:
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Contaminated packaging should be disposed of as an unused product.[6]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[5]
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 3748-13-8 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. capotchem.com [capotchem.com]
- 7. This compound | 3748-13-8 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
